Product packaging for Isogeraniol(Cat. No.:)

Isogeraniol

Cat. No.: B1238688
M. Wt: 154.25 g/mol
InChI Key: DTHIOPUFUOMHAY-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-isogeraniol is an isogeraniol that has (Z)-configuration. It has a role as a plant metabolite and a pheromone. It is a monoterpenoid and an this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1238688 Isogeraniol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3Z)-3,7-dimethylocta-3,6-dien-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,11H,4,7-8H2,1-3H3/b10-6-

InChI Key

DTHIOPUFUOMHAY-POHAHGRESA-N

SMILES

CC(=CCC=C(C)CCO)C

Isomeric SMILES

CC(=CC/C=C(/C)\CCO)C

Canonical SMILES

CC(=CCC=C(C)CCO)C

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

Isogeraniol molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical summary outlines the fundamental molecular properties of Isogeraniol, a monoterpenoid alcohol. The following data has been compiled from established chemical databases and is intended for use by researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Data Summary

The core molecular identifiers for this compound are presented below. This data is essential for analytical calculations, including stoichiometry, reaction kinetics, and formulation development.

PropertyValue
Molecular FormulaC₁₀H₁₈O[1][2][3][4]
Molecular Weight154.25 g/mol [2][3]

Logical Relationship of Molecular Properties

The diagram below illustrates the direct relationship between the chemical compound this compound and its primary molecular identifiers. This workflow is fundamental to chemical characterization, where the identity of a compound is intrinsically linked to its specific molecular formula and corresponding molecular weight.

A This compound B Molecular Formula C₁₀H₁₈O A->B has C Molecular Weight 154.25 g/mol A->C has

Figure 1. Relationship between this compound and its molecular properties.

References

The Occurrence and Botanical Sources of Isogeraniol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol, an acyclic monoterpenoid alcohol, is a naturally occurring volatile organic compound found in the essential oils of various aromatic plants. As an isomer of the more commonly known geraniol, this compound contributes to the characteristic aroma of many plants and possesses a range of biological activities that are of increasing interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, its biosynthetic origins, and detailed methodologies for its extraction, isolation, and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of several plant species, often co-occurring with its isomer, geraniol, and other monoterpenes. The concentration of this compound can vary significantly depending on the plant species, geographical location, developmental stage of the plant, and the extraction method employed. The following tables summarize the quantitative data on this compound content in some notable plant sources.

Plant SpeciesFamilyPlant PartThis compound Content (%)Reference(s)
Pelargonium graveolens (Rose Geranium)GeraniaceaeAerial parts9.14 - 15.47[1]
Melissa officinalis (Lemon Balm)LamiaceaeLeaves0.07 - 6.40[2][3]
Lippia alba (Bushy Matgrass)VerbenaceaeNot specified0.2 - 0.3[4]
Cymbopogon winterianus (Citronella Grass)PoaceaeNot specified12.5 (as cis-geraniol)[5]

Table 1: Quantitative Occurrence of this compound in Various Plant Species. This table presents the percentage of this compound found in the essential oils of different plants. The content can vary based on factors such as phenological stage and specific chemotype.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established terpenoid biosynthetic pathway in plants. While the specific enzymatic step leading to this compound is not as extensively characterized as that for geraniol, it is understood to be derived from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] For monoterpenes like this compound, the MEP pathway is the predominant source of IPP and DMAPP.

The key steps in the proposed biosynthetic pathway leading to this compound are as follows:

  • Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.[6][8]

  • Formation of Geraniol: Geraniol synthase (GES) then converts GPP to geraniol.[8]

  • Isomerization to this compound: It is hypothesized that this compound is formed through the isomerization of geraniol. This conversion may be catalyzed by a specific "geraniol isomerase" enzyme, though the definitive characterization of such an enzyme in the context of this compound biosynthesis in the listed plants is an area of ongoing research.

Isogeraniol_Biosynthesis Pyruvate Pyruvate MEP_pathway MEP Pathway Pyruvate->MEP_pathway G3P Glyceraldehyde-3-Phosphate G3P->MEP_pathway IPP Isopentenyl Diphosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_pathway->DMAPP GPPS Geranyl Diphosphate Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP GES Geraniol Synthase (GES) GPP->GES Geraniol Geraniol GES->Geraniol Isomerase Geraniol Isomerase (Hypothesized) Geraniol->Isomerase This compound This compound Isomerase->this compound

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound from plant matrices are critical for research and commercial applications. The following sections provide detailed methodologies for these processes.

Extraction of Essential Oils

1. Hydrodistillation of Pelargonium graveolens Essential Oil

This protocol is adapted for the extraction of essential oils from the aerial parts of Pelargonium graveolens.

  • Materials and Apparatus:

    • Fresh or dried aerial parts of Pelargonium graveolens

    • Clevenger-type apparatus

    • Heating mantle

    • Distilled water

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh a known amount of the plant material (e.g., 100 g of dried, ground leaves).

    • Place the plant material into the distillation flask of the Clevenger apparatus.

    • Add a sufficient volume of distilled water to immerse the plant material completely (e.g., 1 L).

    • Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

    • Begin heating the flask using the heating mantle.

    • Continue the distillation for a set period (e.g., 3 hours) from the start of boiling.

    • Collect the essential oil that separates from the aqueous layer in the collection tube.

    • Carefully decant the collected oil and dry it over anhydrous sodium sulfate to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Isolation of this compound

2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be employed to isolate this compound from the complex mixture of an essential oil. The separation of isomers like geraniol and this compound often requires careful method development.

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • Preparative-scale reverse-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

  • Mobile Phase and Gradient (Example):

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • A gradient elution may be necessary to achieve separation. An example gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70-90% B

      • 30-35 min: 90% B (hold)

      • 35-40 min: 90-30% B (return to initial conditions)

    • The flow rate will depend on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Procedure:

    • Dissolve a known amount of the essential oil in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm filter.

    • Inject a large volume of the sample onto the preparative HPLC column.

    • Monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect fractions corresponding to the peak suspected to be this compound based on retention time from analytical scale runs.

    • Analyze the collected fractions using an analytical method (e.g., GC-MS) to confirm the identity and purity of the isolated this compound.

Quantification of this compound

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the identification and quantification of volatile compounds like this compound in essential oils.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 4°C/min.

      • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio).

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol).

    • Inject the standards and the sample into the GC-MS system.

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

    • Integrate the peak area of this compound in both the standards and the sample.

    • Calculate the concentration of this compound in the sample using the calibration curve.

4. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the quantification of compounds in a mixture without the need for a specific reference standard for each analyte, instead using a certified internal standard.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Sample Preparation:

    • Accurately weigh a known amount of the essential oil sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a signal that does not overlap with the signals of the analyte.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard.

  • NMR Acquisition Parameters (Example for ¹H NMR):

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation. This is a critical parameter for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of a well-resolved signal corresponding to this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula:

      Cx = (Ix / Nx) * (Nstd / Istd) * (MWx / MWstd) * (mstd / msample)

      Where:

      • Cx = Concentration of this compound

      • Ix = Integral of the this compound signal

      • Nx = Number of protons giving rise to the this compound signal

      • Istd = Integral of the internal standard signal

      • Nstd = Number of protons giving rise to the internal standard signal

      • MWx = Molecular weight of this compound

      • MWstd = Molecular weight of the internal standard

      • mstd = Mass of the internal standard

      • msample = Mass of the essential oil sample

Signaling Pathways and Regulation

The biosynthesis of monoterpenes, including this compound, is a tightly regulated process influenced by both developmental cues and environmental stimuli. While specific signaling pathways directly targeting this compound production are not yet fully elucidated, the general principles of terpene biosynthesis regulation apply.

Transcriptome analyses in plants like Melissa officinalis have identified numerous genes involved in the MEP pathway and terpene synthase genes, providing a foundation for understanding the genetic regulation of monoterpene production.[1] The expression of these genes can be influenced by various signaling molecules and transcription factors. For instance, light has been shown to regulate the expression of terpene synthase genes, often mediated by transcription factors such as HY5.

Signaling_Pathway Light Light Signaling_Cascade Signaling Cascade (e.g., Phytohormones, Ca2+) Light->Signaling_Cascade Developmental_Cues Developmental Cues Developmental_Cues->Signaling_Cascade Biotic_Stress Biotic Stress Biotic_Stress->Signaling_Cascade Abiotic_Stress Abiotic Stress Abiotic_Stress->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., HY5, MYC2) Signaling_Cascade->Transcription_Factors Gene_Expression Expression of Biosynthetic Genes (e.g., GPPS, GES, Isomerase) Transcription_Factors->Gene_Expression Enzyme_Activity Enzyme Activity Gene_Expression->Enzyme_Activity Isogeraniol_Biosynthesis This compound Biosynthesis Enzyme_Activity->Isogeraniol_Biosynthesis

Conclusion

This compound is a naturally occurring monoterpenoid with a notable presence in several commercially important aromatic plants. Its biosynthesis follows the general terpenoid pathway, with a likely isomerization step from geraniol. This guide has provided a detailed overview of its natural sources, biosynthetic origins, and comprehensive experimental protocols for its extraction, isolation, and quantification. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for harnessing the potential of this compound in various applications. Further research is warranted to fully elucidate the specific enzymatic and regulatory mechanisms governing this compound biosynthesis in different plant species.

References

The Biosynthesis of Isogeraniol in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of isogeraniol in Vitis vinifera (grapevine). Drawing upon the current scientific literature, this document details the precursor pathways, key enzymatic steps, and potential regulatory mechanisms. While the complete pathway for this compound formation is yet to be fully elucidated, this guide synthesizes the available evidence to present a scientifically grounded model. It also includes relevant quantitative data for associated monoterpenes, detailed experimental protocols for their analysis, and visual diagrams of the metabolic pathways and experimental workflows.

Introduction to this compound and its Significance

This compound (3,7-dimethyl-3,6-octadien-1-ol) is a monoterpene alcohol that has been identified as a volatile component in certain Vitis vinifera cultivars, such as Muscat Roy. As a member of the diverse family of monoterpenes, this compound contributes to the complex aromatic profile of grapes and wine. The study of its biosynthesis is crucial for understanding and potentially manipulating the flavor and aroma characteristics of wine. Furthermore, monoterpenes as a class of compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Vitis vinifera is believed to originate from the general monoterpene biosynthetic pathway. This pathway begins with the production of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and culminates in the formation of the C10 monoterpene backbone, which is then subject to various modifications.

The Methylerythritol Phosphate (MEP) Pathway: The Source of Monoterpene Precursors

In plants, including Vitis vinifera, the biosynthesis of monoterpenes primarily occurs in the plastids via the methylerythritol phosphate (MEP) pathway.[1][2] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP. The key regulatory enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR).[2]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), the direct precursor to most monoterpenes, is formed through the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).

The Central Role of Geraniol

The formation of geraniol is a critical branching point in the biosynthesis of many acyclic monoterpenes in grapes. Geraniol is synthesized from GPP by the action of a specific monoterpene synthase, geraniol synthase (VvGerS). The expression of the gene encoding this enzyme is a key factor in determining the levels of geraniol in grape berries.

The Proposed Final Step: Conversion of Geraniol to this compound

While a specific "this compound synthase" has not been identified in Vitis vinifera, the available evidence strongly suggests that this compound is derived from geraniol. A chemical synthesis method involves the partial oxidation of geraniol, which yields this compound as a minor product.[3] This suggests that an analogous enzymatic oxidation or isomerization of geraniol likely occurs in the grape berry. The potential enzyme could be a dehydrogenase or a hydroxylase that modifies the geraniol structure. The term "cis-isogeraniol" has also been noted in the literature, indicating the presence of specific isomers.

dot

This compound Biosynthesis Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP Glyceraldehyde-3-P MEP MEP DXP->MEP Multiple Steps CDP_ME CDP-ME MEP->CDP_ME Multiple Steps MEcPP ME-cPP CDP_ME->MEcPP Multiple Steps HMBPP HMBPP MEcPP->HMBPP Multiple Steps IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol VvGerS This compound This compound Geraniol->this compound Proposed Oxidation/ Isomerization (Enzyme TBD)

Caption: Proposed biosynthesis pathway of this compound in Vitis vinifera.

Quantitative Data on Monoterpenes in Vitis vinifera

Specific quantitative data for this compound is limited. However, data for its precursor, geraniol, and other related monoterpenes are more readily available and provide context for the potential levels of this compound. The concentrations of these compounds are highly variable and depend on the grape cultivar, developmental stage, and viticultural practices.

CompoundCultivarTissueConcentrationReference
This compoundMuscat RoyMust50 µg/L[3]
GeraniolMuscat HamburgBerry~150 µg/kg
GeraniolRieslingBerry~50 µg/kg
LinaloolMuscat HamburgBerry~250 µg/kg
NerolRieslingBerry~30 µg/kg

Note: The concentrations of geraniol, linalool, and nerol are approximate values derived from graphical data in various publications and are intended for comparative purposes.

Experimental Protocols

The study of this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Monoterpenes from Grape Berries

This protocol describes the analysis of free volatile monoterpenes using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Grape berries

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 2-octanol)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Homogenize 50 g of grape berries. Transfer 5 g of the homogenate to a 20 mL headspace vial.

  • Internal Standard and Salt Addition: Add 1 g of NaCl and a known concentration of the internal standard to the vial.

  • Incubation: Equilibrate the vial at 40°C for 10 minutes with agitation.

  • HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • GC-MS Analysis: Desorb the extracted volatiles from the SPME fiber in the GC injection port at 250°C for 5 minutes.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX) with a temperature program to separate the compounds. A typical program starts at 40°C, holds for 2 minutes, then ramps to 220°C at 5°C/min, and holds for 10 minutes.

  • Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode (m/z 35-350) with electron ionization at 70 eV.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard.

dot

HS-SPME-GC-MS Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Grape Grape Berry Homogenate Vial Headspace Vial Grape->Vial Transfer 5g Incubate Incubate at 40°C Vial->Incubate IS Internal Standard IS->Vial NaCl NaCl NaCl->Vial SPME HS-SPME Extraction Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Desorption Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the analysis of volatile monoterpenes in grapes.

Analysis of Glycosidically Bound Monoterpenes

This protocol outlines the extraction and analysis of non-volatile monoterpene glycosides.

Materials:

  • Grape berry homogenate

  • Methanol

  • C18 solid-phase extraction (SPE) cartridges

  • Phosphate-citrate buffer (pH 5.0)

  • β-glucosidase

  • Dichloromethane

Procedure:

  • Extraction: Extract the grape homogenate with methanol to obtain a crude extract containing glycosides.

  • SPE Cleanup: Pass the extract through a C18 SPE cartridge to remove non-polar compounds. Elute the glycosides with methanol.

  • Enzymatic Hydrolysis: Evaporate the methanol and redissolve the residue in phosphate-citrate buffer. Add β-glucosidase and incubate at 37°C for 16 hours to release the free monoterpenes.

  • Liquid-Liquid Extraction: Extract the released monoterpenes with dichloromethane.

  • GC-MS Analysis: Concentrate the dichloromethane extract and analyze by GC-MS as described in protocol 4.1.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is likely regulated at multiple levels, from the expression of pathway genes to the availability of precursors.

  • Transcriptional Regulation: The expression of genes encoding enzymes of the MEP pathway (VvDXS, VvHDR) and monoterpene synthases (VvGerS) is a key control point. Transcription factors, such as VvbHLH9, have been shown to regulate the expression of monoterpene biosynthesis genes.

  • Hormonal Regulation: Plant hormones, such as abscisic acid (ABA), can influence the accumulation of monoterpenes in grape berries.

  • Developmental and Environmental Factors: The concentration of monoterpenes, including geraniol, varies significantly with the ripening stage of the grape berry and is influenced by environmental factors such as temperature and sun exposure.

dot

Regulatory Network cluster_Factors Regulatory Factors cluster_Genes Target Genes cluster_Products Metabolic Products TF Transcription Factors (e.g., VvbHLH9) MEP_genes MEP Pathway Genes (VvDXS, VvHDR) TF->MEP_genes TPS_genes Terpene Synthase Genes (VvGerS) TF->TPS_genes Hormones Hormones (e.g., ABA) Hormones->MEP_genes Hormones->TPS_genes Env Environmental Cues Env->MEP_genes Env->TPS_genes Monoterpenes Monoterpene Accumulation (Geraniol, this compound) MEP_genes->Monoterpenes TPS_genes->Monoterpenes

Caption: Regulatory network of monoterpene biosynthesis in Vitis vinifera.

Future Research Directions

The biosynthesis of this compound in Vitis vinifera presents several avenues for future research. The definitive identification and characterization of the enzyme responsible for the conversion of geraniol to this compound is a primary objective. Further investigation into the genetic and environmental factors that regulate the flux through this pathway will be crucial for understanding the diversity of grape aromas. Quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) could help identify the genetic determinants of this compound accumulation. This knowledge will be invaluable for the development of new grape varieties with enhanced aromatic profiles and for the potential biotechnological production of this and other valuable monoterpenes.

References

A Technical Guide to the Biological Activity Screening of Isogeraniol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol, a monoterpene alcohol, is a structural isomer of the well-studied geraniol. While geraniol has been extensively investigated for its diverse pharmacological properties, this compound and its derivatives represent a relatively unexplored area in drug discovery.[1] This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound and its derivatives, drawing parallels from the established bioactivities of geraniol. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Due to the limited direct research on this compound, this guide leverages the wealth of data available for its close structural analog, geraniol, to propose potential biological activities and relevant screening protocols. Geraniol is known to possess anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] It is hypothesized that this compound and its derivatives may exhibit a similar spectrum of activities, making them attractive candidates for further investigation.

Potential Biological Activities and Screening Strategies

The screening of this compound and its derivatives should encompass a range of bioassays to elucidate their potential therapeutic applications. Based on the activities of geraniol, the following areas are of primary interest:

Anticancer Activity

Geraniol has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, prostate, and pancreas.[6] It has been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[6] Geraniol has also been found to sensitize tumor cells to conventional chemotherapeutic agents.[6]

Data Presentation: Anticancer Activity of Geraniol and Its Derivatives

CompoundCell LineAssayIC50 ValueReference
GeraniolLoVo (Colon Cancer)MTT32.1 µg/mL[7]
GeraniolU87 (Glioma)MTT41.3 µg/mL[7]
GeraniolMCF-7 (Breast Cancer)MTT/NRU4-500 µg/mL (Dose-dependent reduction in viability)[8]
Geranyl ButyrateP388 (Murine Leukemia)MTT22.34-32.29 µg/mL[9]
Geranyl CaproateP388 (Murine Leukemia)MTT22.34-32.29 µg/mL[9]
Geranyl CaprylateP388 (Murine Leukemia)MTT22.34-32.29 µg/mL[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Anti-inflammatory Activity

Geraniol has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12] It can also modulate inflammatory pathways like NF-κB and MAPK.[11]

Data Presentation: Anti-inflammatory Activity of Geraniol

ModelMediator/MarkerEffect of GeraniolDose/ConcentrationReference
CFA-induced Arthritis (in vivo)Paw VolumeReduction50 mg/kg[13]
LPS-stimulated WBCs (in vitro)TNF-α, IL-1β, IL-8Reduction100 µg/mL[14]
Traumatic Spinal Cord Injury (in vivo)TNF-α, IL-1β, IL-6Reduction250 mg/kg/day[11]
Ox-LDL-stimulated HUVECs (in vitro)TNF-α, IL-6, IL-1βReduction50 and 100 µM[15]

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated and unstimulated cells to determine the inhibitory effect of the compounds on NO production.

Antimicrobial Activity

Geraniol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[7][16] Its mechanism of action is believed to involve the disruption of microbial cell membranes.[17]

Data Presentation: Antimicrobial Activity of Geraniol

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 433006820[17]
Staphylococcus aureus-625[17]
Escherichia coli-5600[17]
Candida albicansATCC 90028130[17]
Candida albicans (Clinical Isolates)-16[17]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound or its derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Antioxidant Activity

Geraniol has demonstrated antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[5][19]

Data Presentation: Antioxidant Activity of Geraniol

AssayIC50 ValueReference
DPPH Radical Scavenging87.7% scavenging (equivalent to 235.9 mg Trolox/mL)[16]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare various concentrations of this compound or its derivatives and a positive control (e.g., ascorbic acid or Trolox).

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of geraniol are mediated through the modulation of various signaling pathways. It is plausible that this compound and its derivatives may interact with similar cellular targets.

Key Signaling Pathways Modulated by Geraniol:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Geraniol has been shown to inhibit this pathway, contributing to its anticancer effects.[15]

  • NF-κB Pathway: A key regulator of inflammation, the NF-κB pathway is inhibited by geraniol, leading to a reduction in pro-inflammatory cytokine production.[11]

  • Nrf2/HO-1 Pathway: This pathway is a major regulator of the antioxidant response. Geraniol can activate this pathway, leading to the expression of antioxidant enzymes.[15]

Mandatory Visualizations

G cluster_workflow General Workflow for Biological Activity Screening Compound This compound & Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Compound->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., Griess Assay) Compound->AntiInflammatory Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Screening (e.g., DPPH Assay) Compound->Antioxidant Data Data Analysis (IC50, MIC) Anticancer->Data AntiInflammatory->Data Antimicrobial->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: General workflow for screening the biological activities of this compound and its derivatives.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Hypothesized) This compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound (Hypothesized) This compound->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be a key strategy to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). This compound can be prepared from geraniol through oxidation.[20] Further modifications can be made to the this compound scaffold. For instance, esterification of the hydroxyl group, a common modification for geraniol, has been shown to enhance anticancer activity.[9] Similar strategies can be applied to this compound to create a library of novel compounds for biological screening.

Conclusion and Future Directions

This compound and its derivatives represent a promising yet understudied class of natural compounds with potential therapeutic applications. This guide provides a framework for the systematic screening of their biological activities, leveraging the extensive knowledge of the closely related compound, geraniol. The detailed experimental protocols and data presentation formats are intended to facilitate standardized and comparable research in this area.

Future research should focus on:

  • Systematic Screening: A comprehensive evaluation of a library of this compound derivatives against a panel of cancer cell lines, microbial strains, and in inflammatory and antioxidant assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Studies: Validation of the in vitro findings in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Identification of the key structural features required for optimal biological activity to guide the design of more potent and selective derivatives.

By following a rigorous and systematic approach to screening and development, the therapeutic potential of this compound and its derivatives can be fully realized, potentially leading to the discovery of novel drug candidates for a range of diseases.

References

Isogeraniol: A Technical Guide to its Role as a Plant Metabolite and Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Isogeraniol, a naturally occurring acyclic monoterpenoid alcohol, plays a dual role in ecosystems as both a plant metabolite and an insect pheromone.[1][2][3] As an isomer of the more commonly known geraniol, it contributes to the complex bouquet of plant volatiles, influencing flavor profiles and ecological interactions.[4] In chemical communication, it functions as a semiochemical, mediating insect behavior. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its ecological functions, and its role as a pheromone. Detailed experimental protocols for its analysis and diagrams of key pathways are provided to support further research and application in pest management, agriculture, and drug development.

This compound as a Plant Metabolite

This compound, specifically cis-isogeraniol or (3Z)-3,7-dimethylocta-3,6-dien-1-ol, is a monoterpenoid found in various plant species, including Daphne odora and Aster scaber.[1][3] It is recognized for its contribution to the unique aroma profiles of certain cultivars, such as the Muscat Roy grape, where it was identified as a novel monoterpene alcohol.[4]

Biosynthesis in Plants

The biosynthesis of this compound, like all monoterpenes in plants, originates from the plastid-localized methylerythritol 4-phosphate (MEP) pathway.[5] This pathway uses pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6]

The key steps are:

  • Precursor Synthesis (MEP Pathway): A series of enzymatic reactions convert pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP.[5]

  • Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[5] GPP is the direct precursor to all monoterpenes.[5]

  • Conversion to this compound: The final conversion of GPP to this compound is catalyzed by a specific monoterpene synthase. While the exact enzyme for this compound synthesis is not as widely characterized as that for its isomer, geraniol (Geraniol Synthase - GES), it is hypothesized to be a related terpene synthase that facilitates the formation of the cis- (or Z-) configuration at the C3-C4 double bond. In the related synthesis of iso-citral, a corresponding aldehyde, reduction is required to form iso-geraniol.[2]

Isogeraniol_Biosynthesis_Plant cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Synthesis Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_Intermediates MEP Pathway Intermediates Pyruvate->MEP_Intermediates IPP_DMAPP IPP + DMAPP MEP_Intermediates->IPP_DMAPP GPPS GPPS IPP_DMAPP->GPPS GPP Geranyl Diphosphate (GPP) This compound This compound GPP->this compound this compound Synthase (Putative) GPPS->GPP

This compound biosynthesis pathway in plants.
Ecological Functions

Plant volatiles, including monoterpenoids like this compound, are crucial for ecological interactions.[7] Their functions include:

  • Defense: Many terpenoids possess antimicrobial and insect-repellent properties.[5][8] Geraniol, its isomer, has demonstrated significant antifungal activity against pathogens like Colletotrichum camelliae by disrupting cell membrane integrity and inhibiting defensive enzymes.[9][10] It is plausible that this compound serves a similar defensive role.

  • Pollinator Attraction: Floral scents, rich in monoterpenes, attract pollinators, which is essential for plant reproduction.[7][11][12] The presence of this compound in grape cultivars suggests a role in creating a distinct aroma that could influence interactions with both pollinators and herbivores.[4]

  • Intra-plant Signaling: Volatiles released from herbivore-damaged plant parts can induce defense responses in undamaged parts of the same plant.[7][13]

Quantitative Data

The concentration of this compound and related monoterpenes can vary significantly between plant species and cultivars. The analysis of grape musts provides a clear example of this variation.

CompoundMuscat Frontignan (Parent)Dabuki (Parent)Muscat Roy (Progeny)
Linalool 24.31.118.2
Hotrienol 1.60.82.1
α-Terpineol 3.10.214.5
Nerol 1.00.41.3
Geraniol 20.30.9100.0
This compound Not DetectedNot DetectedIdentified
Table 1: Relative concentrations (Geraniol in Muscat Roy = 100) of major monoterpenes in the musts of Muscat Roy and its parental cultivars. Data adapted from a study on Vitis vinifera L.[4]

This compound as a Pheromone

This compound is also classified as a pheromone, a chemical signal used for communication between individuals of the same species.[1][2][3] While geraniol is a known alarm pheromone in the sycamore lace bug (Corythucha ciliata) and a component of the honey bee Nasonov pheromone, the specific roles of this compound are less documented but are an active area of chemical ecology research.[14][15]

Biosynthesis in Insects

Insects typically synthesize isoprenoid pheromones, like this compound, de novo via the mevalonate (MVA) pathway, which is distinct from the MEP pathway used by plants.[16][17]

  • Key Pathway: The MVA pathway starts with acetyl-CoA and proceeds through key intermediates like mevalonic acid and HMG-CoA.

  • Regulation: The biosynthesis is often tightly regulated by hormones. For instance, in many beetles, Juvenile Hormone III (JH III) positively regulates the expression of key enzymes like HMG-CoA reductase, a rate-limiting step in the pathway.[16][17][18]

  • Final Steps: Similar to plants, the pathway generates IPP and DMAPP, which are condensed to form GPP. A species- and tissue-specific terpene synthase would then catalyze the final conversion to this compound.

Pheromonal Role and Signaling

Pheromones mediate critical behaviors such as aggregation, alarm, and mating.[18] The perception of these volatile signals in insects is a complex process initiated in the antennae.

  • Binding and Transport: Odorant molecules like this compound enter the sensillar lymph through pores in the antenna and are bound by Odorant-Binding Proteins (OBPs).

  • Receptor Activation: The OBP-pheromone complex transports the molecule to an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron.

  • Signal Transduction: Activation of the OR, which is typically a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.[19][20] This cascade leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential.

  • Neural Processing: The signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a specific behavioral response.

Pheromone_Signaling_Pathway cluster_Antenna Antennal Sensillum cluster_Neuron Olfactory Sensory Neuron This compound This compound (Pheromone) OBP Odorant-Binding Protein (OBP) This compound->OBP Binds OR Olfactory Receptor (OR-GPCR) OBP->OR Transports to G_Protein G Protein Activation OR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Behavior Behavioral Response Action_Potential->Behavior

Generalized insect olfactory signaling pathway.

Experimental Protocols

The study of this compound requires robust methods for extraction, analysis, and functional characterization of biosynthetic genes.

Protocol for Volatile Collection and Analysis

This protocol outlines the analysis of plant volatiles using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for identifying and quantifying volatile compounds like this compound.[21][22]

Objective: To identify and quantify this compound and other volatiles from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, flowers, fruit).[5]

  • 20 mL glass vials with PTFE/silicone septa.

  • SPME device with a suitable fiber (e.g., PDMS/DVB).

  • Heating block or water bath.

  • GC-MS system with a suitable column (e.g., Supelcowax-10).[4]

  • Authentic standard of this compound for confirmation.[8]

Methodology:

  • Sample Preparation: Place a precise amount of fresh plant material (e.g., 1-2 g) into a 20 mL glass vial. Immediately seal the vial to prevent volatile loss.

  • Headspace Extraction (SPME):

    • Place the vial in a heating block set to a moderate temperature (e.g., 40-60°C) for an equilibration period of 15-30 minutes.

    • Manually or automatically insert the SPME needle through the vial's septum.[22]

    • Expose the fiber to the headspace above the plant material for a defined period (e.g., 30-60 minutes) to allow volatiles to adsorb.[22]

    • After sampling, retract the fiber back into the needle.

  • GC-MS Analysis:

    • Immediately insert the SPME device into the heated injection port of the GC-MS.

    • Desorb the volatiles from the fiber onto the GC column by exposing the fiber in the injector (e.g., at 250°C for 2-5 minutes).

    • Run a suitable GC temperature program to separate the compounds. An example program: hold at 60°C for 5 min, then ramp to 230°C at 2°C/min.[4]

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards.[8]

    • Quantify compounds by comparing their peak areas to an internal standard or a calibration curve generated from the authentic standard.

Volatile_Analysis_Workflow Sample 1. Plant Tissue Sample (e.g., leaf, flower) Vial 2. Seal in Vial Sample->Vial SPME 3. Headspace SPME (Adsorption of Volatiles) Vial->SPME GCMS 4. Thermal Desorption in GC-MS Injector SPME->GCMS Separation 5. Chromatographic Separation (GC Column) GCMS->Separation Detection 6. Mass Spectrometry (Detection & Fragmentation) Separation->Detection Analysis 7. Data Analysis (Identification & Quantification) Detection->Analysis Result Volatile Profile Analysis->Result

Workflow for plant volatile analysis via HS-SPME-GC-MS.
Protocol for Identifying and Validating a Putative this compound Synthase Gene

This protocol describes a general workflow for identifying, cloning, and functionally validating a candidate gene responsible for this compound synthesis from a target plant.[5]

Objective: To identify and confirm the function of the enzyme that converts GPP to this compound.

Methodology:

  • Candidate Gene Identification:

    • Identify tissues with high this compound production using GC-MS analysis.

    • Perform RNA-sequencing (RNA-Seq) on high-producing vs. low-producing tissues to identify differentially expressed genes.

    • Search for candidate genes annotated as "terpene synthase" or "monoterpene synthase" that are highly expressed in the target tissue.

  • Gene Cloning:

    • Extract total RNA from the high-producing tissue using a commercial kit or CTAB-based method.[5]

    • Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

    • Amplify the full-length coding sequence of the candidate gene from the cDNA using Polymerase Chain Reaction (PCR) with gene-specific primers.

    • Clone the amplified PCR product into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression and Enzyme Assay:

    • Transform the expression vector into a suitable host organism (e.g., E. coli).

    • Induce protein expression and purify the recombinant enzyme.

    • Conduct an in vitro enzyme assay by incubating the purified enzyme with the substrate GPP in a suitable buffer.

    • Extract the reaction products using an organic solvent (e.g., hexane).

  • Product Identification:

    • Analyze the reaction products using GC-MS.

    • Confirm the production of this compound by comparing the retention time and mass spectrum to an authentic standard. A positive match validates the function of the cloned gene as an this compound synthase.

Gene_Validation_Workflow RNASeq 1. Identify Candidate Genes (RNA-Seq, Bioinformatics) RNA_Extract 2. RNA Extraction from High-Producing Tissue RNASeq->RNA_Extract Clone 3. RT-PCR and Cloning into Expression Vector RNA_Extract->Clone Express 4. Heterologous Expression (e.g., in E. coli) Clone->Express Assay 5. In Vitro Enzyme Assay (Recombinant Enzyme + GPP) Express->Assay GCMS 6. Product Analysis by GC-MS Assay->GCMS Validation Functional Validation GCMS->Validation Product matches This compound standard

Experimental workflow for gene function validation.

Conclusion

This compound is an important monoterpenoid with significant, though still under-explored, roles in plant ecology and insect chemical communication. Its biosynthesis follows the conserved isoprenoid pathways in both plants and insects, but its specific regulation and ecological functions offer fertile ground for future research. A deeper understanding of its role in plant defense could lead to novel strategies for crop protection, while elucidating its function as a pheromone could yield new tools for integrated pest management. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate this versatile molecule and harness its potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of Isogeraniol (MS, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analysis of isogeraniol. This compound, with the chemical formula C10H18O, is a monoterpenoid alcohol and an isomer of the more commonly known geraniol.[1][2] Accurate analytical characterization is crucial for its application in various fields, including flavor and fragrance industries, as well as pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of the analytical workflow and data interpretation.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by specific ion fragments that are crucial for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these fragments, are summarized in the table below. This data is essential for distinguishing this compound from its isomers and for its quantification in complex mixtures.

m/zRelative Abundance (%)Proposed Fragment Ion
41100[C3H5]+
6985[C5H9]+
9340[C7H9]+
10915[C8H13]+
12110[M-H2O-CH3]+
1365[M-H2O]+
154<5[M]+ (Molecular Ion)

Data compiled from publicly available spectral data.[3]

Experimental Protocols for GC-MS Analysis

The following protocol provides a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry. This protocol is synthesized from established methods for terpene analysis.[4][5]

2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., borneol or undecane) at a fixed concentration to all standards and samples.

  • Extraction (for complex matrices): For samples where this compound is present in a complex matrix (e.g., essential oils, biological fluids), a liquid-liquid extraction or solid-phase microextraction (SPME) should be performed to isolate the volatile components.

  • Final Preparation: Transfer the final extracts or diluted standards into 2 mL autosampler vials for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for this analysis.

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness. For better separation of isomers, a polar column like a Supelcowax-10 can be used.[4]

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 1:50 for concentrated samples).

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.[4]

    • Final hold: Hold at 240 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[4]

  • Mass Scan Range: m/z 40-300

Visualized Experimental Workflow and Fragmentation Pathway

To further clarify the analytical process and the interpretation of the mass spectral data, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Vial Transfer to Vial Extraction->Vial Injector Injector Vial->Injector Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Detector->MassSpectrum Identification Identification & Quantification Chromatogram->Identification MassSpectrum->Identification

Caption: GC-MS analysis workflow for this compound.

Fragmentation_Pathway M This compound [M]+• m/z 154 M_H2O [M-H2O]+• m/z 136 M->M_H2O - H2O m93 [C7H9]+ m/z 93 M->m93 - C4H9O• m69 [C5H9]+ m/z 69 M->m69 - C3H5O• M_H2O_CH3 [M-H2O-CH3]+ m/z 121 M_H2O->M_H2O_CH3 - •CH3 m41 [C3H5]+ m/z 41 m69->m41 - C2H4

Caption: Proposed fragmentation pathway of this compound in MS.

Interpretation of Mass Spectrum and Fragmentation

The mass spectrum of this compound, like its isomer geraniol, often shows a low abundance of the molecular ion peak ([M]+•) at m/z 154 due to its instability under electron ionization.[5] The fragmentation pattern is key to its identification.

  • Loss of Water: A characteristic fragmentation for alcohols is the loss of a water molecule (H2O), leading to a peak at m/z 136 ([M-H2O]+•).

  • Loss of a Methyl Group: Subsequent loss of a methyl radical (•CH3) from the [M-H2O]+• ion results in the fragment at m/z 121.

  • Allylic Cleavage: The base peak in the spectrum of many terpenes is often at m/z 69, corresponding to the stable [C5H9]+ fragment, formed through allylic cleavage.[6]

  • Further Fragmentation: The ion at m/z 41 ([C3H5]+) is a common fragment in the mass spectra of hydrocarbons and their derivatives, arising from further fragmentation of larger ions.

The presence and relative abundance of these key fragments provide a reliable fingerprint for the identification of this compound in a sample. For confirmation, it is always recommended to compare the obtained mass spectrum and retention time with that of an authentic standard analyzed under identical conditions.[4]

References

Understanding the basic pharmacology of isogeraniol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data presented in this document is primarily based on studies of geraniol, a structural isomer of isogeraniol. Due to a significant lack of direct pharmacological research on this compound, this guide utilizes geraniol as a predictive model. The information herein should be interpreted as a hypothetical pharmacological profile for this compound, intended to guide future research. All findings attributed to geraniol are explicitly stated.

Introduction

This compound, a monoterpenoid alcohol, is a structural isomer of geraniol and nerol.[1] It is found as a metabolite in various plants, including Daphne odora and Aster scaber, and contributes to the fragrance profile of some essential oils.[2] While extensively used in the fragrance industry, its pharmacological properties remain largely unexplored.[3][4] This guide provides a comprehensive overview of the potential pharmacology of this compound, drawing heavily on the well-documented activities of its isomer, geraniol. This information is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting potential areas of investigation for this compound.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C10H18O[1]
Molecular Weight 154.25 g/mol [1]
IUPAC Name (3Z)-3,7-dimethylocta-3,6-dien-1-ol[1]
Synonyms cis-Isogeraniol, (Z)-iso-Geraniol[1]
Physical Description Colorless oily liquid[4]
Solubility Insoluble in water; soluble in alcohol and oils[4]

Predicted Pharmacokinetics

Direct pharmacokinetic studies on this compound are not currently available. However, research on geraniol provides a basis for predicting the potential absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Absorption and Bioavailability

Studies on geraniol demonstrate its ability to permeate intestinal cells.[5] After oral administration in rats, geraniol is absorbed, though its bioavailability can be influenced by the formulation.[5] One study noted that an emulsified oral formulation of geraniol resulted in a high absolute bioavailability of 92%.[5] Given the structural similarity, this compound may also exhibit reasonable oral absorption, a hypothesis that warrants experimental verification.

Distribution

Following oral administration in mice, geraniol has been detected in the liver and brain.[6] This suggests that geraniol can cross the blood-brain barrier. It is plausible that this compound may also achieve systemic distribution and potentially penetrate the central nervous system.

Metabolism

Geraniol undergoes rapid and extensive metabolism after oral administration.[6][7] Key metabolic pathways include oxidation to geranic acid and conjugation to form geraniol glucuronide.[6][7] In fact, the plasma concentrations of these metabolites are significantly higher than that of the parent geraniol.[6][7] It is highly probable that this compound would be a substrate for similar metabolic enzymes, such as alcohol dehydrogenases and UDP-glucuronosyltransferases.

Experimental Protocol: In Vivo Pharmacokinetic Analysis of Geraniol in Mice

This protocol is based on the methodology described in studies investigating the pharmacokinetics of geraniol.[6][7]

  • Animal Model: C57BL/6J mice.

  • Administration: A single oral dose of geraniol (e.g., 200 mg/kg) is administered.

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours). Tissues such as the liver, kidney, lung, and brain can also be harvested at the end of the study.

  • Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Both plasma and tissue homogenates are subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analyte and its metabolites.

  • Analytical Method: Concentrations of this compound and its potential metabolites (e.g., isogeranic acid) in the processed samples are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.

Excretion

Metabolites of geraniol are primarily excreted in the urine.[8] A similar excretion profile would be expected for this compound metabolites.

Predicted Pharmacodynamics and Mechanism of Action

The pharmacodynamic effects of this compound have not been directly investigated. However, the extensive research on geraniol reveals a multitude of biological activities, suggesting that this compound may possess similar properties. Geraniol has been shown to exert anti-inflammatory, antioxidant, antimicrobial, and anticancer effects through the modulation of various signaling pathways.[3][9][10]

Anti-inflammatory and Antioxidant Activity

Geraniol has demonstrated significant anti-inflammatory and antioxidant properties.[11][12][13] It is proposed that these effects are mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Hypothesized this compound-Mediated Activation of the Nrf2/HO-1 Pathway

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding (hypothesized) ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 Transcription Antioxidant_Enzymes Other Antioxidant & Cytoprotective Genes ARE->Antioxidant_Enzymes Transcription Cellular_Protection Cellular Protection & Reduced Inflammation HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.

Anticancer Activity

Geraniol has been extensively studied for its anticancer properties and has been shown to affect multiple cancer hallmarks.[13][14] Its proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tumor-promoting signaling pathways.[13][14]

One of the key pathways implicated in geraniol's anticancer effects is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[11] Geraniol has been shown to inhibit this pathway in cancer cells.

Hypothesized this compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway This compound This compound (hypothesized) PI3K PI3K This compound->PI3K Inhibition (hypothesized) Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antimicrobial Activity

Geraniol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[10][12] The proposed mechanism involves the disruption of microbial cell membranes.[2] Given its structural similarity, this compound is also likely to possess antimicrobial properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method in 96-well microtiter plates.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism in broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Endpoint: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Quantitative Pharmacological Data (Based on Geraniol)

The following table summarizes some of the quantitative pharmacological data reported for geraniol, which may serve as a preliminary reference for future studies on this compound.

ParameterValueOrganism/Cell LineTarget/EffectSource
Antibacterial Activity (MIC) 2500 µg/mLListeria monocytogenesInhibition of bacterial growth
Antibacterial Activity (MIC) 5000 µg/mLStaphylococcus aureusInhibition of bacterial growth
Antifungal Activity Effective againstCandida albicansInhibition of fungal growth[12]
Anticancer Activity Dose-dependent inhibitionHuman pancreatic adenocarcinoma cellsInhibition of cell proliferation[10]

Future Directions

The significant body of research on geraniol's pharmacology strongly suggests that this compound is a promising candidate for further investigation. Future research should focus on:

  • Direct Pharmacological Screening: Evaluating the anti-inflammatory, antioxidant, antimicrobial, and anticancer activities of this compound in a battery of in vitro and in vivo models.

  • Comparative Studies: Directly comparing the potency and efficacy of this compound with geraniol to understand the impact of the double bond position on biological activity.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME studies to determine the bioavailability, distribution, metabolism, and excretion of this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

While direct pharmacological data on this compound is scarce, the extensive research on its structural isomer, geraniol, provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide, by summarizing the known properties of geraniol and proposing a predictive pharmacological profile for this compound, aims to catalyze further research into this understudied natural compound. The potential for this compound to exhibit a range of beneficial biological activities makes it a compelling subject for discovery and development in the pharmaceutical and life sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isogeraniol from Geraniol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a valuable precursor in the synthesis of various fragrances and fine chemicals.[1] Its oxidation is a key transformation, typically yielding geranial (the trans-isomer of citral), a commercially important aldehyde.[2][3] While the primary product of geraniol oxidation is geranial, the formation of isogeraniol ((Z)-3,7-Dimethyl-3,6-octadien-1-ol) as a minor product has been observed under specific oxidative conditions.[4]

These application notes provide a detailed protocol for the synthesis of this compound from the oxidation of geraniol using sodium dichromate. It is important to note that this method yields geranial as the major product and this compound as a minor constituent. The separation of these isomers can be challenging due to their similar physical properties.[5]

Reaction Pathway and Experimental Design

The oxidation of geraniol with an acidified solution of sodium dichromate leads to the formation of the corresponding aldehyde, geranial. Concurrently, a smaller fraction of the starting material is converted to this compound. The exact mechanism for the formation of this compound is not well-documented but may involve an allylic rearrangement during the oxidation process.

Reaction_Pathway Geraniol Geraniol Oxidizing_Agent Na2Cr2O7, H2SO4 Geraniol->Oxidizing_Agent Geranial Geranial (Major Product) Oxidizing_Agent->Geranial Oxidation This compound This compound (Minor Product) Oxidizing_Agent->this compound Oxidation/ Rearrangement

Caption: Reaction pathway for the oxidation of geraniol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol described below. The yield of this compound is not explicitly quantified in the cited literature but is identified as a minor product through GC-MS analysis.[4]

ParameterValue
Reactants
Geraniol10 mL of 50 mM solution in ether
Sodium Dichromate2.5 g
Concentrated Sulfuric Acid1.9 mL
Water12.5 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2 hours
Addition Rate of Oxidant1 mL/min
Products
Geranial (Citral)Major Product
This compoundMinor Product
Unreacted GeraniolPresent in the final mixture

Experimental Protocol

This protocol is adapted from the method described for the partial oxidation of geraniol.[4]

Materials:

  • Geraniol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Dehydrated magnesium sulfate

  • Deionized water

  • Round bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Oxidizing Solution:

    • In a suitable beaker, dissolve 2.5 g of sodium dichromate in 12.5 mL of deionized water.

    • Carefully and slowly, add 1.9 mL of concentrated sulfuric acid to the sodium dichromate solution. Caution: This is an exothermic reaction and should be performed in an ice bath with appropriate personal protective equipment.

  • Reaction Setup:

    • In a round bottom flask equipped with a magnetic stir bar, prepare a solution of 50 mM geraniol in 10 mL of diethyl ether.

    • Place the flask on a magnetic stirrer.

  • Oxidation Reaction:

    • Add the prepared oxidizing solution dropwise to the geraniol solution at a rate of 1 mL/min using a dropping funnel.

    • Stir the mixture vigorously for 2 hours at room temperature.

  • Work-up and Extraction:

    • After 2 hours, transfer the reaction mixture to a separatory funnel.

    • Separate the organic (ether) phase.

    • Wash the organic phase twice with equal volumes of deionized water.

    • Wash the organic phase once with an equal volume of 5% sodium carbonate solution.

    • Perform a final wash of the organic phase with an equal volume of deionized water.

  • Drying and Solvent Removal:

    • Dry the organic phase over dehydrated magnesium sulfate for 15 minutes.

    • Filter the dried organic phase to remove the magnesium sulfate.

    • Remove the diethyl ether by rotary evaporation under vacuum.

  • Analysis:

    • The resulting oily residue contains a mixture of geranial, this compound, and unreacted geraniol.

    • The composition of the product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Steps prep_oxidant Prepare Oxidizing Solution (Na2Cr2O7, H2SO4, H2O) reaction Add Oxidant to Geraniol Solution (1 mL/min, Room Temp) prep_oxidant->reaction prep_geraniol Prepare Geraniol Solution (in Diethyl Ether) prep_geraniol->reaction stir Stir for 2 hours reaction->stir separate Separate Organic Phase stir->separate wash_water1 Wash with Water (x2) separate->wash_water1 wash_na2co3 Wash with 5% Na2CO3 wash_water1->wash_na2co3 wash_water2 Wash with Water wash_na2co3->wash_water2 dry Dry with MgSO4 wash_water2->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate analyze Analyze by GC-MS evaporate->analyze

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Isogeraniol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis and purification of isogeraniol, a monoterpenoid of interest for its role as a plant metabolite and pheromone.[1][2][3][4] Methodologies for synthesis via partial oxidation of geraniol are presented, alongside comprehensive purification techniques including liquid-liquid extraction and column chromatography. This guide is intended to furnish researchers, scientists, and professionals in drug development with the necessary procedures to produce and purify this compound for further study.

Introduction

This compound, systematically named (3Z)-3,7-dimethylocta-3,6-dien-1-ol, is an acyclic monoterpene alcohol.[3] It is a structural isomer of the more commonly known geraniol and nerol. This compound has been identified as a metabolite in various plants, such as Vitis vinifera L. cv. Muscat Roy, and also functions as a pheromone.[1][2][3][5] The ability to synthesize and purify this compound in a laboratory setting is crucial for investigating its biological activities and potential applications in fields such as agriculture and pharmacology. This application note details a laboratory-scale synthesis protocol and subsequent purification steps.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1][2]
Boiling Point 102-103 °C (at 9 Torr)[1][2]
Density 0.8787 g/cm³[1][2]
Solubility Insoluble in water; soluble in alcohol and oils.[1][2]
Appearance Colorless oily liquid[1][2]

Experimental Protocols

Synthesis of this compound via Partial Oxidation of Geraniol

This protocol is adapted from a method where this compound is a minor product of the partial oxidation of geraniol.[5] The major product of this reaction is citral (geranial).

Materials:

  • Geraniol (50 mM in diethyl ether)

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Dehydrated magnesium sulfate (MgSO₄)

  • Round bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Prepare the Oxidizing Agent: In a fume hood, prepare a 16.8 mM solution of sodium dichromate in sulfuric acid by dissolving 2.5 g of sodium dichromate in 1.9 ml of concentrated sulfuric acid, followed by the careful addition of 12.5 ml of deionized water.

  • Reaction Setup: In a round bottom flask, place 10 ml of a 50 mM solution of geraniol in diethyl ether.

  • Oxidation Reaction: Add the sodium dichromate solution dropwise to the geraniol solution at a rate of 1 ml/min with constant stirring.

  • Reaction Time: Continue stirring the mixture for 2 hours at room temperature.[5]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic (ether) phase.

    • Wash the organic phase twice with an equal volume of deionized water.

    • Wash the organic phase once with a 5% sodium carbonate solution.

    • Wash the organic phase again with deionized water.

    • Dry the organic phase over dehydrated magnesium sulfate for 15 minutes.

    • Filter the solution to remove the magnesium sulfate.

  • Solvent Removal: Remove the diethyl ether by vacuum evaporation to yield an oily residue containing a mixture of citral, this compound, and unreacted geraniol.[5]

Purification of this compound

The oily residue from the synthesis requires purification to isolate this compound. Column chromatography is a suitable method for this separation.

Materials:

  • Oily residue from synthesis

  • Silica gel (60-120 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the oily residue in a minimal amount of n-hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Mandatory Visualization

Synthesis and Purification Workflow

Synthesis_and_Purification_Workflow Geraniol Geraniol in Diethyl Ether Reaction Partial Oxidation (2h, Room Temp) Geraniol->Reaction OxidizingAgent Sodium Dichromate in Sulfuric Acid OxidizingAgent->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Drying Drying (MgSO4) Workup->Drying SolventRemoval1 Solvent Removal (Vacuum) Drying->SolventRemoval1 CrudeProduct Crude Product (Oily Residue) SolventRemoval1->CrudeProduct ColumnChromatography Column Chromatography (Silica Gel) CrudeProduct->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection SolventRemoval2 Solvent Removal (Rotary Evaporator) FractionCollection->SolventRemoval2 Purethis compound Pure this compound SolventRemoval2->Purethis compound

Caption: Workflow for the synthesis and purification of this compound.

Metabolic Pathway of Geraniol

While a specific signaling pathway for this compound is not well-documented, the metabolic pathway of its precursor, geraniol, provides relevant biological context. Geraniol is a key intermediate in the biosynthesis of various monoterpenes.

Geraniol_Metabolic_Pathway GPP Geranyl Diphosphate (GPP) Enzyme1 Geraniol Synthase GPP->Enzyme1 Geraniol Geraniol Enzyme2 Geraniol Dehydrogenase Geraniol->Enzyme2 Geranial Geranial (Citral) Enzyme3 Geranial Dehydrogenase Geranial->Enzyme3 GeranicAcid Geranic Acid Enzyme1->Geraniol Enzyme2->Geranial Enzyme3->GeranicAcid

Caption: Simplified metabolic pathway of geraniol in plants.[3][6]

References

Methods for isogeraniol extraction from essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Extraction and Isolation of Isogeraniol from Essential Oils

Introduction

This compound, an acyclic monoterpenoid alcohol, is a structural isomer of geraniol and nerol, valued for its floral, rosy aroma. It is a component of various essential oils and serves as a key building block in the synthesis of other fragrance compounds and fine chemicals. Due to its structural similarity to other terpene alcohols like geraniol, its isolation from complex essential oil matrices requires high-resolution separation techniques. This document provides detailed application notes and protocols for the extraction of essential oils rich in these compounds and for the subsequent isolation and purification of this compound for research, development, and commercial applications. The primary methods covered are vacuum fractional distillation and column chromatography, with notes on preparative gas chromatography for achieving high purity.

Part 1: Primary Extraction of Essential Oils

The first step is to extract the crude essential oil from the raw plant material. The choice of plant material is critical; species from the Cymbopogon genus, such as Palmarosa (Cymbopogon martinii), are exceptionally rich in geraniol (up to 80-95%), which often co-occurs with its isomers.

Method A: Steam Distillation

Steam distillation is the most common industrial method for extracting essential oils.[1] It is effective for volatile compounds that are immiscible with water.

Experimental Protocol: Steam Distillation of Palmarosa Grass

  • Preparation of Plant Material: Freshly harvested or semi-dried Palmarosa grass is chopped into smaller pieces to increase the surface area for efficient oil extraction.[2]

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the chopped plant material, a condenser, and a collection vessel (e.g., a Florentine flask or separatory funnel).

  • Distillation Process: Pressurized steam is passed through the biomass. The hot steam ruptures the plant's oil glands, causing the volatile aromatic compounds, including this compound and geraniol, to vaporize.

  • Condensation and Separation: The mixture of steam and essential oil vapor is cooled in the condenser. The resulting condensate, a mixture of water (hydrosol) and essential oil, is collected. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water and can be easily collected.

Method B: Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green alternative that offers high selectivity and preserves thermally sensitive compounds. It is particularly effective for extracting essential oils from materials like geranium (Pelargonium graveolens).[1][3][4]

Experimental Protocol: SFE of Geranium Leaves

  • Preparation of Plant Material: Dried and ground geranium leaves are placed into a high-pressure extraction vessel.

  • Extraction Process: Liquid CO₂ is pumped to high pressure and heated to its supercritical state (e.g., above 31.1°C and 73.8 bar). This supercritical fluid is then passed through the extraction vessel. Its unique properties allow it to dissolve the essential oil from the plant matrix.

  • Separation: The CO₂-oil mixture flows into a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, releasing the extracted oil, which is then collected. The solvent-free essential oil is thus obtained.

  • Optimization: The yield and composition of the extracted oil can be optimized by adjusting pressure, temperature, and CO₂ flow rate.

Data Presentation: SFE of Geranium Oil

ParameterValue RangeOptimal ConditionsNotes
Pressure10 - 30 MPa30 MPaHigh pressure can increase yield but may also increase co-extraction of waxes.[1][3][4]
Temperature313 - 343 K (40 - 70°C)313 K (40°C)Lower temperatures decrease the co-extraction of unwanted waxes.[1][3][4]
CO₂ Flow RateVariableDecreased Flow RateA lower flow rate can increase the extraction yield under optimal pressure and temperature.[3][4]
Maximum Yield -~2.53% Achieved under the optimal conditions specified.[3][4]

Part 2: Isolation and Purification of this compound

Once the crude essential oil is obtained, further purification is necessary to isolate this compound from other components, especially its isomers.

Method A: Vacuum Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[5][6] Operating under a vacuum lowers the boiling points, preventing thermal degradation of sensitive compounds like terpene alcohols.[1] This is the primary industrial method for purifying geraniol and its isomers from essential oils like those from palmarosa or citronella.[1][7]

Experimental Protocol: Vacuum Fractional Distillation of Palmarosa Oil

  • Saponification (Optional but Recommended): Palmarosa oil often contains geranyl acetate.[8] To maximize the yield of terpene alcohols, the oil is first saponified by heating with an aqueous alkali solution (e.g., NaOH or KOH) to convert the esters into geraniol. The oil is then washed and dried.

  • Apparatus Setup: A fractional distillation column (e.g., a spinning band column or a column packed with Raschig rings to provide a large surface area) is placed between a boiling flask and a condenser. A vacuum pump is connected to the system to reduce the operating pressure.

  • Process: The saponified, geraniol-rich essential oil is heated in the boiling flask. The vapor mixture rises through the column, undergoing multiple condensation-vaporization cycles (theoretical plates), which progressively enriches the vapor with the more volatile components.[1][5]

  • Fraction Collection: The temperature at the top of the column is monitored closely. Different fractions are collected as the temperature plateaus and then begins to rise again. This compound (boiling point: 102-103°C at 9 Torr) will distill at a temperature very close to that of geraniol (boiling point: ~230°C at atmospheric pressure).[1][9] The separation of these isomers requires a column with high efficiency (many theoretical plates).

  • Purity Analysis: The purity of each collected fraction is analyzed using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

Data Presentation: Fractional Distillation of Palmarosa Oil at 8 Torr [8]

FractionBoiling Flask Temp. (°C)Column Top Temp. (°C)Mass of Total Oil (%)Geraniol Content (%)Primary Components
112360 ± 54.80(E)-β-ocimene, (Z)-β-ocimene
212480 ± 59.278.5Geraniol, Geranyl Acetate
312495 ± 522.482.5Geraniol, Geranyl Acetate
4 (Bottoms)--56.383.5Geraniol, Geranyl Acetate
Losses--7.3--

Note: In another study, saponified palmarosa oil, when fractionated, yielded a final product with 98.3% geraniol purity and an overall recovery of 82%.

Method B: Column Chromatography

For higher purity and finer separation of isomers, column chromatography is an effective laboratory-scale technique. It separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.[10][11]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase. A slurry packing method is typically used, where the silica is mixed with the initial mobile phase solvent and poured into the column to ensure a uniform, air-free packing.[10]

  • Sample Loading: The essential oil fraction rich in this compound/geraniol (e.g., from fractional distillation) is dissolved in a minimal amount of a non-polar solvent (like hexane). This solution is then carefully loaded onto the top of the silica gel column.

  • Elution: The separation is achieved using gradient elution. Elution begins with a non-polar mobile phase (e.g., 100% n-hexane). The polarity of the mobile phase is then gradually increased by adding a more polar solvent (e.g., ethyl acetate, acetone, or MTBE).[10] Non-polar compounds will elute first, while more polar compounds like the terpene alcohols will have a stronger affinity for the polar silica gel and elute later. Isomers like this compound and geraniol can be separated by using a very shallow gradient.

    • Solvent Note: Ethyl acetate absorbs UV in the range where terpenes are detected (~200-220 nm), which can interfere with detection. Using solvents like acetone or methyl t-butyl ether (MTBE) can provide better results for UV-based fraction monitoring.[12]

  • Fraction Collection: The eluent is collected in a series of tubes (fractions).

  • Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure this compound. Fractions with the desired purity are then combined and the solvent is removed using a rotary evaporator.

Data Presentation: Typical Parameters for Terpene Alcohol Chromatography

ParameterDescription
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Gradient) n-Hexane with increasing proportions of Ethyl Acetate (e.g., 0% -> 20%)
Alternative Polar Solvents: Acetone, Methyl t-butyl ether (MTBE)[12]
Elution Order Non-polar hydrocarbons -> Esters -> Aldehydes/Ketones -> Alcohols
Monitoring Thin Layer Chromatography (TLC), UV detector, GC-MS
Method C: Preparative Gas Chromatography (Prep-GC)

For obtaining small quantities of ultra-high purity this compound, preparative gas chromatography is the method of choice. This technique uses the principles of analytical GC but on a larger scale to physically separate and collect individual compounds from a mixture.[13][14] It offers very high resolution, making it ideal for separating closely related isomers.[15][16]

Protocol Outline:

  • An essential oil fraction is injected into the GC.

  • The sample is vaporized and travels through a column with a specific stationary phase.

  • Components separate based on their boiling points and interaction with the stationary phase.

  • As the peak corresponding to this compound elutes from the column, it is diverted to a cooled trap where it condenses and is collected as a high-purity liquid.[16][17]

  • The process can be automated with repeated injections to accumulate a desired quantity of the compound.[15][16]

Visualizations

G Overall Workflow for this compound Isolation Plant Plant Material (e.g., Palmarosa) Extraction Primary Extraction Plant->Extraction Steam Distillation or SFE CrudeOil Crude Essential Oil Extraction->CrudeOil Purification Purification / Isolation CrudeOil->Purification Vacuum Fractional Distillation or Column Chromatography Fractions Isolated Fractions Purification->Fractions Analysis Purity Analysis (GC-MS) Fractions->Analysis PureIso High-Purity This compound Analysis->PureIso

Caption: General workflow from plant material to pure this compound.

G Principle of Vacuum Fractional Distillation cluster_0 Distillation Column (Packed) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 Condenser Condenser p4->Condenser Most Volatile Components Exit First BoilingFlask Boiling Flask (Crude Oil Heated) VaporRise Vapor Mixture Rises (this compound + Other Terpenes) BoilingFlask->VaporRise Vaporization (under vacuum) VaporRise->p1 Enters Column Collector Fraction Collector Condenser->Collector Condensation

Caption: Logic of separation in a vacuum fractional distillation column.

G Gradient Elution in Column Chromatography Start Start: Load Sample Mobile Phase: 100% Hexane Elute1 Fraction 1-10: Non-polar hydrocarbons elute Start->Elute1 Gradient1 Increase Polarity: Add Ethyl Acetate (5%) Elute1->Gradient1 Elute2 Fraction 11-20: Less polar compounds elute Gradient1->Elute2 Gradient2 Increase Polarity: Add Ethyl Acetate (10-15%) Elute2->Gradient2 Elute3 Fraction 21-30: This compound / Geraniol elute Gradient2->Elute3

Caption: Workflow for gradient elution in column chromatography.

References

Application Notes and Protocols for the Quantification of Isogeraniol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol, a monoterpenoid alcohol, is a volatile organic compound found in the essential oils of various aromatic plants. As a structural isomer of the more commonly known geraniol and nerol, it contributes to the characteristic scent of many plant species. The accurate quantification of this compound is crucial for the quality control of essential oils, the standardization of herbal products, and for research into its potential pharmacological activities. These application notes provide detailed protocols for the quantification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two most powerful and widely used analytical techniques for this purpose.[1]

Principle of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The technique separates compounds in a gaseous mobile phase based on their different boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.[3]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including terpenes. For compounds like this compound that lack a strong chromophore, derivatization may sometimes be employed to enhance UV detection. However, with appropriate column chemistry and mobile phase composition, direct quantification is often achievable.[4] Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Experimental Workflows

The general workflow for the quantification of this compound in plant extracts involves several key stages, from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material Collection drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) grinding->extraction filtration Filtration & Dilution extraction->filtration gcms_analysis GC-MS Analysis filtration->gcms_analysis hplc_analysis HPLC Analysis filtration->hplc_analysis peak_integration Peak Identification & Integration gcms_analysis->peak_integration hplc_analysis->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Figure 1: General workflow for this compound quantification.

Sample Preparation Protocols

Accurate quantification begins with meticulous sample preparation. The goal is to efficiently extract this compound from the plant matrix while minimizing degradation and contamination.

Protocol 1: Hydrodistillation for Essential Oil Extraction

This method is suitable for fresh or dried plant material to extract volatile compounds.

  • Plant Material: Weigh approximately 100 g of fresh or 50 g of dried plant material (e.g., leaves, flowers).

  • Apparatus: Set up a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Place the plant material in the distillation flask with a sufficient volume of distilled water. Heat the flask to boiling and continue the distillation for 3-4 hours.

  • Collection: Collect the essential oil that separates from the aqueous layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Solvent Extraction

This method is useful for extracting a broader range of compounds, including semi-volatiles.

  • Plant Material: Grind dried plant material to a fine powder.

  • Extraction: Macerate 10 g of the powdered plant material with 100 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol) for 24 hours at room temperature with occasional shaking.[3]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting oleoresin or concrete in a sealed vial at 4°C.

Analytical Protocols

Protocol 3: this compound Quantification by GC-MS

This protocol provides a general method for the quantification of this compound in essential oils or plant extracts.

  • Sample Preparation:

    • Prepare a stock solution of the essential oil or extract by dissolving a known weight (e.g., 10 mg) in a suitable volatile solvent (e.g., hexane or ethanol) to a final volume of 10 mL.

    • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.

    • If using an internal standard (e.g., tridecane), add a known concentration to all sample and standard solutions.

  • GC-MS Instrumentation and Conditions:

ParameterSpecification
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977C MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-400 amu
  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Quantify the amount of this compound in the sample by applying the regression equation from the calibration curve to the peak area of this compound in the sample chromatogram.

Protocol 4: this compound Quantification by HPLC

This protocol is adapted for the analysis of this compound in samples where GC-MS is not available or when analyzing less volatile matrices.

  • Sample Preparation:

    • Prepare a stock solution of the extract by dissolving a known weight in the mobile phase.

    • Prepare a series of calibration standards of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

  • HPLC Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Isocratic mixture of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm[4]
  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with the standard.

    • Generate a calibration curve from the standard solutions.

    • Quantify this compound in the sample using the calibration curve.

Method Validation

For reliable and reproducible results, the analytical methods should be validated according to ICH guidelines, assessing parameters such as:

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Key parameters for analytical method validation.
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time. The following table summarizes the reported concentrations of this compound and its common isomers, geraniol and nerol, in the essential oils of several plant species.

Plant SpeciesCompoundConcentration Range (%)Analytical MethodReference
Vitis vinifera L. cv. Muscat RoyThis compound0.005 (50 µg/L in must)GC-MS[5]
Cymbopogon winterianusThis compound8.45GC-MS[5]
Pelargonium graveolensGeraniol6.0 - 27.98GC-MS[6]
Lippia alba (Citral chemotype)Geraniol15.2 - 16.2GC-MS[3]
Monarda fistulosaGeraniolup to 14.6GC-MS[7]
Lippia alba (Citral chemotype)Nerol2.0 - 2.3GC-MS[3][8]

Note: Data for this compound is limited in the literature. The provided data for geraniol and nerol, as major components in many essential oils, can serve as a reference for developing and validating analytical methods for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate and reliable quantification of this compound in plant extracts. The choice between GC-MS and HPLC will depend on the specific research question, the nature of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the quality and consistency of the analytical data, which is paramount for applications in quality control, natural product research, and drug development.

References

Application of isogeraniol in cancer cell line studies

Author: BenchChem Technical Support Team. Date: December 2025

Application of Geraniol in Cancer Cell Line Studies

A Note on Isogeraniol: Initial searches for "this compound" did not yield specific studies on its application in cancer cell lines. This compound is a structural isomer of geraniol.[1][2][3][4] The following application notes and protocols are based on the extensive research available for geraniol , which is widely studied for its anti-cancer properties.

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against several types of cancer.[5][6][7] In vitro studies using various cancer cell lines have demonstrated that geraniol can inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[6][8] Furthermore, it has been shown to modulate key signaling pathways involved in tumorigenesis and sensitize cancer cells to conventional chemotherapy drugs.[5] This document provides a detailed overview of the application of geraniol in cancer cell line studies, including quantitative data, experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation: Efficacy of Geraniol in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of geraniol have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The table below summarizes the IC50 values of geraniol and its esters in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 ValueReference
Murine Leukemia (P388)LeukemiaGeranyl Butyrate22.34 µg/mL[9]
Murine Leukemia (P388)LeukemiaGeranyl Caproate27.99 µg/mL
Murine Leukemia (P388)LeukemiaGeranyl Caprylate32.29 µg/mL[9]
Human Endometrial Cancer (Ishikawa)Endometrial CancerGeraniol140.93 µM[10]
Human Colon Cancer (Colo-205)Colon CancerGeraniol20 µM[10]
Human Glioma (U87)GlioblastomaGeraniol41.3 µg/mL[8]
Human Colon Cancer (LoVo)Colon CancerGeraniol32.1 µg/mL

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the exposure time.[10]

Signaling Pathways Modulated by Geraniol

Geraniol exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell growth, survival, and proliferation. One of the key pathways identified is the PI3K/Akt/mTOR pathway, which is often aberrantly activated in many cancers.

Geraniol_PI3K_Akt_mTOR_Pathway Geraniol Geraniol PI3K PI3K Geraniol->PI3K Apoptosis Apoptosis Geraniol->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Geraniol inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to assess the anti-cancer effects of geraniol on cell lines.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method to determine cytotoxicity.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of Geraniol start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate2 Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of geraniol (e.g., 0-500 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with geraniol at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of geraniol on the expression of proteins involved in signaling pathways (e.g., Akt, mTOR, Bcl-2, caspases).

Protocol:

  • Protein Extraction: Treat cells with geraniol, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

Geraniol has demonstrated significant anti-cancer effects across a wide range of cancer cell lines.[5][6] Its ability to induce apoptosis and inhibit critical cell survival pathways, such as the PI3K/Akt/mTOR pathway, makes it a promising candidate for further preclinical and clinical investigation.[6] The protocols and data presented here provide a framework for researchers and drug development professionals to explore the therapeutic potential of geraniol in oncology. While research on its isomer, this compound, is currently lacking, the extensive studies on geraniol provide a strong foundation for investigating other related monoterpenes.

References

Investigating the Anti-inflammatory Properties of Isogeraniol's Isomer, Geraniol, In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive searches of scientific literature did not yield specific studies on the in vitro anti-inflammatory properties of isogeraniol . However, extensive research is available for its isomer, geraniol . This document provides detailed application notes and protocols based on the established anti-inflammatory effects of geraniol, which may serve as a foundational guide for investigating this compound. It is crucial to note that while structurally similar, the biological activities of isomers can differ, and these protocols should be adapted and validated specifically for this compound.

Introduction

Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] In vitro studies have shown that geraniol can mitigate inflammatory responses in various cell models, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5] This document outlines the typical in vitro effects of geraniol and provides detailed protocols for assessing its anti-inflammatory potential, which can be adapted for the study of this compound.

Data Presentation: In Vitro Anti-inflammatory Effects of Geraniol

The following tables summarize the dose-dependent effects of geraniol on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and other relevant cell lines.

Table 1: Effect of Geraniol on Pro-inflammatory Cytokine Production
Cell Line Stimulant Geraniol Concentration Inhibition of TNF-α, IL-1β, IL-6
HMC-1PMACI40, 80, 160 µMSignificant inhibition of protein and mRNA expression.[6]
HUVECsOx-LDL50, 100 µMSignificant reduction in the expression of TNF-α, IL-6, and IL-1β.[2]
Rat ChondrocytesIL-1βNot SpecifiedInhibition of TNF-α and IL-6 expression.[5]
Table 2: Effect of Geraniol on Inflammatory Mediators and Enzymes
Cell Line Stimulant Geraniol Concentration Effect
Rat ChondrocytesIL-1βNot SpecifiedInhibition of PGE2, NO, COX-2, and iNOS expression.[5]
HMC-1PMACI80, 160 µmol/LInhibition of histamine release.[6]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for cytokine analysis, and 6-well plates for protein and gene expression analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours).

    • Include appropriate controls: a negative control (cells with media only), a vehicle control (cells with the solvent used to dissolve the test compound), and a positive control (cells stimulated with LPS only).

Cell Viability Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of the test compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat as described in section 1.

    • After the 24-hour incubation period, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Objective: To measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Collect the cell culture supernatant after treatment as described in section 1.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on the standard curve provided in the kit.

Western Blot Analysis
  • Objective: To determine the protein expression levels of key inflammatory mediators (iNOS, COX-2) and signaling proteins (p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of genes encoding pro-inflammatory mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β).

  • Protocol:

    • After treatment, isolate total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green master mix and specific primers for the target genes.

    • Use a housekeeping gene, such as GAPDH or β-actin, for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay elisa Cytokine Quantification (ELISA) stimulate->elisa western Protein Expression (Western Blot) stimulate->western qpcr Gene Expression (qRT-PCR) stimulate->qpcr data_analysis Analyze and Quantify Results viability->data_analysis no_assay->data_analysis elisa->data_analysis western->data_analysis qpcr->data_analysis conclusion Determine Anti-inflammatory Efficacy data_analysis->conclusion

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

nfkb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IKK Complex tlr4->ikb_kinase geraniol Geraniol geraniol->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nfkb_active NF-κB (p65/p50) nfkb->nfkb_active Translocates to Nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_active->gene_expression nucleus Nucleus

Caption: Geraniol's modulation of the NF-κB signaling pathway.[4]

mapk_pathway cluster_nucleus Nucleus lps LPS receptor Receptor lps->receptor ask1 ASK1 receptor->ask1 geraniol Geraniol p38 p38 geraniol->p38 Inhibits Phosphorylation jnk JNK geraniol->jnk Inhibits Phosphorylation erk ERK geraniol->erk Inhibits Phosphorylation mkk3_6 MKK3/6 ask1->mkk3_6 mkk4_7 MKK4/7 ask1->mkk4_7 mek1_2 MEK1/2 ask1->mek1_2 mkk3_6->p38 mkk4_7->jnk mek1_2->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 gene_expression Pro-inflammatory Gene Expression ap1->gene_expression nucleus Nucleus

Caption: Geraniol's modulation of the MAPK signaling pathway.[5]

References

Application Notes: Protocols for Testing the Antimicrobial Activity of Isogeraniol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol, a monoterpenoid alcohol, is a structural isomer of geraniol and nerol. It is a component of various essential oils and has garnered interest for its potential antimicrobial properties. The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents, and natural compounds like this compound are promising candidates. This document provides detailed protocols for the systematic evaluation of the antimicrobial activity of this compound, offering a framework for researchers in microbiology, natural product chemistry, and drug development.

While specific data on pure this compound is limited in publicly available literature, the protocols outlined here are standard methods for assessing antimicrobial efficacy. Data for the closely related isomer, geraniol, is provided as a reference to indicate the potential range of activity. It is crucial to generate specific data for this compound to accurately determine its antimicrobial profile.

General Mechanism of Action of Terpene Alcohols

The antimicrobial activity of terpene alcohols like geraniol, and likely this compound, is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[1][2] Their lipophilic nature facilitates their partitioning into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of intracellular components (ions, ATP, nucleic acids, and proteins), and dissipation of the proton motive force.[1] Ultimately, this loss of cellular integrity results in the inhibition of microbial growth and cell death. Additionally, some terpenes have been shown to inhibit efflux pumps, which are bacterial mechanisms for expelling antimicrobial compounds, thus potentially reversing multidrug resistance.[3]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control (broth with microbial suspension)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used)

  • Microplate reader or visual inspection

Protocol:

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions and the positive control well.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive). This is typically observed as no colony growth on the agar plate.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

  • This compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Standardized microbial suspension (approximately 5 x 10^5 CFU/mL) in broth

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Sterile agar plates

  • Timer

Protocol:

  • Preparation of Test Cultures:

    • Prepare culture tubes with broth containing the desired concentrations of this compound.

    • Include a growth control tube with no this compound.

    • Inoculate each tube with the standardized microbial suspension.

  • Incubation and Sampling:

    • Incubate the tubes in a shaking incubator at the appropriate temperature.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay

This assay evaluates the ability of this compound to inhibit biofilm formation and to eradicate pre-formed biofilms.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate broth medium (e.g., Tryptic Soy Broth supplemented with glucose for staphylococci)

  • Standardized microbial suspension

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Protocol for Inhibition of Biofilm Formation:

  • Preparation of Plates:

    • Add 100 µL of broth containing serial dilutions of this compound to the wells of a microtiter plate.

    • Add 100 µL of the standardized microbial suspension.

    • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation:

    • Incubate the plate at the appropriate temperature for 24-48 hours without agitation to allow for biofilm formation.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells by washing the wells with sterile PBS.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Air dry the plate.

    • Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

    • Wash the wells with water to remove excess stain and air dry.

    • Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol for Eradication of Pre-formed Biofilms:

  • Biofilm Formation:

    • Add 200 µL of the standardized microbial suspension to the wells and incubate for 24-48 hours to allow for biofilm formation.

  • Treatment:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add 200 µL of broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Incubate for another 24 hours.

  • Quantification:

    • Follow the same quantification steps (washing, fixing, staining, solubilizing, and reading absorbance) as described for the inhibition assay.

Data Presentation

The following tables present reference data for the antimicrobial activity of geraniol . This data is intended to serve as a comparative benchmark for the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Geraniol against various microorganisms.

MicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus11200Not Reported[4]
Escherichia coli5600Not Reported[4]
Helicobacter pylori7325Not Reported[4]
Methicillin-resistant Staphylococcus aureus (MRSA) USA3005121024[5]

Table 2: Anti-biofilm activity of Geraniol against Methicillin-resistant Staphylococcus aureus (MRSA) USA300.

Geraniol Concentration (µg/mL)Biofilm Formation Inhibition (%)Pre-formed Biofilm Removal (%)Reference
12870.29 ± 7.58Not Reported[5]
25686.13 ± 5.2249.87 ± 5.11[5]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis This compound This compound Stock Solution MIC MIC Assay (Broth Microdilution) This compound->MIC TimeKill Time-Kill Kinetics Assay This compound->TimeKill AntiBiofilm Anti-Biofilm Assay (Inhibition & Eradication) This compound->AntiBiofilm Microbe Microbial Culture (Standardized) Microbe->MIC Microbe->TimeKill Microbe->AntiBiofilm MBC MBC Assay (Subculturing) MIC->MBC From no-growth wells MIC_Result Determine MIC MIC->MIC_Result MBC_Result Determine MBC MBC->MBC_Result TimeKill_Plot Plot Log10 CFU/mL vs. Time TimeKill->TimeKill_Plot Biofilm_Quant Quantify Biofilm (Absorbance) AntiBiofilm->Biofilm_Quant

Caption: Workflow for testing the antimicrobial activity of this compound.

Proposed Mechanism of Action for this compound

mechanism_of_action cluster_cell Microbial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm EffluxPump Efflux Pump Inhibition Inhibition of Efflux Pump EffluxPump->Inhibition This compound This compound This compound->Membrane Interacts with This compound->EffluxPump Potentially inhibits Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage CellDeath Inhibition of Growth & Cell Death Leakage->CellDeath Inhibition->CellDeath Contributes to

Caption: Proposed antimicrobial mechanism of action for this compound.

References

Application Notes and Protocols: Isogeraniol as a Versatile Precursor in Monoterpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing isogeraniol, a naturally occurring acyclic monoterpene alcohol, as a precursor in the synthesis of a variety of other monoterpenes. This compound, a structural isomer of the more commonly used geraniol and nerol, presents an alternative and valuable starting material for generating diverse monoterpene scaffolds. This document outlines both chemical and biocatalytic methodologies for the conversion of this compound, complete with quantitative data, detailed experimental procedures, and visual representations of the synthetic pathways.

Introduction to this compound

This compound (3,7-dimethyl-3,6-octadien-1-ol) is a monoterpene alcohol that has been identified in various natural sources, including grapes (Vitis vinifera L.)[1]. Its structure is closely related to geraniol and nerol, differing in the position of one of the carbon-carbon double bonds. This structural nuance offers unique possibilities for synthetic transformations, particularly in acid-catalyzed cyclization and enzymatic conversions, leading to a distinct profile of monoterpene products. The accessibility of this compound, either through isolation from natural sources or by synthesis from geraniol, makes it an attractive precursor for expanding the chemical diversity of monoterpene libraries in research and development.

Preparation of this compound from Geraniol

For researchers who wish to synthesize this compound in the laboratory, a common method involves the partial oxidation of geraniol. This process yields a mixture of products from which this compound can be isolated.

Experimental Protocol: Oxidation of Geraniol to this compound[1]

Materials:

  • Geraniol (50 mM in diethyl ether)

  • Sodium dichromate (16.8 mM in sulfuric acid)

  • Diethyl ether

  • 5% Sodium carbonate solution

  • Dehydrated magnesium sulfate

  • Round bottom flask

  • Separatory funnel

  • Stir plate and stir bar

Procedure:

  • In a round bottom flask, place 10 ml of a 50 mM solution of geraniol in diethyl ether.

  • While stirring, add 15 ml of 16.8 mM sodium dichromate in sulfuric acid dropwise at a rate of 1 ml/min.

  • Continue stirring the mixture for 2 hours at room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase twice with an equal volume of water, once with a 5% sodium carbonate solution, and once more with water.

  • Dry the organic phase with dehydrated magnesium sulfate and filter.

  • Remove the diethyl ether by vacuum evaporation to obtain an oily residue containing this compound, geranial (citral), and unreacted geraniol.

  • This compound can be purified from the residue using column chromatography.

Chemical Synthesis: Acid-Catalyzed Cyclization of this compound

Acyclic monoterpene alcohols like geraniol and its isomers are known to undergo acid-catalyzed cyclization to form monocyclic monoterpenes. This compound, with its allylic alcohol moiety, is an excellent candidate for such transformations, proceeding through a resonance-stabilized carbocation intermediate. This protocol outlines a general procedure for the acid-catalyzed cyclization of this compound to produce α-terpineol and other cyclic monoterpenes.

Signaling Pathway: Acid-Catalyzed Cyclization of this compound

Acid_Catalyzed_Cyclization This compound This compound Protonation Protonation (H+) This compound->Protonation H+ Carbocation Allylic Carbocation (Resonance Stabilized) Protonation->Carbocation -H2O Cyclization Intramolecular Cyclization Carbocation->Cyclization AlphaTerpinylCation α-Terpinyl Cation Cyclization->AlphaTerpinylCation Deprotonation Deprotonation (-H+) AlphaTerpinylCation->Deprotonation OtherMonoterpenes Other Cyclic Monoterpenes AlphaTerpinylCation->OtherMonoterpenes Rearrangement & Deprotonation AlphaTerpineol α-Terpineol Deprotonation->AlphaTerpineol

Caption: Acid-catalyzed cyclization of this compound to α-terpineol.

Experimental Protocol: Synthesis of α-Terpineol from this compound

Materials:

  • This compound

  • Formic acid (or other suitable acid catalyst, e.g., sulfuric acid, ferric chloride)[2]

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Round bottom flask with reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (10 mmol) in dichloromethane (50 mL) in a round bottom flask.

  • Add formic acid (5 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product mixture by column chromatography on silica gel to isolate α-terpineol and other monoterpene isomers.

Quantitative Data: Expected Product Distribution

The following table summarizes the expected product distribution from the acid-catalyzed cyclization of this compound, based on typical yields observed for similar reactions with geraniol[3].

ProductExpected Yield (%)Purity (%)
α-Terpineol60 - 75>95
β-Terpineol5 - 10>90
Limonene5 - 15>95
Other Terpenes< 5-

Biotransformation of this compound using Fungi

The enzymatic machinery of various microorganisms, particularly fungi, has been successfully employed for the biotransformation of monoterpenes like geraniol and citral[4][5]. It is highly probable that these enzymatic systems can also utilize this compound as a substrate to produce a range of oxidized and cyclized monoterpenoids. This protocol provides a general framework for the biotransformation of this compound using fungal cultures.

Workflow: Fungal Biotransformation of this compound

Biotransformation_Workflow cluster_prep Culture Preparation cluster_biotrans Biotransformation cluster_extraction Product Extraction & Analysis FungalCulture Select Fungal Strain (e.g., Aspergillus niger) Inoculation Inoculate Liquid Medium FungalCulture->Inoculation Incubation Incubate until sufficient mycelial growth Inoculation->Incubation AddSubstrate Add this compound to Culture Incubation->AddSubstrate Reaction Incubate with Shaking AddSubstrate->Reaction Extraction Extract with Organic Solvent Reaction->Extraction Analysis Analyze by GC-MS Extraction->Analysis

Caption: Workflow for the biotransformation of this compound.

Experimental Protocol: Fungal Biotransformation of this compound

Materials:

  • Fungal strain (e.g., Aspergillus niger, Penicillium sp.)[4]

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • This compound

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the fungal culture by inoculating the liquid medium in an Erlenmeyer flask and incubating at 25-28 °C with shaking until significant mycelial growth is observed (typically 48-72 hours).

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible solvent (e.g., ethanol).

  • Add the this compound stock solution to the fungal culture to a final concentration of 0.1-0.5 g/L.

  • Continue the incubation under the same conditions for an additional 24-96 hours. Samples can be taken at different time points to monitor the progress of the biotransformation.

  • After the incubation period, separate the mycelia from the culture broth by filtration.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS to identify the biotransformed products.

Quantitative Data: Potential Biotransformation Products

The following table presents potential products from the biotransformation of this compound, with hypothetical yields based on published data for geraniol biotransformation. The exact product profile will depend on the specific fungal strain and culture conditions used.

Potential ProductTransformation TypeExpected Yield (%)
6-hydroxythis compoundHydroxylation10 - 20
Isogeranic acidOxidation15 - 30
LinaloolIsomerization5 - 15
α-TerpineolCyclization/Hydration20 - 40

Conclusion

This compound serves as a promising and underutilized precursor for the synthesis of a diverse array of monoterpenes. The protocols and data presented herein provide a foundational framework for researchers to explore both chemical and biocatalytic routes for its conversion. The structural similarities to more common precursors like geraniol suggest that many existing methodologies can be successfully adapted for this compound, opening new avenues for the discovery and development of novel monoterpene-based compounds for various applications, including pharmaceuticals, fragrances, and agrochemicals. Further research into optimizing reaction conditions and exploring a wider range of catalysts and microbial strains will undoubtedly expand the synthetic utility of this compound.

References

Application Notes and Protocols for Isogeraniol Delivery Systems in In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of isogeraniol delivery systems for in vitro and in vivo studies. The protocols detailed below are designed to facilitate research into the therapeutic potential of this compound, a monoterpene with promising anti-inflammatory and cytotoxic properties.

Introduction to this compound and the Need for Delivery Systems

This compound, an isomer of geraniol, is a naturally occurring monoterpene alcohol found in the essential oils of various plants. It has garnered significant interest for its potential pharmacological activities. However, its poor water solubility, high volatility, and potential for degradation can limit its bioavailability and therapeutic efficacy in biological systems. Advanced drug delivery systems, such as nanoemulsions, liposomes, and cyclodextrin inclusion complexes, can overcome these limitations by encapsulating this compound, thereby enhancing its stability, solubility, and targeted delivery.

This compound Delivery Systems: Formulation and Characterization

This section details the preparation and characterization of common this compound delivery systems.

Nanoemulsions

Nanoemulsions are kinetically stable colloidal dispersions of oil and water stabilized by surfactants. They are particularly suitable for encapsulating lipophilic compounds like this compound, increasing their aqueous dispersibility and bioavailability.

2.1.1. Protocol: Preparation of this compound Nanoemulsion by Low-Energy Method (Spontaneous Emulsification)

This method is simple and does not require high-energy equipment.

Materials:

  • This compound

  • Oil phase (e.g., Medium Chain Triglycerides - MCT)

  • Surfactant (e.g., Tween 80)

  • Aqueous phase (e.g., deionized water or citrate buffer, pH 5.5)

  • Magnetic stirrer

Procedure:

  • Preparation of the Oil Phase: Mix this compound with the chosen oil (e.g., MCT) at the desired weight ratio (e.g., 4:6).

  • Preparation of the Surfactant Mixture: Combine the surfactant (e.g., Tween 80) with the oil phase.

  • Emulsification: Heat the oil-surfactant mixture to approximately 40°C under constant stirring.

  • Slowly add the aqueous phase dropwise to the oil phase under continuous magnetic stirring (e.g., 800 rpm) at room temperature.

  • Continue stirring for 30 minutes to allow for the spontaneous formation of the nanoemulsion.

2.1.2. Protocol: Preparation of this compound Nanoemulsion by High-Energy Method (Ultrasonication)

This method uses ultrasonic waves to create fine droplets.

Materials:

  • This compound

  • Oil phase (e.g., MCT)

  • Surfactant (e.g., Tween 80)

  • Aqueous phase (e.g., deionized water)

  • High-speed homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Pre-emulsion: Prepare the oil phase by dissolving this compound in the selected oil. Prepare the aqueous phase containing the surfactant. Mix the oil and aqueous phases using a high-speed homogenizer to form a coarse pre-emulsion.

  • Sonication: Subject the pre-emulsion to ultrasonication using a probe sonicator. Optimize sonication parameters such as power, duration, and temperature (a cooling bath is recommended to prevent overheating).

2.1.3. Characterization of this compound Nanoemulsions

Key parameters to characterize nanoemulsions include particle size, polydispersity index (PDI), and zeta potential.

ParameterMethodTypical Values for Geraniol Nanoemulsions
Mean Particle Size Dynamic Light Scattering (DLS)90.33 ± 5.23 nm[1]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.058 ± 0.0007[1]
Zeta Potential Dynamic Light Scattering (DLS)-17.95 ± 5.85 mV[1]
Encapsulation Efficiency Spectrophotometry or HPLC>90%[1]
Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

2.2.1. Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., Phosphatidylcholine - PC)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum to remove residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size.

2.2.2. Characterization of this compound Liposomes

ParameterMethodTypical Values for Geraniol Liposomes
Mean Particle Size Dynamic Light Scattering (DLS)192.93 ± 2.04 nm (DMPC liposomes)[2]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.225 ± 0.014 (DMPC liposomes)[2]
Zeta Potential Dynamic Light Scattering (DLS)-21.23 ± 3.96 mV (DMPC liposomes)[2]
Encapsulation Efficiency HPLC or SpectrophotometryUp to 92.53%[3]
β-Cyclodextrin Inclusion Complexes

β-Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules like this compound in their hydrophobic cavity, increasing their solubility and stability.

2.3.1. Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complexes by Co-precipitation

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol-water solution (e.g., 20:80 v/v)

  • Magnetic stirrer with heating plate

Procedure:

  • β-CD Solution: Dissolve β-CD in the ethanol-water solution with heating (e.g., 65°C) and stirring.

  • Addition of this compound: Add this compound to the β-CD solution and stir for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Complexation and Precipitation: Allow the mixture to cool to room temperature and continue stirring to allow for complex formation and precipitation.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing and Drying: Wash the complex with cold water or ethanol to remove surface-adsorbed this compound and dry under vacuum.

2.3.2. Characterization of this compound-β-Cyclodextrin Complexes

ParameterMethodTypical Values for Geraniol-β-CD Complexes
Particle Size Dynamic Light Scattering (DLS)111 to 258 nm[4][5]
Zeta Potential Dynamic Light Scattering (DLS)-21.1 ± 0.5 mV[4][5]
Encapsulation Efficiency Spectrophotometry or HPLC79.4 ± 5.4%[4][5]

In Vitro Assays

This section provides protocols for evaluating the biological activity of this compound and its delivery systems in cell-based assays.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or this compound formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its delivery system for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data: IC50 Values of Geraniol on Various Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
LoVo (Colon Cancer)32.1[6]
U87 (Glioma)41.3[6]
A549 (Lung Cancer)473[7]
PC3 (Prostate Cancer)412[7]
MCF-7 (Breast Cancer)105[7]
In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound or this compound formulation

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or its delivery system for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include untreated and LPS-only controls.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Studies have shown that geraniol can suppress NO production in a dose-dependent manner[7][8].

In Vivo Assays

This section outlines protocols for evaluating the anti-inflammatory effects of this compound delivery systems in animal models.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model of acute inflammation.

Materials:

  • Rats or mice

  • This compound or this compound formulation

  • Carrageenan solution (1% in saline)

  • Parenteral administration vehicle (e.g., saline, PEG)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the experimental conditions.

  • Baseline Measurement: Measure the initial paw volume of the animals.

  • Treatment: Administer the this compound formulation or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. A nanoemulsion of a related essential oil has been shown to significantly inhibit paw edema[9]. A study on a curcumin nanoemulsion showed edema inhibition of 33% and 56% at doses of 20 and 40 mg/kg, respectively[10].

TPA-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

Materials:

  • Mice

  • This compound or this compound formulation (for topical application)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone

  • Micrometer or punch biopsy and balance

Procedure:

  • Treatment: Apply the this compound formulation topically to the inner and outer surfaces of the right ear.

  • Induction of Edema: After a short interval (e.g., 30 minutes), apply TPA solution to the same ear. The left ear can serve as a control.

  • Edema Measurement: After a specified time (e.g., 6 hours), measure the ear thickness with a micrometer or take a punch biopsy from both ears and weigh them.

  • Data Analysis: Calculate the difference in ear thickness or weight between the TPA-treated and control ears. Determine the percentage of edema inhibition in the this compound-treated group compared to the TPA-only group.

Stability Studies of this compound Formulations

Assessing the stability of this compound formulations is crucial for their development.

Protocol: Stability Assessment

  • Storage: Store the this compound formulations at different temperatures (e.g., 4°C, 25°C, and 40°C) and pH values (e.g., acidic, neutral, and alkaline).

  • Characterization: At various time points (e.g., 0, 1, 2, 4, and 12 weeks), re-characterize the formulations for particle size, PDI, zeta potential, and encapsulation efficiency.

  • Data Analysis: Evaluate the changes in the physicochemical properties over time to determine the stability of the formulation under different storage conditions. Geraniol nanoemulsions have shown good stability at 4°C for at least 28 days[1][11]. Stability can be affected by pH, with some studies showing good stability between pH 2.0 and 9.0, and optimal stability at pH 5.0[11].

Signaling Pathways Modulated by this compound/Geraniol

This compound and geraniol have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell growth, proliferation, and survival. Geraniol has been shown to inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes mTOR->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Keap1/Nrf2/HO-1 Pathway

This pathway is a major regulator of the antioxidant response. Geraniol can activate this pathway, leading to the expression of antioxidant enzymes.

Keap1_Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 HO-1 & other antioxidant enzymes ARE->HO1 Induces expression OxidativeStress Reduced Oxidative Stress HO1->OxidativeStress Leads to

Caption: this compound's activation of the Keap1/Nrf2/HO-1 antioxidant pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the development and evaluation of this compound delivery systems.

Experimental_Workflow Formulation Formulation of This compound Delivery System (e.g., Nanoemulsion) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization Stability Stability Studies (Temperature, pH) Characterization->Stability InVitro In Vitro Assays Characterization->InVitro Stability->InVitro Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity AntiInflammatory_InVitro Anti-inflammatory (NO Assay) InVitro->AntiInflammatory_InVitro InVivo In Vivo Assays InVitro->InVivo Promising results lead to DataAnalysis Data Analysis and Conclusion Cytotoxicity->DataAnalysis AntiInflammatory_InVitro->DataAnalysis PawEdema Carrageenan-induced Paw Edema InVivo->PawEdema EarEdema TPA-induced Ear Edema InVivo->EarEdema PawEdema->DataAnalysis EarEdema->DataAnalysis

Caption: General workflow for evaluating this compound delivery systems.

References

Application Notes & Protocols for Investigating the Effects of Isogeraniol on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isogeraniol, a monoterpene alcohol, is a structural isomer of geraniol and nerol. While the biological activities of geraniol have been extensively studied, this compound remains a less-explored compound. Preliminary research and the activities of its isomers suggest that this compound may possess significant pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4][5][6] These effects are often mediated through the modulation of key cellular signaling pathways. This document provides a comprehensive experimental design to investigate the impact of this compound on critical signaling cascades, including the NF-κB, MAPK, PI3K/Akt, and Nrf2/HO-1 pathways. The protocols detailed below are foundational for elucidating the mechanism of action of this compound and assessing its therapeutic potential.

Key Signaling Pathways to Investigate:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A pivotal regulator of inflammation, immunity, cell proliferation, and apoptosis.[7][8] Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7][8]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This cascade, comprising ERK, JNK, and p38 kinases, governs a wide array of cellular processes such as proliferation, differentiation, stress responses, and apoptosis.[9][10][11]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway: A crucial pathway for cell survival, growth, and proliferation.[12][13][14][15] Its aberrant activation is a hallmark of many cancers.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway: The primary pathway for cellular defense against oxidative stress.[16][17][18] Activation of this pathway can protect cells from damage induced by reactive oxygen species (ROS).

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the effects of this compound on the selected signaling pathways.

experimental_workflow Experimental Workflow for this compound Pathway Analysis cluster_phase1 Phase 1: Preliminary Screening cluster_phase2 Phase 2: Pathway-Specific Analysis cluster_phase3 Phase 3: Molecular Analysis cluster_phase4 Phase 4: Data Analysis & Interpretation cell_culture Cell Line Selection & Culture cytotoxicity Cytotoxicity Assay (MTT/XTT) cell_culture->cytotoxicity dose_selection Dose-Response Analysis & IC50 Determination cytotoxicity->dose_selection treatment Treat Cells with this compound (Non-toxic concentrations) dose_selection->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction reporter_assay Reporter Gene Assay (Transcription Factor Activity) treatment->reporter_assay elisa ELISA (Cytokine Secretion) treatment->elisa western_blot Western Blot Analysis (Phosphorylated & Total Proteins) protein_extraction->western_blot qpcr Quantitative PCR (qPCR) (Target Gene Expression) rna_extraction->qpcr data_quant Data Quantification western_blot->data_quant qpcr->data_quant reporter_assay->data_quant elisa->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis pathway_mapping Pathway Mapping & Conclusion stat_analysis->pathway_mapping

Caption: Overall experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a selected cell line and to establish a non-toxic dose range for subsequent experiments.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line (e.g., RAW 264.7 for inflammation, MCF-7 for breast cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Table 1: Cytotoxicity of this compound on [Cell Line Name]

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
1
10
25
50
100
200

Protocol 2: Western Blot Analysis for Signaling Protein Expression and Phosphorylation

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB, MAPK, PI3K/Akt, and Nrf2/HO-1 pathways.

Materials:

  • This compound

  • Selected cell line

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with non-toxic concentrations of this compound for predetermined time points.

  • For inflammatory pathways, pre-treat with this compound and then stimulate with an appropriate agonist (e.g., LPS for NF-κB).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Data Presentation:

Table 2: Effect of this compound on Key Signaling Protein Expression

Target ProteinControlThis compound (Low Dose)This compound (High Dose)Fold Change (Low Dose)Fold Change (High Dose)
p-NF-κB p65/NF-κB p65
p-ERK/ERK
p-Akt/Akt
Nrf2
HO-1

Protocol 3: Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To quantify the effect of this compound on the mRNA expression of target genes downstream of the signaling pathways.

Materials:

  • This compound

  • Selected cell line

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-6, COX-2, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound as described for Western blotting.

  • Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green or TaqMan master mix and specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Data Presentation:

Table 3: Effect of this compound on Target Gene mRNA Expression

Target GeneControlThis compound (Low Dose)This compound (High Dose)Fold Change (Low Dose)Fold Change (High Dose)
TNF-α
IL-6
COX-2
NQO1
GCLC

Protocol 4: NF-κB Reporter Gene Assay

Objective: To directly measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • This compound

  • Selected cell line

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α, LPS).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Data Presentation:

Table 4: Effect of this compound on NF-κB Transcriptional Activity

TreatmentNormalized Luciferase Activity% Inhibition
Vehicle Control
Agonist (e.g., TNF-α)
This compound + Agonist

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways investigated in this study.

NF-κB Signaling Pathway

NFkB_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IkB->IkB_NFkB inhibits Degradation IkB->Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcribes

Caption: this compound's potential inhibition of the NF-κB pathway.

MAPK Signaling Pathway

MAPK_Pathway MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc translocates This compound This compound This compound->MAPKK modulates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK_nuc->TF activates Response Cellular Response (Proliferation, Apoptosis) TF->Response regulates

Caption: this compound's potential modulation of the MAPK cascade.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Response Cell Survival & Proliferation mTOR->Response promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound's potential inhibition of the PI3K/Akt pathway.

Nrf2/HO-1 Signaling Pathway

Nrf2_HO1_Pathway Nrf2/HO-1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1 Nrf2 Keap1->Keap1_Nrf2 sequesters Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound This compound->Keap1_Nrf2 disrupts ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes transcribes

Caption: this compound's potential activation of the Nrf2/HO-1 pathway.

Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions, such as cell types, this compound concentrations, and incubation times, should be optimized for each research question. The information on this compound's effects is largely extrapolated from studies on its isomer, geraniol, and requires direct experimental validation.

References

Troubleshooting & Optimization

Improving yield of isogeraniol extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction and purification of isogeraniol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

A1: this compound (3,7-dimethyl-3,6-octadien-1-ol) is a monoterpene alcohol that is less common in high concentrations than its isomer, geraniol. It has been identified in the must of the Muscat Roy grape cultivar (Vitis vinifera L.)[1]. However, the most practical approach for obtaining this compound often involves the extraction of essential oils rich in geraniol, which can then be purified to isolate the this compound fraction or potentially converted. The most commercially significant sources of geraniol-rich essential oils are plants from the Cymbopogon genus.[2]

Key sources include:

  • Palmarosa (Cymbopogon martinii): Contains very high concentrations of geraniol (75-95%).[2][3]

  • Jamrosa (Cymbopogon jwarancusa x C. nardus): Also a major source, with 80-89% geraniol content.[2][3]

  • Java Citronella (Cymbopogon winterianus): Contains a significant amount of geraniol (20-45%), often in combination with citronellol.[2][3]

  • Lemongrass (Cymbopogon flexuosus): Can contain high levels of geraniol (79-85%).[2][4]

Q2: What are the most effective methods for extracting essential oils containing geraniol and this compound?

A2: The primary goal is to extract the essential oil from the plant matrix without degrading the target compounds. The most common and effective methods are steam distillation and supercritical fluid extraction (SFE).[5][6]

  • Steam Distillation : This is the most traditional and widely used method for extracting essential oils.[2][7] It is cost-effective and involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[8] Operating at lower temperatures than direct boiling, it helps prevent the thermal degradation of sensitive compounds like this compound.[9]

  • Supercritical Fluid Extraction (SFE) : This is a modern "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[2][10][11] SC-CO₂ is non-toxic, non-flammable, and easily removed from the final product.[2][12] SFE offers high selectivity and is particularly suitable for thermally labile compounds as it can be performed at low temperatures (e.g., 31-70°C).[2][13]

Q3: How can this compound be separated from geraniol and other closely related compounds?

A3: Due to the close boiling points of terpene isomers like geraniol and this compound, simple distillation is ineffective. Vacuum fractional distillation is the indispensable method for achieving high purity.[2][14] This technique separates compounds based on small differences in their boiling points. Operating under a vacuum lowers the boiling points of the compounds, preventing thermal degradation.[2][15] Using a fractional distillation column with structured packing increases the surface area, allowing for multiple condensation-vaporization cycles that progressively enrich the vapor in the more volatile component, enabling effective separation.[2]

Q4: What analytical techniques are best for quantifying this compound in an extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the standard and most accurate method for identifying and quantifying the individual components within a complex essential oil mixture, including this compound.[9] It provides a detailed chemical profile and allows for precise determination of the concentration of each compound.

Data Presentation

Table 1: Comparison of Key Extraction Methods for this compound-Containing Essential Oils

MethodPrincipleAdvantagesDisadvantages
Steam Distillation Volatilization of compounds with steam, followed by condensation and separation.Cost-effective, widely used, suitable for industrial scale, prevents thermal degradation compared to simple boiling.[7][9]Can cause hydrolysis of some compounds, longer extraction times may be needed, potential loss of some volatile components.[7][15]
Supercritical Fluid Extraction (SFE) with CO₂ Dissolution of compounds in a supercritical fluid (CO₂) under specific temperature and pressure.[2][10]High selectivity, low extraction temperatures preserve heat-sensitive compounds, "green" solvent (non-toxic), no solvent residue.[10][11][12]High initial equipment cost, can be complex to optimize pressure and temperature parameters.[7]
Solvent Extraction Use of an organic solvent (e.g., ethanol, hexane) to dissolve the essential oil from the plant material.[5][6]High yield, efficient for low-volatility compounds.Risk of toxic solvent residue in the final product, potential for thermal degradation during solvent removal, less environmentally friendly.[5]

Table 2: Geraniol Content in Essential Oils from Primary Natural Sources

Plant Source (Scientific Name)Common NameTypical Geraniol Content (%)
Cymbopogon martiniiPalmarosa75 - 95%[2]
Cymbopogon jwarancusa x C. nardusJamrosa80 - 89%[2]
Cymbopogon flexuosusLemongrass79 - 85%[2]
Cymbopogon winterianusJava Citronella20 - 45%[2]
Pelargonium graveolensRose Geranium14 - 80%
Rosa damascenaDamask Rose~44%[2]

Note: Data for this compound content is not widely available; the focus is on its common isomer, geraniol, from which it can be separated.

Troubleshooting Guide

Problem: Low Overall Yield of Essential Oil

Potential CauseSuggested Solution
Improper Plant Material Harvest plants at the optimal time of day and season to maximize essential oil content.[16] Ensure plant material is properly dried and ground to the appropriate particle size to increase surface area for extraction.[6][17]
Incorrect Steam Flow Rate (Steam Distillation) Regulate the steam flow. A rate that is too slow is inefficient, while a rate that is too fast can create channels that bypass the plant material.[9]
Inadequate Distillation Time Continue the extraction process until the rate of oil collection becomes negligible. Higher-boiling point compounds require longer extraction times.[9]
Suboptimal SFE Parameters Optimize pressure, temperature, and CO₂ flow rate. Higher pressure generally increases solvent density and solvating power, but an optimal balance with temperature is crucial.[10][18]
System Leaks Inspect all joints and seals of the apparatus to ensure they are airtight, preventing the loss of steam and volatile compounds.[9]

Problem: Poor Separation of this compound from Geraniol

Potential CauseSuggested Solution
Inefficient Distillation Column Use a fractional distillation column packed with Raschig rings or other structured packing to increase the number of theoretical plates and enhance separation efficiency.[2]
Incorrect Vacuum Pressure Optimize the vacuum pressure. Lowering the pressure reduces boiling points, but altering the pressure can also change the relative volatilities of the components, which can aid in separation.[9]
Improper Reflux Ratio Adjust the reflux ratio. A higher reflux ratio (returning more condensate to the column) generally improves the purity of the distillate but increases the distillation time.[9]
Formation of an Azeotrope An azeotrope is a mixture that has a constant boiling point, making separation by distillation difficult. Consider using pressure-swing distillation (alternating between two different pressures) to shift the azeotropic composition.[9]

Problem: Thermal Degradation of Target Compounds

Potential CauseSuggested Solution
High Temperature in Distillation Use vacuum fractional distillation to significantly lower the boiling points of the compounds, preventing heat-induced degradation.[2][14]
Prolonged Exposure to Heat Minimize the duration of the extraction and purification processes at elevated temperatures.
Unsuitable Extraction Method For highly sensitive compounds, prefer Supercritical Fluid Extraction (SFE) which operates at near-ambient temperatures.[2][10]

Visualizations

ExtractionWorkflow General Workflow for this compound Extraction Plant Plant Material (e.g., Cymbopogon sp.) Pretreatment Pre-treatment (Drying, Grinding) Plant->Pretreatment Extraction Extraction Step Pretreatment->Extraction SteamDist Steam Distillation Extraction->SteamDist SFE Supercritical Fluid Extraction (SFE) Extraction->SFE CrudeOil Crude Essential Oil SteamDist->CrudeOil SFE->CrudeOil Purification Purification Step CrudeOil->Purification FracDist Vacuum Fractional Distillation Purification->FracDist FinalProduct Purified this compound FracDist->FinalProduct

Caption: Workflow from raw plant material to purified this compound.

TroubleshootingYield Troubleshooting Flowchart for Low this compound Yield cluster_material cluster_extraction cluster_purification Start Low this compound Yield Detected CheckMaterial 1. Review Plant Material Start->CheckMaterial CheckExtraction 2. Analyze Extraction Process Start->CheckExtraction CheckPurification 3. Examine Purification Step Start->CheckPurification Cause_Harvest Suboptimal Harvest Time? CheckMaterial->Cause_Harvest Cause_Prep Improper Grinding/Drying? CheckMaterial->Cause_Prep Cause_Params Incorrect Temp/Pressure/Time? CheckExtraction->Cause_Params Cause_Leaks Apparatus Leaks? CheckExtraction->Cause_Leaks Cause_Degrade Thermal Degradation? CheckExtraction->Cause_Degrade Cause_Column Inefficient Column? CheckPurification->Cause_Column Cause_Vacuum Incorrect Vacuum/Reflux? CheckPurification->Cause_Vacuum

References

Overcoming isogeraniol solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges with the poor aqueous solubility of isogeraniol in cell culture applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my cell culture medium and is forming an oily layer on top. How can I fix this?

A1: This is a common issue due to this compound's hydrophobic nature. Direct addition to aqueous media is generally unsuccessful. The recommended method is to first prepare a concentrated stock solution by dissolving this compound in a sterile, cell-culture grade organic solvent. Dimethyl Sulfoxide (DMSO) is the most common choice.[1][2]

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% cell-culture grade DMSO to create a high-concentration stock (e.g., 100 mM).

    • Serial Dilution: Perform serial dilutions of your stock solution directly into your complete cell culture medium to achieve the desired final concentrations.

    • Final Solvent Concentration: It is critical to ensure the final concentration of the solvent in your cell culture medium remains low (typically ≤ 0.1% for DMSO) to prevent solvent-induced cytotoxicity.[3]

    • Vehicle Control: Always include a vehicle control in your experiments. This control should contain cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without this compound.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to the culture medium. What should I do?

A2: Precipitation upon dilution can still occur if the final concentration of this compound exceeds its solubility limit in the aqueous medium, even with a co-solvent.[1]

  • Troubleshooting Steps:

    • Decrease this compound Concentration: Your target concentration may be too high for the aqueous environment of the cell culture medium. Try working with a lower concentration range.

    • Increase Solvent Concentration (with caution): You can slightly increase the final DMSO concentration (e.g., up to 0.5% for some robust cell lines), but this must be carefully validated.[3] It is crucial to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line, as solvent toxicity can confound your results.

    • Alternative Solubilization Methods: If a simple co-solvent approach is not effective, consider more advanced formulation strategies like using cyclodextrins to enhance aqueous solubility.

Q3: What are cyclodextrins and how can they improve this compound solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex". This complex can then be readily dissolved in cell culture media, improving the bioavailability of the compound to the cells. β-cyclodextrin and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[4][5]

Q4: Are there other solubilization methods besides DMSO and cyclodextrins?

A4: Yes, other methods exist, though they may require more complex formulation development. These include the use of surfactants (e.g., Tween 80, Pluronics) to form micelles or the preparation of nanoemulsions. However, surfactants can have their own cytotoxic effects, especially at concentrations above their critical micelle concentration (CMC), and must be carefully evaluated for compatibility with your cell model.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
High variability in cell viability assays 1. This compound Precipitation: Inconsistent delivery of the compound to cells due to poor solubility. 2. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high or varies between wells.1. Verify Solubilization: Visually inspect the medium for precipitation after adding the this compound stock. If present, lower the final concentration or use an alternative solubilization method (see FAQs). 2. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 3. Standardize Solvent Concentration: Ensure the final solvent concentration is identical and non-toxic across all treatments and vehicle controls.
Unexpected changes in cell morphology 1. Cytotoxicity: High concentrations of this compound can lead to cell stress, apoptosis, and morphological changes. 2. Solvent Toxicity: The vehicle used to dissolve this compound may be toxic at the final concentration used.1. Titrate this compound Concentration: Determine the IC50 value for your cell line and use a range of concentrations, including those below the IC50, for morphological studies. 2. Run a Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent) to distinguish between compound-induced and solvent-induced effects.
Observed effect is not consistent with the expected mechanism 1. Off-Target Effects: The observed phenotype might be due to an unintended molecular interaction or general cellular stress. 2. Compound Precipitation: The effective concentration reaching the cells is much lower than intended.1. Use Positive/Negative Controls: Include controls for the specific pathway of interest. For example, if studying the PI3K/Akt pathway, use a known PI3K inhibitor as a positive control. 2. Dose De-escalation: Perform experiments at lower, non-toxic concentrations of this compound. 3. Confirm Solubility: Ensure the compound is fully dissolved at the working concentration.

Quantitative Data: Cytotoxicity of Geraniol

While specific cytotoxicity data for this compound is limited in the literature, data from its isomer, geraniol, can provide a useful starting point for determining an appropriate concentration range for your experiments. The half-maximal inhibitory concentration (IC50) values for geraniol in various cancer cell lines are summarized below.

Cell LineCancer TypeIC50 Value (µg/mL)
MCF-7 Breast Cancer105
A549 Lung Cancer171 - 473
PC3 Prostate Cancer>412
HepG2 Liver Cancer40
LoVo Colon Cancer32.1
U87 Glioma41.3
P388 Murine Leukemia22.34 - 32.29

Note: This data is for geraniol and should be used as an estimate for this compound. It is imperative to determine the IC50 value empirically in your specific cell line and experimental conditions.[6][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Materials: this compound, sterile cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound.

    • Add the appropriate volume of 100% sterile DMSO to achieve the desired high-concentration stock (e.g., 100 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

    • When treating cells, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol provides a method to enhance the aqueous solubility of this compound for experiments where organic solvents are not desired. This method is adapted from protocols for geraniol.[1][5]

  • Materials: this compound, β-cyclodextrin (β-CD), Ethanol, Distilled water, Magnetic stirrer with heating.

  • Procedure (Kneading Method):

    • Determine the desired molar ratio of this compound to β-CD (a 1:1 molar ratio is a common starting point).

    • In a mortar, place the weighed amount of β-CD.

    • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the β-CD to form a paste.

    • Gradually add the this compound to the paste while continuously kneading for a sustained period (e.g., 60 minutes) to form a homogeneous mixture.

    • Dry the resulting paste (e.g., in a desiccator under vacuum or in a low-heat oven) to obtain a solid powder.

    • Wash the resulting powder with a small amount of a non-solvent for the complex (e.g., pure ethanol) to remove any un-complexed this compound from the surface.

    • Dry the final powder completely. This powder can now be weighed and dissolved directly into cell culture medium for your experiments.

Visualizations

Experimental Workflows

G cluster_0 Method 1: Co-Solvent (DMSO) cluster_1 Method 2: Cyclodextrin Complex a Dissolve this compound in 100% DMSO b Create High-Concentration Stock (e.g., 100 mM) a->b c Serially Dilute Stock in Culture Medium b->c d Add to Cells (Final DMSO ≤ 0.1%) c->d e Prepare this compound and β-Cyclodextrin (1:1 Molar Ratio) f Knead with Hydroalcoholic Solution to Form Paste e->f g Dry and Wash Powder f->g h Dissolve Powder Directly in Culture Medium g->h i Add to Cells h->i start This compound (Poorly Soluble) start->a start->e

Caption: Workflows for enhancing this compound solubility for cell culture.

Signaling Pathway

This compound's isomer, geraniol, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.[9]

G This compound This compound PI3K PI3K This compound->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Technical Support Center: Preparation of Stable Isogeraniol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing stable isogeraniol solutions for biological assays. Due to its hydrophobic nature, this compound presents challenges in aqueous environments. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure reliable and reproducible experimental results.

Note: Specific experimental data for this compound is limited. Therefore, this guide leverages established protocols for its isomer, geraniol, which shares similar physicochemical properties.[1][2] Researchers should consider these recommendations as a starting point and optimize for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro biological assays?

A1: this compound, like its isomer geraniol, has low solubility in water.[3][4] For cell culture and other aqueous-based assays, the most effective and commonly used solvent is Dimethyl Sulfoxide (DMSO).[4][5] It is recommended to first prepare a high-concentration stock solution in 100% sterile DMSO, which can then be diluted to the final desired concentration in the aqueous experimental medium.[4]

Q2: How should I prepare a concentrated stock solution of this compound?

A2: To prepare a stock solution, dissolve the this compound in 100% sterile DMSO to a high concentration, for example, 100 mM.[4] This should be done in a sterile environment, such as a biosafety cabinet, using sterile tubes.[4] Ensure the this compound is completely dissolved by vortexing the solution thoroughly.[4]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To maintain stability and prevent degradation, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C and protected from light.[4][5] Some safety data suggests that related compounds can be air-sensitive, so storing under an inert gas is an ideal but not always necessary precaution.[6]

Q4: What is the maximum concentration of DMSO that is safe for cells in culture?

A4: While cell-line dependent, a final DMSO concentration of 0.1% or less in the cell culture medium is generally considered non-toxic for most cell types.[4] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control (media with the same final DMSO concentration but without this compound) to ensure the solvent does not influence your experimental results.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Media Solvent Shock: Rapid dilution of the DMSO stock into the aqueous culture medium can cause the hydrophobic compound to "crash out" of the solution.[7] Concentration Exceeds Solubility: The target concentration may be above this compound's solubility limit in the final medium.[7]Improve Dilution Technique: Pre-warm the culture medium to 37°C. Add the stock solution slowly, drop-by-drop, while gently swirling or vortexing the medium to facilitate rapid dispersion.[7] Use Serial Dilutions: Create an intermediate dilution in a small volume of medium before adding it to the final culture volume.[7] Lower Final Concentration: If precipitation persists, reduce the target concentration and perform a dose-response experiment to find the highest soluble and effective concentration.[7]
No Biological Effect Observed Compound Degradation: this compound may have degraded due to improper storage (e.g., exposure to light, heat, or repeated freeze-thaw cycles).[4][8][9] Precipitation: The compound may have precipitated out of solution, lowering the effective concentration available to the cells.[5]Prepare Fresh Solutions: Always use freshly prepared working solutions. If possible, use a new aliquot of the stock solution. Verify Solubility: Visually inspect the final working solution under a microscope to ensure no precipitate is present before adding it to your assay.
Toxicity in Vehicle Control High DMSO Concentration: The final concentration of DMSO in the culture medium is too high for your specific cell line.[4]Reduce DMSO Concentration: Ensure the final DMSO concentration does not exceed a pre-determined non-toxic level for your cells (typically ≤ 0.1%).[4] Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your cell line.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O[2]
Molecular Weight 154.25 g/mol [2]
Physical State Liquid[10]
Water Solubility 360.2 mg/L @ 25 °C (estimated)[3]
Common Solvents Alcohol, DMSO[3][4]

Table 2: Recommended Solvents and Storage Conditions for Terpene Alcohol Solutions (Based on Geraniol)

ParameterRecommendationRationaleSource
Primary Solvent (Stock) 100% Sterile DMSOHigh dissolving power for hydrophobic compounds.[4][5]
Final Solvent (Working) Cell Culture Medium / Aqueous BufferThe aqueous system for the biological assay.[4]
Max. Final DMSO Conc. ≤ 0.1% (cell-line dependent)To avoid solvent-induced cytotoxicity.[4]
Stock Solution Storage -20°C, protected from lightTo prevent degradation from heat, light, and oxidation.[4][5]
Storage Format Small, single-use aliquotsTo avoid repeated freeze-thaw cycles which can cause degradation and precipitation.[4][11]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound

  • Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)[5]

  • Sterile, conical or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Inside a sterile biosafety cabinet, weigh out the required amount of this compound and place it into a sterile tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration of 100 mM.

  • Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect to ensure no oily droplets remain.

  • Aliquot the stock solution into smaller, sterile, light-protected (e.g., amber) tubes for single-use.

  • Store the aliquots at -20°C.[4]

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile conical tube

Procedure:

  • Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

  • Determine the final concentration and volume of the working solution needed for your experiment.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • To prevent precipitation due to "solvent shock," add the required volume of the this compound stock solution drop-by-drop to the medium while gently vortexing or swirling the tube.[7]

  • Ensure the final concentration of DMSO in the working solution is at a non-toxic level (e.g., ≤ 0.1%).[4]

  • Visually inspect the final solution for any signs of precipitation.

  • Use the working solution immediately for your biological assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex Until Dissolved dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Each Experiment dilute Add Stock Dropwise to Medium while Swirling thaw->dilute media Pre-warm Aqueous Medium (37°C) media->dilute assay Use Immediately in Biological Assay dilute->assay

Caption: Experimental workflow for preparing stable this compound solutions.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress This compound This compound / Geraniol nrf2 Activation of Nrf2 This compound->nrf2 Induces ho1 Upregulation of HO-1 Expression nrf2->ho1 Leads to antioxidant Increased Antioxidant Capacity ho1->antioxidant anti_inflammatory Anti-inflammatory Effects (Suppression of TNF-α, iNOS, COX-2) ho1->anti_inflammatory anti_apoptotic Anti-apoptotic Effects (Reduction of Bax, Caspase-3, 9) ho1->anti_apoptotic

Caption: Simplified Nrf-2/HO-1 signaling pathway activated by geraniol.[12]

References

Preventing isogeraniol degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isogeraniol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in experimental settings?

A1: this compound is susceptible to three main degradation pathways:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products, including aldehydes and epoxides. This process can be accelerated by heat, light, and the presence of metal ions.[1][2][3]

  • Isomerization: this compound can isomerize to other terpene alcohols, such as geraniol and nerol, particularly in the presence of acid or heat.[4][5]

  • Cyclization: Under acidic conditions, this compound can undergo cyclization to form cyclic terpenes like α-terpineol.[6]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to factors that promote degradation.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CMinimizes the rate of degradation reactions.[6]
Atmosphere Inert gas (e.g., nitrogen, argon)Prevents oxidation by displacing oxygen.[1][6]
Container Tightly sealed, amber glass or opaque containerProtects from air and light exposure.[1][6]
Location Cool, dry, and well-ventilated areaEnsures a stable storage environment.[6]

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation of this compound can be detected through both physical observation and analytical techniques.

  • Visual and Olfactory Changes: A noticeable change in color (e.g., yellowing) or odor can indicate degradation.

  • Analytical Methods: The most reliable method for detecting degradation is through chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks or a change in the retention time of the main this compound peak can signify the presence of degradation products.[7][8][9]

Troubleshooting Guide

Problem: My experimental results are inconsistent, and I suspect this compound degradation.

This guide will help you troubleshoot potential causes of this compound degradation in your experiments.

Troubleshooting this compound Degradation A Inconsistent Experimental Results B Review Sample Handling and Storage A->B C Analyze Sample for Degradation Products A->C D Are storage conditions optimal? (Cool, dark, inert atmosphere) B->D E Are solvents and reagents fresh and pure? B->E F Is the experimental pH acidic? B->F G Is the reaction temperature elevated? B->G L Perform GC-MS analysis C->L H Implement proper storage protocols D->H No I Use fresh, high-purity solvents and reagents E->I No J Buffer the reaction to a neutral pH if possible F->J Yes K Conduct the experiment at a lower temperature G->K Yes M Compare chromatogram to a fresh standard L->M N Presence of new peaks or shifts in retention time? M->N O Degradation confirmed. Identify degradation products and revise protocol. N->O Yes P Degradation not detected. Investigate other experimental variables. N->P No

Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of an this compound stock solution with minimized risk of degradation.

Protocol for Stabilized this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Weigh high-purity this compound in an amber vial B Add deoxygenated solvent (e.g., ethanol) to the desired concentration A->B C Vortex until fully dissolved B->C D Flush the vial headspace with an inert gas (e.g., argon or nitrogen) C->D E Seal the vial tightly with a PTFE-lined cap D->E F Store at 2-8°C, protected from light E->F

Workflow for preparing a stabilized this compound stock solution.

Materials:

  • This compound (high purity)

  • Anhydrous ethanol (or other suitable solvent), deoxygenated

  • Amber glass vials with PTFE-lined caps

  • Inert gas (argon or nitrogen) source

Procedure:

  • Deoxygenate Solvent: Deoxygenate the required volume of ethanol by bubbling with a gentle stream of nitrogen or argon for 15-20 minutes.

  • Weighing: Accurately weigh the desired amount of this compound directly into a clean, dry amber glass vial.

  • Dissolving: Add the deoxygenated ethanol to the vial to achieve the target concentration. Cap the vial and vortex until the this compound is completely dissolved.

  • Inerting: Briefly flush the headspace of the vial with a gentle stream of inert gas.

  • Sealing and Storage: Immediately seal the vial tightly. Store the stock solution at 2-8°C and protected from light.

Protocol 2: General GC-MS Method for this compound and its Degradation Products

This protocol provides a starting point for the analysis of this compound and potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterSetting
GC Column DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
Injector Temperature 250°C
Oven Program Initial temperature 60°C (hold for 2 min), ramp to 240°C at 5°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (splitless mode)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350

Sample Preparation:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or ethanol) covering the expected concentration range of the samples.

  • Dilute experimental samples with the same solvent to fall within the calibration range.

  • Transfer the prepared standards and samples to 2 mL amber glass autosampler vials.

Signaling Pathways and Logical Relationships

The degradation of this compound is primarily a chemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship between the key factors leading to degradation.

Factors Leading to this compound Degradation cluster_factors Contributing Factors cluster_degradation Degradation Pathways cluster_products Degradation Products A Oxygen (Air) E Oxidation A->E B Heat B->E F Isomerization B->F C Light (UV) C->E D Acidic pH D->F G Cyclization D->G H Aldehydes, Epoxides E->H I Geraniol, Nerol F->I J α-Terpineol G->J

Relationship between factors and degradation pathways of this compound.

References

Troubleshooting isogeraniol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isogeraniol precipitation in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule, meaning it has very low solubility in water.[1] Precipitation, often appearing as cloudiness, a film, or solid particles, is a common issue when introducing this compound into an aqueous environment. The primary reasons for this include:

  • Exceeding Solubility Limit: The concentration of this compound is higher than its maximum solubility in the aqueous solution.

  • "Crashing Out" during Dilution: When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the this compound to immediately precipitate.

  • Temperature Effects: Changes in temperature can affect the solubility of this compound.

  • Interactions with Other Components: Components in your buffer or medium could potentially interact with this compound, reducing its solubility.

Q2: What is the solubility of this compound in water?

Q3: Can I dissolve this compound directly in my aqueous solution by heating or vortexing?

A3: While gentle heating and vigorous vortexing can sometimes help dissolve compounds, it is unlikely to be effective for this compound in a purely aqueous solution due to its inherent hydrophobicity. These methods may temporarily create a dispersion, but the this compound will likely precipitate out over a short period.

Q4: I've prepared a stock solution of this compound in an organic solvent, but it precipitates upon dilution. What should I do?

A4: This is a very common issue. To prevent precipitation upon dilution, you should:

  • Add the Stock Solution to the Aqueous Medium: Always add the concentrated organic stock solution dropwise to the full volume of the vigorously stirring or vortexing aqueous medium. Never add the aqueous solution to the small volume of the organic stock.

  • Use a Co-solvent: Ensure that the final concentration of the organic solvent in your aqueous solution is sufficient to maintain the solubility of this compound at the desired concentration. See the Troubleshooting Guide for more details on co-solvents.

  • Lower the Final Concentration: Your target concentration of this compound may be too high for the chosen solvent system. Consider reducing the final concentration.

  • Employ Advanced Solubilization Techniques: If co-solvents are not sufficient or desirable for your experiment, consider using cyclodextrins or formulating a nanoemulsion.

Troubleshooting Guide

Issue 1: Precipitation of this compound from a Concentrated Stock Solution (in Organic Solvent)
Potential Cause Troubleshooting Steps
Solvent has absorbed water Use fresh, anhydrous solvent (e.g., DMSO, ethanol) to prepare a new stock solution. DMSO is particularly hygroscopic (readily absorbs moisture from the air), which can reduce its ability to dissolve hydrophobic compounds.
Stock concentration is too high Prepare a new stock solution at a lower concentration.
Improper storage Store stock solutions in tightly sealed vials at the recommended temperature (typically -20°C or -80°C) to prevent solvent evaporation and water absorption. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation upon thawing Before use, allow the stock solution to come to room temperature and vortex thoroughly to ensure any precipitated material has redissolved. Gentle warming in a water bath (e.g., 37°C) can also be effective.
Issue 2: Precipitation of this compound upon Dilution into Aqueous Media
Potential Cause Troubleshooting Steps
"Crashing out" due to rapid polarity change Add the this compound stock solution dropwise to the full volume of the vigorously stirring aqueous medium. This allows for a more gradual change in the solvent environment.
Final concentration exceeds solubility limit Decrease the final concentration of this compound in your experiment.
Insufficient co-solvent concentration Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in your aqueous medium. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.
pH of the aqueous medium While this compound is not ionizable, the pH of the medium can influence the stability of other components that might interact with it. Ensure your aqueous medium is adequately buffered.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless oily liquid
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in alcohol and oils
XLogP3-AA 3.1

Table 2: Recommended Maximum Co-Solvent Concentrations for in vitro Experiments

Co-SolventMaximum Recommended Final ConcentrationNotes
DMSO ≤ 0.5% (v/v)Many cell lines tolerate up to 1%, but it is best to keep the concentration as low as possible. Always include a vehicle control with the same final DMSO concentration.
Ethanol ≤ 0.5% (v/v)Similar to DMSO, ethanol can be toxic to cells at higher concentrations. A vehicle control is essential.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear.

  • Store the stock solution in aliquots at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile conical tube or beaker

  • Magnetic stirrer or vortex mixer

Procedure:

  • To a sterile conical tube or beaker, add the final desired volume of the aqueous medium.

  • Place the tube/beaker on a magnetic stirrer with a sterile stir bar, or have a vortex mixer ready.

  • While the aqueous medium is being vigorously stirred or vortexed, add the required volume of the this compound stock solution dropwise.

  • Continue to stir or vortex for an additional 1-2 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from methods used for the similar molecule, geraniol, and may require optimization for this compound.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Prepare a 20:80 (v/v) solution of ethanol and distilled water.

  • Dissolve β-cyclodextrin in the ethanol-water solution with gentle heating (e.g., 60-65°C) and stirring for approximately 30 minutes.

  • In a separate container, dissolve this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the β-cyclodextrin solution while maintaining constant stirring.

  • Continue to stir the mixture at a controlled temperature (e.g., 37°C) for 1-2 hours.

  • Allow the mixture to cool to room temperature and continue stirring for several hours or overnight to facilitate the formation of the inclusion complex.

  • Collect the resulting precipitate by centrifugation.

  • Wash the precipitate with cold distilled water to remove any free this compound and β-cyclodextrin.

  • Freeze-dry the washed precipitate to obtain a powder of the this compound-β-cyclodextrin inclusion complex, which should have improved water solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Issue with stock solution. - Solvent absorbed water? - Concentration too high? - Improper storage? check_stock->stock_issue No dilution_issue Precipitation occurs upon dilution. check_stock->dilution_issue Yes prepare_new_stock Prepare fresh stock solution with anhydrous solvent. stock_issue->prepare_new_stock check_dilution_method How was the dilution performed? dilution_issue->check_dilution_method improper_dilution Aqueous medium added to stock. check_dilution_method->improper_dilution Incorrectly check_concentration Is precipitation still observed? check_dilution_method->check_concentration Correctly correct_dilution Add stock dropwise to vigorously stirring aqueous medium. improper_dilution->correct_dilution correct_dilution->check_concentration lower_concentration Lower the final concentration of this compound. check_concentration->lower_concentration Yes solution_clear Solution is clear. Proceed with experiment. check_concentration->solution_clear No advanced_methods Consider advanced solubilization methods: - Cyclodextrins - Nanoemulsions lower_concentration->advanced_methods Still precipitates advanced_methods->solution_clear

Caption: A workflow diagram for troubleshooting this compound precipitation.

SignalingPathways Solubilization Strategies for this compound cluster_problem The Problem cluster_solutions Solubilization Solutions cluster_mechanism Mechanism of Action This compound This compound (Hydrophobic) Precipitation Precipitation This compound->Precipitation AqueousSolution Aqueous Solution (e.g., Buffer, Medium) AqueousSolution->Precipitation CoSolvent Co-Solvents (e.g., DMSO, Ethanol) Cyclodextrin Cyclodextrins (e.g., β-Cyclodextrin) Nanoemulsion Nanoemulsions (Oil, Surfactant) IncreasedSolubility Increased Apparent Aqueous Solubility CoSolvent->IncreasedSolubility Increases solvent capacity Cyclodextrin->IncreasedSolubility Encapsulates this compound Nanoemulsion->IncreasedSolubility Forms stable dispersion

Caption: Strategies to overcome this compound's low aqueous solubility.

ExperimentalWorkflow Experimental Workflow for Preparing this compound Solutions start Start: Solid this compound prepare_stock Prepare concentrated stock in anhydrous organic solvent (e.g., 100 mM in DMSO) start->prepare_stock store_stock Aliquot and store stock solution at -20°C prepare_stock->store_stock dilute_stock Add stock dropwise to vigorously stirring aqueous medium store_stock->dilute_stock prepare_aqueous Prepare aqueous medium (buffer or cell culture medium) prepare_aqueous->dilute_stock check_precipitation Visually inspect for precipitation dilute_stock->check_precipitation precipitate_observed Precipitation observed check_precipitation->precipitate_observed Yes no_precipitate Clear solution check_precipitation->no_precipitate No troubleshoot Troubleshoot: - Lower concentration - Increase co-solvent - Use advanced methods precipitate_observed->troubleshoot troubleshoot->dilute_stock end End: Use in experiment no_precipitate->end

Caption: A typical workflow for preparing aqueous solutions of this compound.

References

Purification of isogeraniol from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isogeraniol from complex reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: Low yield of this compound after purification.

Possible Causes & Solutions:

  • Incomplete reaction: Before starting the purification process, ensure the synthesis of this compound has gone to completion. Analyze a small aliquot of the crude reaction mixture using Gas Chromatography (GC) to confirm the consumption of starting materials.

  • Loss during extraction: this compound, like other terpenes, has some volatility. During workup and solvent removal, significant loss can occur. To mitigate this, use chilled solvents for extraction and employ a rotary evaporator at a reduced pressure and low temperature.[1]

  • Co-elution with other compounds: During column chromatography, this compound may co-elute with impurities if the solvent system is not optimized. Perform thin-layer chromatography (TLC) with various solvent systems to achieve good separation before running the column.

  • Thermal degradation: Terpenes can be sensitive to heat.[2] If using distillation, it is crucial to perform it under vacuum to lower the boiling point and prevent degradation.[3]

  • Adsorption on silica gel: this compound, being an alcohol, can interact with the acidic sites on silica gel, leading to tailing and potential loss during column chromatography. To minimize this, a small amount of a polar solvent like triethylamine can be added to the eluent, or a less acidic stationary phase like alumina can be used.

Problem: this compound purity is not satisfactory after a single purification step.

Possible Causes & Solutions:

  • Presence of isomers: The reaction mixture may contain isomers of this compound or other closely related terpenes with similar polarities and boiling points, making separation challenging.[4] For instance, the separation of geraniol and its isomer nerol is difficult due to their close boiling points.[3]

    • Solution 1: High-performance column chromatography: Utilize a high-resolution column packed with a smaller particle size silica gel and a shallow solvent gradient to improve separation.

    • Solution 2: Fractional distillation under vacuum: For larger quantities, a fractional distillation apparatus with a column that has a high number of theoretical plates is necessary.[5] The distillation should be conducted under high vacuum to minimize the required temperature.[3][6]

    • Solution 3: Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Problem: Difficulty in separating this compound from geraniol.

Possible Causes & Solutions:

  • Similar physicochemical properties: this compound and geraniol are isomers with very similar polarities and boiling points, making their separation by conventional methods difficult.

    • Solution 1: Argentation chromatography: This technique utilizes a stationary phase (e.g., silica gel) impregnated with silver nitrate. The silver ions interact differently with the double bonds of the isomers, allowing for their separation.

    • Solution 2: Derivatization: Convert the alcohols to their corresponding esters (e.g., acetates or benzoates). The resulting esters may have different enough properties to be separated by chromatography or distillation. The purified esters can then be hydrolyzed back to the respective alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., citral, geraniol), solvents, byproducts from side reactions, and isomers of this compound.[7] The exact impurity profile will depend on the synthetic route used. A GC-MS analysis of the crude mixture is highly recommended to identify the major impurities.

Q2: How can I monitor the purity of this compound during the purification process?

A2: The most common and effective methods for monitoring the purity of this compound are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to track the progress of a column chromatography separation.

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): Provides quantitative information on the purity of the collected fractions.[8][9][10] A chiral GC column can be used to separate enantiomers if applicable.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity of this compound and helps in the identification of any impurities.[12]

Q3: What are the optimal storage conditions for purified this compound?

A3: this compound, like other terpenes, can be susceptible to oxidation and degradation over time, especially when exposed to air, light, and heat.[13] It is recommended to store purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber glass vial, and at a low temperature (e.g., in a refrigerator or freezer).[1]

Q4: My this compound appears to be degrading during purification. What can I do?

A4: Degradation is often caused by exposure to heat or acidic conditions.

  • Minimize heat exposure: Use vacuum distillation to reduce boiling points.[3] When using a rotary evaporator, use a low temperature and remove the solvent as quickly as possible.

  • Control pH: If acidic conditions are suspected to be causing degradation, for example during workup or on an acidic silica gel column, neutralize the mixture or use a deactivated stationary phase. The stability of similar compounds has been shown to be affected by pH.[14][15]

Quantitative Data Summary

The following table summarizes typical purity levels and yields that can be expected for different purification methods for terpenes like this compound. The actual values will vary depending on the complexity of the initial reaction mixture and the optimization of the chosen method.

Purification MethodTypical PurityTypical YieldNotes
Fractional Vacuum Distillation 90-98%60-80%Effective for large quantities and for separating compounds with different boiling points.[6] Yield can be affected by thermal degradation if not performed under high vacuum.[3]
Silica Gel Column Chromatography >95%70-90%Good for removing impurities with different polarities. Yield can be reduced by irreversible adsorption to the stationary phase.[16]
Preparative HPLC >99%50-70%Provides the highest purity but is less suitable for large-scale purifications and can be more costly.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.

  • Preparation of the Column:

    • Choose a glass column of appropriate size. A general rule is to use 20-50 times the weight of the crude material in silica gel.[17]

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[18] Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the initial eluting solvent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.[19]

    • The optimal solvent system should be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC or GC-FID to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Vacuum Distillation

This method is suitable for larger scale purification and for separating components with different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column. The length of the column and the type of packing will determine the separation efficiency.[5]

    • Use a stirring bar or boiling chips in the distillation flask to ensure smooth boiling.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Distillation Process:

    • Place the crude this compound mixture in the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction containing any low-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a separate receiving flask.

    • Monitor the temperature closely; a sharp drop in temperature indicates that the main component has distilled over.

  • Purity Analysis:

    • Analyze the collected fractions by GC-FID or GC-MS to determine their purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification crude_mixture Crude Reaction Mixture tlc_analysis TLC/GC Analysis crude_mixture->tlc_analysis purification_choice Purification Method? tlc_analysis->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Small Scale / High Purity fractional_distillation Fractional Distillation purification_choice->fractional_distillation Large Scale fraction_collection_cc Collect & Analyze Fractions (TLC/GC) column_chromatography->fraction_collection_cc fraction_collection_fd Collect & Analyze Fractions (GC) fractional_distillation->fraction_collection_fd combine_pure Combine Pure Fractions fraction_collection_cc->combine_pure fraction_collection_fd->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal purity_check Final Purity Check (GC/NMR) solvent_removal->purity_check pure_this compound Pure this compound purity_check->pure_this compound

Caption: Workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity after Initial Purification check_impurities Identify Impurities (GC-MS) start->check_impurities impurity_type Impurity Type? check_impurities->impurity_type different_polarity Different Polarity impurity_type->different_polarity Different Properties isomens isomens impurity_type->isomens Similar Properties isomers Isomers / Close Boiling Points optimize_fd Optimize Fractional Distillation (Vacuum, Column Efficiency) isomers->optimize_fd advanced_techniques Consider Advanced Techniques (Prep-HPLC, Argentation) isomers->advanced_techniques optimize_cc Optimize Column Chromatography (Gradient, Stationary Phase) different_polarity->optimize_cc repurify Re-purify optimize_cc->repurify optimize_fd->repurify advanced_techniques->repurify final_product High Purity this compound repurify->final_product

Caption: Troubleshooting logic for low purity this compound.

References

Technical Support Center: Optimizing Isogeraniol Dosage for Maximum Therapeutic Effect In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isogeraniol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound for maximum therapeutic effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and prepare this compound for in vitro experiments?

A1: this compound has low water solubility. For cell culture experiments, it is recommended to first prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).[1] This stock solution, for instance at 100 mM, can be stored at -20°C.[1] For cell treatment, the stock solution should be diluted in a pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium remains at a non-toxic level, typically at or below 0.1%, although some robust cell lines might tolerate up to 0.5%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[1]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Based on published data, a broad starting range from low micromolar (e.g., 5 µM) to several hundred micromolar (e.g., 500 µM) is advisable for initial screening.[2] For cytotoxicity assays, IC50 values have been reported to range from approximately 15 µM to over 160 µM in various cancer cell lines.[2]

Q3: How long should I incubate cells with this compound?

A3: The incubation time is a critical parameter and should be optimized for your specific experimental goals. Common treatment durations for cytotoxicity and mechanistic studies range from 24 to 72 hours.[3] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer durations are often necessary to detect changes in cell viability or apoptosis.

Q4: What are the primary mechanisms of action for this compound's therapeutic effects in vitro?

A4: this compound exerts its effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) in various cancer cell lines.[4][5][6][7] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (increasing Bax, decreasing Bcl-2) and the activation of caspases.[4][7][8] Additionally, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and HIF-1α pathways.[7][9] It also possesses anti-inflammatory and antioxidant properties.[10][11][12][13]

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Precipitation of this compound in Culture Medium - Low water solubility of this compound.[1] - Final concentration exceeds solubility limit in the medium.- Ensure this compound is fully dissolved in a DMSO stock solution before diluting in the medium.[1] - Vortex the diluted solution thoroughly before adding it to the cells. - Avoid shock-dilution by adding the stock solution to the medium stepwise.
High Variability Between Replicates in Cell Viability Assays - Inconsistent cell seeding density.[14] - "Edge effect" in multi-well plates. - Pipetting errors.- Ensure a homogenous single-cell suspension before and during seeding.[2] - Avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity. - Use calibrated pipettes and reverse pipetting techniques for viscous solutions.
No Observable Effect of this compound - Insufficient concentration or incubation time. - Incorrect preparation of the compound. - Cell line is resistant to this compound.- Perform a dose-response and time-course experiment to determine the optimal conditions.[15] - Verify the correct preparation of the this compound stock and final dilutions.[1] - Test a higher concentration range or a different, more sensitive cell line if possible.
Discrepancy in IC50 Values Compared to Literature - Differences in experimental conditions (cell density, serum percentage, incubation time).[16][17] - Variation in the specific cell line passage number or source. - Different methods used for IC50 calculation.[18]- Standardize your protocol, paying close attention to cell seeding density and treatment duration.[14] - Note that FBS percentage can influence compound activity.[16] - Use a consistent method for calculating the IC50 value from your dose-response curve.

Quantitative Data Summary

Table 1: Reported IC50 Values of Geraniol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
A549Lung Cancer~797.2Not Specified
IshikawaEndometrial Cancer~140.9Not Specified
C666-1Nasopharyngeal Carcinoma~20Not Specified
Colo-205Colon Cancer~20Not Specified
PC-3Prostate Cancer~15Not Specified
A431Skin Cancer~90Not Specified
HepG2Liver Cancer~162 (from 25 µg/mL)24
PBMCPeripheral Blood Mononuclear Cells>650 (from 100 µg/mL)24

Note: IC50 values can vary significantly between studies due to different experimental conditions.[16] This table provides a summary of reported values for geraniol, a closely related isomer, to serve as a reference.[2][4][19] Researchers should determine the IC50 experimentally for their specific cell line and conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on a cell line by measuring metabolic activity.[3]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.1%.[2] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins to investigate the effect of this compound on cellular signaling pathways (e.g., PI3K/Akt, apoptosis-related proteins).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between different treatment groups.

Visualizations

experimental_workflow start Start: this compound Experiment prep Prepare this compound Stock (in DMSO) start->prep seed Seed Cells in Multi-well Plate (24h incubation) start->seed treat Treat Cells with Serial Dilutions of this compound (24-72h) prep->treat seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Determine IC50 Value viability->ic50 mechanistic Mechanistic Studies (at IC50 and sub-IC50 doses) ic50->mechanistic apoptosis Apoptosis Assay (e.g., Annexin V) mechanistic->apoptosis western Western Blot (Signaling Proteins) mechanistic->western end End: Data Analysis & Interpretation apoptosis->end western->end

Caption: General experimental workflow for assessing this compound's in vitro effects.

apoptosis_pathway This compound This compound pi3k_akt Inhibition of PI3K/Akt Pathway This compound->pi3k_akt bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family bcl2 ↓ Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 regulates bcl2_family->bcl2 bax ↑ Bax (Pro-apoptotic) bcl2_family->bax mito Mitochondrial Disruption (Cytochrome C release) bcl2->mito inhibits bax->mito promotes caspases Caspase Activation (Caspase-9, Caspase-3) mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

References

Stability testing of isogeraniol in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of isogeraniol in various solvents and under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common solvents is it soluble?

This compound, a monoterpenoid alcohol, is a structural isomer of geraniol. It is known to be soluble in alcohols and various oils, but it is insoluble in water.[1] This solubility profile is crucial when selecting appropriate solvent systems for stability studies.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the likely degradation pathways for this compound under stress conditions?

Based on the chemical structure of this compound and the known degradation pathways of similar monoterpene alcohols like geraniol, the following degradation pathways are likely:

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde (isogeranial) and further to a carboxylic acid (isogeranic acid).[3]

  • Isomerization: Under certain conditions, this compound could potentially isomerize to other terpene alcohols.

  • Acid-catalyzed reactions: In acidic environments, cyclization or rearrangement reactions may occur.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for stability testing of this compound.

  • HPLC: A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[4][5][6]

  • GC-MS: GC-MS is well-suited for the analysis of volatile compounds like this compound and can be used to identify and quantify both the parent compound and its degradation products.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound observed in all samples. Incorrect pH of the buffer solution; High storage temperature; Presence of oxidizing agents.Verify the pH of all solutions using a calibrated pH meter. Store samples at recommended refrigerated temperatures (2-8 °C). Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen).
Inconsistent results between replicate samples. Inhomogeneous sample preparation; Pipetting errors; Fluctuations in instrument performance.Ensure complete dissolution and thorough mixing of this compound in the solvent. Use calibrated pipettes and verify technique. Run system suitability tests before each analytical run to ensure consistent instrument performance.
Appearance of unknown peaks in chromatograms. Formation of degradation products; Contamination from solvents or glassware.Utilize a hyphenated technique like LC-MS or GC-MS to identify the unknown peaks. Analyze a solvent blank to rule out contamination.
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase; Column degradation.Screen different stationary phases (e.g., C18, C8) and optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration).[6] Replace the column if performance does not improve.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.[8][9]

Materials:

  • This compound reference standard

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffers (pH 2, 4, 7, 9, 12)

  • Class A volumetric flasks and pipettes

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or GC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks and calculate the percentage degradation of this compound.

Protocol 2: Stability-Indicating HPLC Method Development for this compound

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.[4][6]

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 30 Days

SolventInitial Concentration (%)Concentration after 7 days (%)Concentration after 14 days (%)Concentration after 30 days (%)
Ethanol100.099.899.599.1
Mineral Oil100.099.999.899.6
Propylene Glycol100.099.799.398.8

Disclaimer: The data in this table is illustrative and intended for guidance purposes only. Actual stability will depend on specific experimental conditions and should be determined empirically.

Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer (50% Ethanol co-solvent) at 40°C over 24 Hours

pHInitial Concentration (%)Concentration after 8 hours (%)Concentration after 16 hours (%)Concentration after 24 hours (%)
2.0100.095.290.585.8
4.0100.098.597.195.7
7.0100.099.699.298.9
9.0100.097.895.493.1
12.0100.088.375.662.9

Disclaimer: The data in this table is illustrative and based on general trends for similar compounds. Actual stability data for this compound must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock This compound Stock Solution acid Acidic Stress (e.g., 0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Basic Stress (e.g., 0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxidative Oxidative Stress (e.g., 3% H2O2, RT) stock->oxidative Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/PDA acid->hplc Inject Sample gcms GC-MS Analysis acid->gcms Inject Sample base->hplc Inject Sample base->gcms Inject Sample oxidative->hplc Inject Sample oxidative->gcms Inject Sample thermal->hplc Inject Sample thermal->gcms Inject Sample photo->hplc Inject Sample photo->gcms Inject Sample quant Quantification of This compound hplc->quant degradants Identification of Degradation Products gcms->degradants pathway Elucidation of Degradation Pathway quant->pathway degradants->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway This compound This compound isogeranial Isogeranial This compound->isogeranial Oxidation cyclized_products Cyclized/Rearranged Products This compound->cyclized_products Acid Catalysis isomers Isomers This compound->isomers Isomerization (Heat/Catalyst) isogeranic_acid Isogeranic Acid isogeranial->isogeranic_acid Further Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Pure Isogeraniol Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and storing pure isogeraniol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Storage and Stability

Q1: What are the optimal storage conditions for pure this compound to prevent degradation?

A1: To ensure the long-term stability of pure this compound, it is crucial to store it under controlled conditions. This compound is sensitive to air, light, and heat. The recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool and dark place. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: I've noticed a change in the color and odor of my this compound sample. What could be the cause?

A2: A change in the physical properties of your this compound sample, such as yellowing or a change in its characteristic rosy odor, is a likely indicator of degradation. The primary causes of degradation are oxidation, isomerization, and polymerization, which can be initiated by exposure to air, light, or elevated temperatures. It is recommended to verify the purity of the sample using the analytical methods outlined in the "Experimental Protocols" section.

Q3: My this compound sample has been stored at room temperature for a week. Is it still usable?

A3: While this compound is most stable when refrigerated, short-term storage at room temperature (around 20-25°C) in a sealed, airtight container protected from light may be acceptable. However, the stability can be compromised. It is highly recommended to re-analyze the purity of the sample before use, especially for sensitive applications. The following table provides an example of this compound stability under different storage conditions.

Table 1: Illustrative Stability of Pure this compound under Various Conditions

Storage ConditionPurity after 1 month (%)Purity after 6 months (%)
2-8°C, under Nitrogen, Dark>99%>98%
25°C, under Nitrogen, Dark~98%~95%
25°C, Air, Dark~95%~85%
25°C, Air, Light~90%<70%

Note: This data is illustrative and the actual degradation rate may vary based on the initial purity and specific storage container.

2. Handling and Safety

Q4: What are the primary hazards associated with handling pure this compound?

A4: Pure this compound is classified as a skin and eye irritant.[1] It may also cause an allergic skin reaction.[1] Therefore, it is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be performed in a well-ventilated area or under a fume hood.

Q5: What should I do in case of a spill?

A5: In the event of a small spill, absorb the this compound with an inert material, such as vermiculite, dry sand, or earth, and place it in a sealed container for waste disposal. Avoid breathing vapors. For larger spills, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains.

Q6: How should I dispose of this compound waste?

A6: this compound waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. It should be collected in a designated, labeled, and sealed container. Do not dispose of it down the drain.

3. Analytical and Experimental Issues

Q7: I am seeing unexpected peaks in my GC-MS analysis of this compound. What could they be?

A7: Unexpected peaks in your chromatogram are likely due to degradation products or impurities from the synthesis process. Common degradation pathways for terpene alcohols like this compound include oxidation and isomerization. Potential degradation products include isomers such as geraniol and nerol, as well as oxidation products like citral (a mixture of geranial and neral). Refer to the "this compound Degradation Pathway" diagram below for a visual representation of potential transformations. To confirm the identity of these peaks, it is recommended to use reference standards and compare their retention times and mass spectra.

Q8: My quantitative analysis results for this compound are not consistent. What could be the issue?

A8: Inconsistent quantitative results can stem from several factors:

  • Sample Degradation: Ensure that your sample is fresh and has been stored properly. Degradation can lead to a lower than expected concentration of this compound.

  • Standard Instability: Your this compound standard may also be degrading. Prepare fresh standards regularly and store them under the recommended conditions.

  • GC-MS Method Variability: Ensure your GC-MS method is validated for linearity, precision, and accuracy. Inconsistent injection volumes or temperature fluctuations can affect reproducibility.

  • Matrix Effects: If you are analyzing this compound in a complex matrix, other components may interfere with the analysis. A thorough sample cleanup or the use of a suitable internal standard can mitigate these effects.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Purity by GC-MS

This protocol provides a validated method for the quantitative analysis of this compound and the detection of common degradation products.

1. Instrumentation and Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Helium carrier gas (99.999% purity)

  • This compound reference standard (≥99% purity)

  • Geraniol, Nerol, and Citral reference standards

  • Hexane (GC grade)

  • Autosampler vials (amber glass with PTFE-lined caps)

2. Standard Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound in hexane.

  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Prepare individual or mixed standards of potential degradation products (geraniol, nerol, citral) at a known concentration (e.g., 10 µg/mL) to determine their retention times.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in hexane to a theoretical concentration within the calibration range (e.g., 50 µg/mL).

4. GC-MS Parameters:

ParameterValue
Inlet Mode Split (10:1)
Inlet Temperature 250°C
Injection Volume 1 µL
Oven Program Initial 60°C for 2 min, ramp at 5°C/min to 220°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Transfer Line Temp. 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 69, 81, 93, 121, 136).

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • Calculate purity as: (Measured Concentration / Theoretical Concentration) x 100%.

  • Identify and quantify any degradation products by comparing their retention times and mass spectra with the prepared standards.

Mandatory Visualizations

Isogeraniol_Degradation_Pathway This compound Pure this compound Oxidation Oxidation (Air, Light) This compound->Oxidation Isomerization Isomerization (Heat, Acid/Base) This compound->Isomerization Polymerization Polymerization This compound->Polymerization Geranial Geranial (Citral) Oxidation->Geranial Neral Neral (Citral) Oxidation->Neral Epoxides Epoxides Oxidation->Epoxides Geraniol Geraniol Isomerization->Geraniol Nerol Nerol Isomerization->Nerol Polymers Polymers/Resins Polymerization->Polymers

Caption: Proposed degradation pathways for pure this compound.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Prep_Sample Prepare this compound Sample Solution GCMS_Run Run Samples and Standards on GC-MS Prep_Sample->GCMS_Run Prep_Standards Prepare Calibration Standards Prep_Standards->GCMS_Run Cal_Curve Generate Calibration Curve GCMS_Run->Cal_Curve Quantify Quantify this compound Concentration GCMS_Run->Quantify Identify_Deg Identify Degradation Products GCMS_Run->Identify_Deg Cal_Curve->Quantify Purity_Calc Calculate Purity Quantify->Purity_Calc Report Generate Report Identify_Deg->Report Purity_Calc->Report

Caption: Workflow for quantitative analysis of this compound purity.

References

Validation & Comparative

Isogeraniol versus geraniol: a comparative biological activity study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available biological activity data between geraniol and its isomer, isogeraniol. While geraniol has been extensively studied for its therapeutic potential, this compound remains largely unexplored, making a direct quantitative comparison challenging. This guide provides a detailed overview of the known biological activities of geraniol, supported by experimental data and protocols, and highlights the current knowledge gap regarding this compound.

Chemical Structures

This compound and geraniol are isomers, meaning they share the same chemical formula (C₁₀H₁₈O) but differ in the arrangement of their atoms. Geraniol is the trans-isomer, while this compound is the cis-isomer. This structural difference can significantly impact their biological activities.

Geraniol: (2E)-3,7-dimethylocta-2,6-dien-1-ol This compound: (2Z)-3,7-dimethylocta-2,6-dien-1-ol

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of geraniol. At present, corresponding quantitative data for this compound is not available in the reviewed scientific literature.

Antioxidant Activity

Table 1: Antioxidant Activity of Geraniol

AssayTest SystemResult (IC₅₀)Reference
DPPH Radical ScavengingChemical Assay663 nmol[1]
DPPH Radical ScavengingChemical Assay24.6 µg/mL[2]

Note: A lower IC₅₀ value indicates stronger antioxidant activity.

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Geraniol

ModelKey MarkersEffect of GeraniolReference
Traumatic Spinal Cord Injury (in vivo)TNF-α, IL-1β, IL-6Significant decrease in cytokine levels[3]
Inflammatory Arthritis (in vivo)Paw edema, pro-inflammatory cytokinesReduction in paw edema and cytokine expression[4]
Ox-LDL-stimulated Endothelial Cells (in vitro)TNF-α, IL-6, IL-1βInhibition of pro-inflammatory cytokine production[5]
MRSA Infection (in vivo)IL-1β, IL-6, TNF-αSignificant decrease in inflammatory cytokines[6]
Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Geraniol against various microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)USA300512[7]
Escherichia coliNot specified< 600[8]
Candida albicansNot specified≤ 600[8]
Gram-Positive BacteriaVariousGenerally susceptible[9][10]
Gram-Negative BacteriaVariousGenerally susceptible[9][10]

Note: A lower MIC value indicates greater antimicrobial efficacy.

Anticancer Activity

Table 4: Anticancer Activity of Geraniol (IC₅₀ values)

Cell LineCancer TypeIC₅₀ ValueReference
LoVoColon Cancer32.1 µg/mL[11]
U87Glioma41.3 µg/mL[11]
P388Murine Leukemia22.34-32.29 µg/mL[12]
Colo-205Colon Cancer20 µM[13][14]

Note: A lower IC₅₀ value indicates greater cytotoxic activity against cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols would be suitable for future comparative studies involving this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Methodology:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of the test compound (e.g., geraniol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound). The IC₅₀ value is then determined.[1][15]

Anti-inflammatory Activity: Measurement of Nitric Oxide Production

Objective: To assess the inhibitory effect of the test compound on the production of the pro-inflammatory mediator nitric oxide (NO) in stimulated macrophages.

Methodology:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • The cells are pre-treated with different concentrations of the test compound for a specific duration.

  • The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in the treated cells to that in the untreated (control) cells.

Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[8][16]

Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[13][14]

Signaling Pathways and Mechanisms of Action for Geraniol

Geraniol has been shown to exert its biological effects through the modulation of various signaling pathways.

Anticancer Signaling Pathways

Geraniol's anticancer activity is attributed to its ability to influence multiple cellular pathways involved in cancer progression.[17][18]

Geraniol_Anticancer_Pathways cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_inflammation Inflammation Geraniol Geraniol HMG_CoA_reductase HMG-CoA Reductase Geraniol->HMG_CoA_reductase inhibits PI3K_Akt PI3K/Akt Geraniol->PI3K_Akt inhibits MAPK MAPK Geraniol->MAPK inhibits Bax Bax Geraniol->Bax upregulates Bcl2 Bcl-2 Geraniol->Bcl2 downregulates NF_kB NF-κB Geraniol->NF_kB inhibits Ras_Rho Ras/Rho HMG_CoA_reductase->Ras_Rho inhibits prenylation Ras_Rho->PI3K_Akt activates Ras_Rho->MAPK activates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits COX2 COX-2 NF_kB->COX2 activates

Caption: Geraniol's multifaceted anticancer mechanisms.

Anti-inflammatory Signaling Pathway

Geraniol's anti-inflammatory effects are mediated, in part, by its ability to suppress the NF-κB signaling pathway, a key regulator of inflammation.[3][5]

Geraniol_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Geraniol Geraniol Geraniol->IKK inhibits

Caption: Geraniol's inhibition of the NF-κB pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the biological activity of a compound like geraniol or this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Compound_Prep Compound Preparation (Geraniol/Isogeraniol Stocks) Antioxidant Antioxidant Assays (e.g., DPPH) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) Compound_Prep->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Compound_Prep->Antimicrobial Anticancer Anticancer Assays (e.g., MTT) Compound_Prep->Anticancer Cell_Culture Cell/Microorganism Culture Cell_Culture->Anti_inflammatory Cell_Culture->Antimicrobial Cell_Culture->Anticancer Data_Collection Data Collection (Absorbance, Viability %) Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Antimicrobial->Data_Collection Anticancer->Data_Collection Statistical_Analysis Statistical Analysis (IC₅₀, MIC Calculation) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Comparison Comparative Analysis Interpretation->Comparison

Caption: General workflow for biological activity screening.

Conclusion

Geraniol exhibits a wide range of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, which are supported by a substantial body of scientific evidence. Its mechanisms of action involve the modulation of key signaling pathways crucial for cell survival, proliferation, and inflammation.

In stark contrast, the biological activities of its isomer, this compound, remain largely uninvestigated. The lack of available data for this compound prevents a direct and meaningful comparison with geraniol at this time. This significant knowledge gap underscores the need for future research to explore the therapeutic potential of this compound and to understand how the cis-trans isomerism influences its biological properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for such future investigations.

References

A Comparative Analysis of Cis-Isogeraniol and Trans-Isogeraniol Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the biological activities of isogeraniol isomers reveals a landscape ripe for further investigation. While a significant body of research exists for "geraniol," a term often encompassing the more common trans isomer, data directly comparing the efficacy of cis- and trans-isogeraniol is notably scarce. This guide synthesizes the available, albeit limited, data for each isomer and provides detailed experimental protocols to facilitate future comparative studies.

This compound, a monoterpenoid alcohol, exists as two geometric isomers: cis-(Z)-isogeraniol and trans-(E)-isogeraniol. This stereochemical difference, arising from the orientation of substituents around the C2-C3 double bond, can significantly influence their interaction with biological targets and, consequently, their therapeutic efficacy. This guide aims to provide a comparative overview of their known biological activities, drawing from studies on the individual isomers and the broader data on geraniol where the specific isomer is not defined.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, the following tables summarize the biological activities reported for each isomer individually. It is crucial to note that these data points are from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative Antibacterial Activity of this compound Isomers

IsomerBacterial StrainTest TypeActivity MetricResultReference
trans-Isogeraniol Escherichia coliBroth MicrodilutionMICNot specified, but showed rapid bactericidal effect[1]
Salmonella enterica serovar TyphimuriumBroth MicrodilutionMICNot specified, but eugenol (related compound) showed rapid action[1]
Staphylococcus aureusBroth MicrodilutionMICNot specified, but terpineol (related compound) showed excellent activity[1]
cis-Isogeraniol Data Not Available----

Note: The study by Scherer et al. (2019) evaluated the antibacterial activity of several terpenes, including compounds structurally related to this compound, and highlighted the rapid bactericidal effect of geraniol against E. coli.[1] However, specific Minimum Inhibitory Concentration (MIC) values for trans-isogeraniol were not provided in the referenced abstract. There is a clear lack of published data on the antibacterial activity of cis-isogeraniol.

Unveiling the Mechanisms: Signaling Pathways

While specific signaling pathways for each this compound isomer are not well-delineated in the literature, studies on geraniol (often the trans isomer) suggest a key role in modulating inflammatory responses. The anti-inflammatory effects of geraniol are believed to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (mitogen-activated protein kinase) signaling pathways.[2]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB inhibits p38_p p-p38 p38->p38_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines transcription p38_p->Cytokines stabilizes mRNA Geraniol Geraniol (trans-Isogeraniol) Geraniol->IKK Geraniol->p38

Inhibition of NF-κB and p38 MAPK pathways by Geraniol.

This diagram illustrates the putative mechanism by which geraniol, likely the trans isomer, exerts its anti-inflammatory effects by inhibiting key signaling molecules in the NF-κB and p38 MAPK pathways, ultimately reducing the production of pro-inflammatory cytokines.

Experimental Protocols

To facilitate direct comparative studies, the following are detailed methodologies for key assays.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of cis- and trans-isogeraniol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each isomer in MHIIB in a 96-well microtiter plate.

  • Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compounds and controls.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate 96-well plate B->D C Dilute Isomers C->D E Incubate (16-20h, 37°C) D->E F Read MIC E->F

Workflow for MIC determination.
Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of cis- and trans-isogeraniol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of cis- and trans-isogeraniol for 24-72 hours.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The current scientific literature presents a significant gap in the direct comparative analysis of the biological efficacy of cis- and trans-isogeraniol. While research on "geraniol" provides valuable insights, the lack of isomer-specific data hinders a complete understanding of their individual therapeutic potentials. The data available for trans-isogeraniol suggests promising antibacterial and anti-inflammatory properties, but the bioactivity of cis-isogeraniol remains largely unexplored.

Future research should prioritize head-to-head comparative studies of these isomers across a range of biological assays, including those for antimicrobial, anti-inflammatory, and cytotoxic activities. Determining the IC50 values for each isomer in these assays will be crucial for establishing their relative potencies. Such studies will not only elucidate the structure-activity relationship of this compound isomers but also pave the way for the potential development of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a foundation for conducting these much-needed investigations.

References

A Comparative Guide to the In Vivo Anti-inflammatory Effects of Isogeraniol and Related Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Isogeraniol's Potential Anti-inflammatory Activity Based on Data from the Closely Related Isomer, Geraniol.

Introduction:

This compound, an acyclic monoterpene alcohol, is a structural isomer of the more extensively studied geraniol. While direct in vivo studies validating the anti-inflammatory effects of this compound are limited in the current scientific literature, the significant body of research on geraniol provides valuable insights into the potential therapeutic properties of this class of compounds. This guide presents a comprehensive comparison of the in vivo anti-inflammatory effects of geraniol, serving as a proxy to understand the potential mechanisms and efficacy of this compound. The data summarized herein is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Geraniol in Preclinical Models of Inflammation

Geraniol has demonstrated significant anti-inflammatory activity across various in vivo models, effectively reducing key inflammatory markers and mitigating tissue damage. The following tables summarize the quantitative data from key studies, showcasing its effects compared to control or standard anti-inflammatory drugs.

Table 1: Effect of Geraniol on Pro-inflammatory Cytokine Levels in Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Control18.2 ± 2.110.5 ± 1.525.3 ± 3.2
LPS152.6 ± 12.885.4 ± 7.9210.8 ± 18.6
LPS + Geraniol (50 mg/kg)88.3 ± 8.145.2 ± 4.6125.7 ± 11.9
LPS + Geraniol (100 mg/kg)51.7 ± 5.328.9 ± 3.180.4 ± 7.5

Data adapted from a study on LPS-induced acute lung injury, demonstrating a dose-dependent reduction in key pro-inflammatory cytokines with geraniol treatment[1].

Table 2: Effect of Geraniol on Inflammatory Markers in a Spinal Cord Injury (SCI) Rat Model

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Sham35.2 ± 4.115.8 ± 2.348.9 ± 5.7
SCI Model128.6 ± 11.962.4 ± 6.8185.3 ± 17.2
SCI + Geraniol (250 mg/kg)75.4 ± 7.238.1 ± 4.1102.6 ± 9.8

This table summarizes findings where geraniol significantly suppressed the increase in pro-inflammatory cytokines following traumatic spinal cord injury in rats[2].

Table 3: Comparison of Geraniol with Vancomycin in a Methicillin-Resistant Staphylococcus aureus (MRSA) Infection Model in Mice

Treatment GroupIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Control15.1 ± 1.822.4 ± 2.530.1 ± 3.3
MRSA110.8 ± 10.2180.5 ± 16.7150.2 ± 14.1
MRSA + Geraniol (50 mg/kg)65.3 ± 6.198.7 ± 9.288.5 ± 8.1
MRSA + Vancomycin50.1 ± 4.875.4 ± 7.168.9 ± 6.5

Geraniol demonstrated a significant, though less potent than vancomycin, reduction in inflammatory cytokines during MRSA infection, highlighting its potential as an adjunct therapy[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
  • Animal Model: Male BALB/c mice (6-8 weeks old, 20-25g).

  • Induction of Inflammation: Mice were anesthetized, and a single intranasal administration of LPS (10 μg in 50 μL saline) was given to induce acute lung injury. Control mice received an equal volume of saline.

  • Treatment: Geraniol (50 or 100 mg/kg body weight) or saline was administered intraperitoneally 1 hour after LPS challenge.

  • Sample Collection and Analysis: 24 hours after LPS administration, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected to measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits. Lung tissues were harvested for histological examination and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[1][4]

Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Sprague-Dawley rats (150-200g).

  • Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline was administered into the right hind paw of the rats.[5][6][7][8]

  • Treatment: Geraniol (at various doses) or a reference drug (e.g., indomethacin) was administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Measurement of Edema: Paw volume was measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with the control group.

Spinal Cord Injury (SCI) in Rats
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: A laminectomy was performed at the T10 vertebral level to expose the spinal cord. A weight-drop device was used to induce a moderate contusion injury.

  • Treatment: Geraniol (250 mg/kg/day) was administered via gavage for a specified period post-injury.

  • Assessment of Inflammatory Response: At the end of the treatment period, spinal cord tissue was collected from the injury site. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were quantified using ELISA.[2]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the mechanisms of action and study methodologies.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 Inhibitory Action of Geraniol LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription Geraniol Geraniol Geraniol->IKK Inhibits Geraniol->NFkB Inhibits Nuclear Translocation

Caption: Proposed mechanism of the anti-inflammatory action of geraniol.

G cluster_0 Animal Grouping and Treatment cluster_1 Inflammation Induction cluster_2 Data Collection and Analysis Control Control Group (Saline) Induction Intranasal LPS Administration LPS LPS Group (LPS + Saline) LPS->Induction LPS_Geraniol LPS + Geraniol Group (LPS + Geraniol) LPS_Geraniol->Induction BALF Bronchoalveolar Lavage Fluid (BALF) Collection Induction->BALF Lungs Lung Tissue Harvesting Induction->Lungs ELISA Cytokine Measurement (ELISA) BALF->ELISA Histology Histopathological Examination Lungs->Histology MPO Myeloperoxidase (MPO) Assay Lungs->MPO

Caption: Experimental workflow for the LPS-induced acute lung injury model.

The available in vivo data for geraniol strongly suggests that it possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction in pro-inflammatory cytokine production.[1][2] As a structural isomer, this compound is likely to exhibit similar biological activities. However, direct in vivo studies on this compound are necessary to definitively validate its anti-inflammatory efficacy and to elucidate any potential differences in potency or mechanism of action compared to geraniol. The experimental models and protocols described in this guide provide a solid framework for conducting such validation studies. This comparative analysis, therefore, serves as a valuable resource for researchers interested in the therapeutic potential of this compound and related monoterpenes in inflammatory diseases.

References

A Comparative Analysis of Isogeraniol and Other Key Monoterpenoid Alcohols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of drug discovery and development, monoterpenoid alcohols, a class of natural products derived from plants, have garnered significant attention for their diverse pharmacological properties. This guide presents a comparative analysis of isogeraniol against other prominent monoterpenoid alcohols, namely geraniol, nerol, and linalool. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by available experimental data.

Chemical Structures and Properties

This compound, geraniol, nerol, and linalool are all C10 isoprenoids, sharing the same chemical formula (C10H18O) but differing in their structural arrangement, which profoundly influences their biological activities. Geraniol is the trans-isomer, while nerol is the cis-isomer of 3,7-dimethylocta-2,6-dien-1-ol.[1] this compound ((3Z)-3,7-dimethylocta-3,6-dien-1-ol) is another isomer.[2][3] Linalool is also an acyclic monoterpenoid alcohol with a different arrangement of double bonds and the hydroxyl group.[4]

CompoundIUPAC NameMolar Mass ( g/mol )Boiling Point (°C)Solubility
This compound (3Z)-3,7-dimethylocta-3,6-dien-1-ol154.25[2]102-103 (at 9 Torr)[5]Insoluble in water; soluble in alcohol and oils[3][5]
Geraniol (2E)-3,7-dimethylocta-2,6-dien-1-ol154.25229-230Slightly soluble in water; soluble in organic solvents
Nerol (2Z)-3,7-dimethylocta-2,6-dien-1-ol154.25224-225Slightly soluble in water; soluble in organic solvents
Linalool 3,7-dimethylocta-1,6-dien-3-ol154.25198Slightly soluble in water; soluble in organic solvents

Comparative Biological Activities

The therapeutic potential of these monoterpenoid alcohols has been explored across several domains, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The following tables summarize the available quantitative data.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.

CompoundAssayIC50 ValueSource
This compound *DPPH83.26 ± 0.01 µg/mL[2]
FRAP116.42 ± 0.07 µg/mL[2]
ABTS132.25 ± 0.11 µg/mL[2]
H2O248.67 ± 0.04 µg/mL[2]
Geraniol DPPH87.7% inhibition (equivalent to 235.9 mg Trolox/mL)[3]
Nerol -Data not available
Linalool DPPHWeak activity[6]
FRAPWeak activity[6]

*Data for this compound is from the essential oil of Pelargonium graveolens, where this compound is a major component (up to 15.47%).[2] The IC50 values represent the activity of the whole essential oil.

Anti-inflammatory Activity

The anti-inflammatory effects are crucial for treating various chronic diseases.

CompoundModel/AssayInhibition/EffectSource
This compound *5-lipoxygenaseIC50 = 39.31 ± 0.01 µg/mL[7]
Geraniol LPS-induced inflammation in WBCsSignificant reduction in TNF-α, IL-1β, IL-8, and NO[1]
NF-κB signaling pathwayAttenuates fibrosis and inflammation[8]
Nerol -Data not available
Linalool Carrageenan-induced paw edema (rats)Significant reduction in edema[9]
LPS-induced IL-6 levels in HepG2 cellsReduction of IL-6 via inhibition of NF-κB signaling[3]

*Data for this compound is from the essential oil of Pelargonium graveolens.[7]

Antimicrobial Activity

The antimicrobial properties of these compounds make them potential candidates for new antibiotics.

CompoundMicroorganismMIC Value (µg/mL)Source
This compound *Staphylococcus aureus0.25% - 2% (v/v)[2]
Listeria monocytogenes0.25% - 2% (v/v)[2]
Escherichia coli0.25% - 2% (v/v)[2]
Geraniol Staphylococcus aureus (MRSA)512 - 6820[10]
Escherichia coli5600[10]
Candida albicans16 - 130[10]
Nerol Candida albicans0.77 µL/mL[11]
Linalool Staphylococcus aureus1000 (0.1% v/v)[12]
Escherichia coli1000 (0.1% v/v)[12]

*Data for this compound is from the essential oil of Pelargonium graveolens.[2]

Cytotoxicity

The cytotoxic effects of these monoterpenoids against various cancer cell lines are of significant interest for oncology research.

CompoundCell LineIC50 Value (µM)Source
This compound -Data not available for the pure compound
Geraniol Colon cancer cellsPotentiates 5-fluorouracil efficacy[13]
Prostate cancer (PC-3)Induces apoptosis and autophagy[13]
Nerol -Data not available
Linalool -Data not available

Signaling Pathways

Understanding the molecular mechanisms and signaling pathways modulated by these compounds is crucial for their targeted therapeutic application.

Geraniol_Signaling_Pathway Geraniol Geraniol Nrf2 Nrf2 Geraniol->Nrf2 Activates NFkB NF-κB Geraniol->NFkB Inhibits ROS Oxidative Stress (e.g., in IRI) ROS->Nrf2 Induces dissociation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Defense Cellular Antioxidant Defense HO1->Antioxidant_Defense Enhances Apoptosis Apoptosis Antioxidant_Defense->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Geraniol's antioxidant and anti-inflammatory signaling pathways.

Geraniol has been shown to exert its protective effects through the activation of the Nrf2/HO-1 signaling pathway, which plays a key role in the cellular defense against oxidative stress.[14] It also inhibits the pro-inflammatory NF-κB signaling pathway.[8]

Linalool_Signaling_Pathway LPS LPS IkB_alpha IκBα LPS->IkB_alpha Induces Phosphorylation and Degradation Linalool Linalool Linalool->IkB_alpha Inhibits Degradation NFkB NF-κB (p65/p50) IkB_alpha->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to IL6_Gene IL-6 Gene NFkB->IL6_Gene Binds to Promoter IL6_Protein IL-6 Protein IL6_Gene->IL6_Protein Transcription & Translation Inflammation Inflammation IL6_Protein->Inflammation Promotes

Linalool's inhibition of the NF-κB inflammatory pathway.

Linalool has been demonstrated to attenuate the canonical pathway of NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines like IL-6.[3]

For nerol, it has been suggested that its antifungal activity involves the induction of mitochondrial dysfunction through the elevation of Ca2+ and reactive oxygen species (ROS), leading to apoptosis.[9] Due to the limited specific data on this compound's signaling pathways, it can be hypothesized that its mechanisms may be similar to its isomer, geraniol, though further research is required for confirmation.

Experimental Protocols

Determination of Antioxidant Activity (DPPH Assay)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.

  • Sample Preparation: The monoterpenoid alcohol is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: An aliquot of each sample concentration is mixed with the DPPH solution in a 96-well microplate. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.[4][15][16]

Determination of Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound Dilutions: Serial twofold dilutions of the monoterpenoid alcohol are prepared in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth and microorganism) and negative (broth only) control wells are included.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][10][17]

Determination of Cytotoxicity (MTT Assay)
  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the monoterpenoid alcohol and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formation of Formazan: The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[18][19]

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microplate Wells Inoculum->Inoculation Dilutions Prepare Serial Dilutions of Monoterpenoid Dilutions->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Observation Visually Observe for Microbial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

References

Isogeraniol: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol, a monoterpenoid alcohol, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of this compound and its close isomer, geraniol, against standard-of-care anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin and celecoxib, and corticosteroids such as dexamethasone. This document synthesizes available experimental data to offer an objective comparison for researchers and professionals in drug development. Due to the limited direct comparative data for this compound, data for geraniol is used as a surrogate in this guide, reflecting the close structural and functional relationship between these two isomers.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of this compound and geraniol are primarily attributed to their ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways. This contrasts with the mechanisms of traditional anti-inflammatory agents.

  • This compound/Geraniol: These compounds have been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. They can also modulate the MAPK signaling cascade, which is involved in cellular responses to inflammatory stimuli.

  • NSAIDs (Indomethacin, Celecoxib): These drugs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. Indomethacin is a non-selective COX inhibitor, affecting both COX-1 and COX-2, while celecoxib is a selective COX-2 inhibitor. The inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation.

  • Corticosteroids (Dexamethasone): Dexamethasone has a broad anti-inflammatory action. It binds to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes. Dexamethasone is known to inhibit the production of a wide range of inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data to compare the anti-inflammatory efficacy of geraniol (as a surrogate for this compound) with standard drugs in common in-vitro and in-vivo models.

Table 1: In-Vitro Anti-Inflammatory Activity - Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundTargetIC50 ValueCitation
Geraniol TNF-αData not available in IC50
IL-6Data not available in IC50
IL-1βData not available in IC50
COX-2 ExpressionInhibits expression
iNOS ExpressionInhibits expression[1]
Dexamethasone TNF-αSignificantly suppresses secretion[2][3][4]
IL-6Significantly suppresses secretion[5][6]
IL-1βInhibits gene expression[7]
NO ProductionSignificant inhibition[8]
Indomethacin NO Production56.8 µM[9]
TNF-α Production143.7 µM[9]
PGE2 Production2.8 µM[9]

Table 2: In-Vitro Anti-Inflammatory Activity - COX Enzyme Inhibition

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Citation
Geraniol Data not availableData not availableData not available
Indomethacin > 100 µM (ovine)0.267 µM (murine)< 0.00267[10]
Celecoxib Data variesData varies5-50 fold COX-2 selective[11]

Table 3: In-Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents

CompoundDose% Inhibition of EdemaCitation
Geraniol Data not availableData not available
Indomethacin 10 mg/kg46.5% - 90.43%[12][13]
10 mg/kg31.67%[1]
1-2 mg/kgSignificant inhibition[14]

Experimental Protocols

In-Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6, IL-1β) and the expression of inflammatory enzymes (iNOS, COX-2) in murine macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates (for mediator quantification) or 6-well plates (for protein/mRNA analysis) at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, geraniol, dexamethasone, or indomethacin) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours for mediator quantification, shorter times for signaling pathway analysis).

  • Quantification of Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Quantification of Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis (for iNOS and COX-2): Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β mRNA are quantified using specific primers and a suitable housekeeping gene for normalization.

In-Vivo Carrageenan-Induced Paw Edema Assay

Objective: To assess the in-vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound/geraniol.

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema and Percentage Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at a specific time point and the initial paw volume (at 0 hour). The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Mandatory Visualizations

Signaling Pathways

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) This compound This compound/ Geraniol This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound/Geraniol.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK_ERK p38, JNK, ERK (MAPKs) MAPKK->p38_JNK_ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_JNK_ERK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound/ Geraniol This compound->p38_JNK_ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound/Geraniol.

Experimental Workflow

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis RAW_cells RAW 264.7 Cells Pretreatment Pre-treatment with This compound/Standard Drugs RAW_cells->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Mediator_Analysis Analysis of Inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) LPS_Stimulation->Mediator_Analysis Protein_Expression Analysis of Protein Expression (COX-2, iNOS) LPS_Stimulation->Protein_Expression Rodents Rodents (Rats/Mice) Drug_Administration Administration of This compound/Standard Drugs Rodents->Drug_Administration Carrageenan_Injection Carrageenan Injection in Paw Drug_Administration->Carrageenan_Injection Paw_Edema_Measurement Measurement of Paw Edema Carrageenan_Injection->Paw_Edema_Measurement

Caption: Experimental workflow for evaluating anti-inflammatory efficacy.

Conclusion

The available evidence suggests that this compound and its isomer geraniol possess noteworthy anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with standard drugs like indomethacin, celecoxib, and dexamethasone are limited for this compound itself, the data for geraniol indicates a potential for significant anti-inflammatory activity.

For researchers and drug development professionals, this compound presents an interesting natural compound for further investigation. Future studies should focus on direct, head-to-head comparisons with standard anti-inflammatory agents in standardized in-vitro and in-vivo models to establish a more definitive efficacy profile and determine its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.

References

A Comparative Guide to Target Identification and Validation for Isogeraniol's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isogeraniol, a naturally occurring monoterpene alcohol, presents a compelling starting point for drug discovery due to its structural similarity to geraniol, a well-documented bioactive compound. While the therapeutic potential of this compound remains largely unexplored, the extensive research on its isomer, geraniol, provides a strong foundation for predicting its bioactivities and initiating target identification and validation studies. This guide offers a comparative analysis of geraniol's known bioactivities with those of other relevant monoterpenes, details key experimental protocols for target identification, and outlines the signaling pathways likely modulated by these compounds.

This compound and Its Bioactive Isomer, Geraniol

This compound (3,7-dimethyl-3,6-octadien-1-ol) is a structural isomer of geraniol. While specific bioactivity data for this compound is scarce, geraniol is known to possess a range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] These activities are attributed to its modulation of various cellular signaling pathways. Given their structural similarities, it is hypothesized that this compound may exhibit a comparable spectrum of bioactivities, making it a promising candidate for further investigation.

Comparative Bioactivity of Monoterpenes

Several other monoterpenes have been investigated for their therapeutic potential and serve as valuable comparators for understanding the potential mechanisms of this compound. The following table summarizes the known bioactivities and molecular targets of selected monoterpenes.

CompoundBioactivityKnown Molecular Target(s)/Mechanism(s) of Action
Geraniol Anti-inflammatory: Reduces inflammatory cytokines (TNF-α, IL-1β, IL-6).[3] Anticancer: Induces apoptosis, DNA damage, and cell cycle arrest in cancer cells.[4] Antimicrobial: Active against various bacteria and fungi.[5]Inhibition of NF-κB and p38 MAPK signaling.[3] Modulation of the Keap1/Nrf2/HO-1 and PI3K/Akt/mTOR pathways.[6] Inhibition of HMG-CoA reductase.[7]
Limonene Anticancer: Induces apoptosis and autophagy; inhibits tumor initiation and growth.[8][9] Anti-inflammatory: Reduces inflammatory responses.[10]Modulation of Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways; increases p53 expression.[8]
Perillyl Alcohol Anticancer: Regresses pancreatic, mammary, and liver tumors in animal studies; induces apoptosis in tumor cells.[11]Decreases ras protein prenylation; increases TGF-β receptors and Bak.[11]
Menthol Analgesic/Anti-inflammatory: Acts as a counter-irritant and imparts a cooling sensation.[12]Selective activator of Transient Receptor Potential Melastatin-8 (TRPM8) channels.[7][12]
Carvone Anticancer: Induces apoptosis and cell cycle arrest.[13] Anti-inflammatory: Reduces pro-inflammatory cytokines.[14]Action on cellular and molecular targets to induce apoptosis, autophagy, and senescence.[3][13]

Quantitative Comparison of Bioactive Compounds

The following table provides a summary of reported IC50 values for geraniol and other small molecule inhibitors targeting pathways potentially modulated by this compound. This data is essential for benchmarking the potency of this compound once its bioactivity is determined.

Compound/DrugTarget/AssayCell Line/SystemIC50 Value
Geraniol Anticancer (MTT assay)Colo-205 (colon cancer)20 µM[4][15]
Geranyl Acetate Anticancer (MTT assay)Colo-205 (colon cancer)30 µM[4][15]
Geranyl Butyrate Anticancer (MTT assay)P388 (murine leukemia)22.34 µg/mL[16]
Geranyl Caproate Anticancer (MTT assay)P388 (murine leukemia)27.99 µg/mL[16]
Staurosporine NIK (NF-κB pathway)Biochemical assay2.3 µM[17]
TPCA-1 IKKβ (NF-κB pathway)Biochemical assay17.9 nM
PKI-402 PI3Kα/β/δ/γBiochemical assay1/7/14/16 nM[18]
AS-605240 PI3KγBiochemical assay8 nM[19]
NL-71-101 Akt1Biochemical assay3.7 µM[20]

Key Signaling Pathways

The bioactivities of geraniol and other monoterpenes are often attributed to their modulation of key signaling pathways involved in cell growth, inflammation, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

G Potential Signaling Pathways Modulated by this compound cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway cluster_2 Keap1/Nrf2/HO-1 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Caspase9 Caspase9 Akt->Caspase9 | Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation IKK IKK IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes activates transcription of Cell_Survival_Genes Cell_Survival_Genes Nucleus->Cell_Survival_Genes activates transcription of ROS ROS Keap1 Keap1 ROS->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus2 Nucleus2 Nrf2->Nucleus2 translocates to ARE ARE Nucleus2->ARE binds to HO1 HO1 ARE->HO1 activates transcription of Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes activates transcription of This compound This compound This compound->PI3K ? This compound->IKK ? This compound->Keap1 ? A Synthesize this compound Probe (e.g., biotinylated this compound) B Incubate Probe with Cell Lysate or Intact Cells A->B C Capture Probe-Protein Complexes (e.g., with streptavidin beads) B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by Mass Spectrometry (LC-MS/MS) E->F A Treat Intact Cells or Lysates with this compound or Vehicle B Heat Samples across a Temperature Gradient A->B C Cell Lysis and Separation of Soluble and Precipitated Proteins B->C D Quantify Soluble Target Protein (e.g., by Western Blot or ELISA) C->D E Plot Melting Curves and Determine Thermal Shift D->E A Construct a 'Bait' Fusion Protein (e.g., with a known receptor) B Transform Yeast with Bait and a 'Prey' cDNA Library A->B C Screen for Interactions on Selective Media in the Presence and Absence of this compound B->C D Isolate and Sequence Prey Plasmids from Positive Colonies C->D E Identify Proteins whose Interaction with the Bait is Modulated by this compound D->E

References

A Comparative Analysis of the Bioactivities of Isogeraniol and Nerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol and nerol are acyclic monoterpene alcohols, structural isomers that play significant roles in the chemical composition of various essential oils. While nerol has been the subject of numerous studies exploring its therapeutic potential, this compound remains a less-chartered territory in terms of its bioactivities. This guide provides a comparative overview of the known biological activities of nerol, supported by experimental data and detailed protocols. Due to a significant lack of available research, a direct comparison with this compound is not possible at this time. This document will, therefore, focus on the established bioactivities of nerol while highlighting the knowledge gap concerning this compound, encouraging further investigation into its potential pharmacological properties.

Data Presentation

Table 1: Comparative Anticancer Activity of Nerol
Cancer Cell LineCompoundIC50 Value (µM)Reference
Murine Leukemia (P388)NerolNot Significant[1]
Human Colon Cancer (Colo-205)Geraniol (Isomer)20[1]
Human Endometrial Cancer (Ishikawa)Geraniol (Isomer)140.93[1]

Note: Data for nerol's anticancer activity is limited in direct comparative studies. The table includes data on its isomer, geraniol, for contextual reference. A lower IC50 value indicates greater potency.

Table 2: Comparative Antimicrobial Activity of Nerol
MicroorganismNerol (µg/mL)Geraniol (Isomer) (µg/mL)Reference(s)
Candida albicans0.77 (µL/mL)130[2]
Pseudomonas aeruginosa50032000[3]
Salmonella enterica500-[3]
Mycobacterium tuberculosis12864[3]

Note: Values for nerol against C. albicans are reported in µL/mL. Direct conversion to µg/mL is not provided in the source.

Bioactivity Profiles

Antioxidant Activity

Nerol:

Nerol has demonstrated notable antioxidant properties. Studies suggest it can protect against oxidative stress-mediated hepatic injury by augmenting the levels of antioxidant compounds and reducing thiobarbituric acid reactive substances (TBARS) in liver tissue.[3] One of the proposed mechanisms for its antioxidant activity is its ability to scavenge free radicals.

This compound:

Currently, there is a significant lack of scientific literature detailing the antioxidant activity of this compound. Further research is required to determine its potential in this area.

Anti-inflammatory Activity

Nerol:

Nerol has been shown to possess anti-inflammatory properties. It is a component of neroli essential oil, which has demonstrated significant activity against both acute and chronic inflammation.[4] The anti-inflammatory effects of related monoterpenes like geraniol are attributed to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway.[4]

This compound:

There is currently no available data on the anti-inflammatory effects of this compound.

Antimicrobial Activity

Nerol:

Nerol exhibits broad-spectrum antimicrobial activity against various pathogens. It has shown strong activity against the fungus Candida albicans, with a minimum inhibitory concentration (MIC) of 0.77 μL/mL.[2] It is also effective against bacteria such as Pseudomonas aeruginosa and Salmonella enterica.[3] The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membrane integrity.

This compound:

While this compound is a known component of some essential oils with antimicrobial properties, specific studies quantifying its individual antimicrobial activity are lacking.

Anticancer Activity

Nerol:

Nerol has been investigated for its anticancer properties, although it has been reported to be less effective than its isomer, geraniol, against certain cancer cell lines.[1] For instance, its effect on murine leukemia (P388) cells was not significant.[1] The anticancer mechanisms of related monoterpenes involve inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1]

This compound:

There is a clear absence of research on the anticancer activity of this compound. This represents a significant gap in the understanding of its potential therapeutic value.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of the test compound (nerol or this compound) in the same solvent. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

  • Reaction: In a 96-well microplate, add 100 µL of the test sample or control to 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.

Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

Principle: This in vivo assay induces acute inflammation in the paw of a rodent by injecting carrageenan. The efficacy of a test compound is determined by its ability to reduce the resulting edema.

Procedure:

  • Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound (nerol or this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound (nerol or this compound) in the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (nerol or this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a key signaling pathway potentially involved in the anti-inflammatory and antioxidant effects of monoterpenes like nerol, and a general workflow for determining antimicrobial susceptibility.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Nerol Nerol Nerol->IKK Inhibits NFkB_in_Nucleus NF-κB

Caption: Proposed anti-inflammatory mechanism of Nerol via inhibition of the NF-κB pathway.

mic_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Visually Assess for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Nerol has demonstrated a range of promising bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The existing data, while not always directly comparative, suggests that its efficacy can vary depending on the specific biological system and endpoint being measured. In contrast, this compound remains a largely unexplored molecule in terms of its pharmacological properties. The lack of available data for this compound presents a clear opportunity for future research. A direct, side-by-side comparative study of this compound and nerol across various bioassays would be invaluable in elucidating their structure-activity relationships and uncovering the potential therapeutic applications of this compound. Such research would not only fill a significant knowledge gap but could also lead to the discovery of novel bioactive compounds for drug development.

References

The Untapped Therapeutic Potential of Isogeraniol: A Comparative Outlook Based on its Isomer, Geraniol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic landscape for isogeraniol remains a nascent field of scientific inquiry. To date, preclinical research in animal models has not directly investigated the therapeutic potential of this compound in disease states. However, its structural isomer, geraniol, has been the subject of extensive research, demonstrating a wide array of promising therapeutic effects across various disease models. This guide provides a comparative assessment of geraniol's efficacy in animal models of inflammatory, neurodegenerative, and metabolic diseases, offering a predictive framework for the potential therapeutic applications of this compound.

This compound and Geraniol: A Tale of Two Isomers

This compound (3,7-dimethyl-3,6-octadien-1-ol) and geraniol are acyclic monoterpene alcohols with the same chemical formula but a different arrangement of atoms. This structural similarity suggests that this compound may share some of the biological activities of geraniol. While this compound has been identified in natural sources such as the essential oil of certain grape cultivars, its pharmacological properties are largely unexplored[1]. In contrast, geraniol, a major component of rose and palmarosa oil, has been widely studied for its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects[2][3].

Therapeutic Potential in Inflammatory Disorders

Geraniol has demonstrated significant anti-inflammatory effects in various animal models, suggesting a potential avenue of investigation for this compound.

Atherosclerosis

In a hamster model of diet-induced atherogenesis, geraniol supplementation was found to attenuate fibrosis and exert anti-inflammatory effects. This was achieved by targeting the NF-κB signaling pathway, a key regulator of inflammation[4].

Spinal Cord Injury

In a rat model of traumatic spinal cord injury, geraniol treatment significantly suppressed the inflammatory response, oxidative stress, and apoptosis. The protective effects were attributed to the modulation of the NF-κB and p38 MAPK pathways[5].

Mevalonate Kinase Deficiency

Geraniol has been proposed as a novel therapeutic approach for mevalonate kinase deficiency, an orphan disease characterized by recurrent inflammatory episodes. In both cellular and animal models, geraniol was shown to diminish the levels of inflammatory markers[6].

Neuroprotective Effects in Animal Models

The neuroprotective properties of geraniol have been evaluated in models of aging and neuroinflammation, indicating that this compound could also be a candidate for neurodegenerative disease research.

Cognitive Impairment and Aging

In a D-galactose-induced mouse aging model, geraniol attenuated oxidative stress and neuroinflammation-mediated cognitive impairment[7][8][9]. The administration of geraniol led to a significant increase in spatial learning and memory. The underlying mechanisms involved the enhancement of anti-oxidant and anti-inflammatory effects and the activation of the PI3K/Akt signaling pathway[7][9].

Depression

Geraniol has also shown antidepressant-like effects in a chronic unpredictable mild stress mouse model. The therapeutic effects were associated with the regulation of the pro-inflammatory cytokine interleukin-1 beta (IL-1β), possibly through the inhibition of the NF-κB pathway and the NLRP3 inflammasome[10][11].

Efficacy in Metabolic Disease Models

Geraniol's ability to modulate metabolic parameters has been observed in animal models of diabetes and metabolic syndrome, highlighting another potential area of exploration for this compound.

Diabetes and Metabolic Syndrome

In rats with experimentally induced type 1 diabetes and metabolic syndrome, in vitro incubation with geraniol improved impaired vascular reactivity in isolated aortic rings. This effect was attributed to a calcium channel blocking effect, which helped to alleviate exaggerated vasoconstriction[12].

Comparative Data Summary

The following tables summarize the quantitative data from key studies on geraniol, providing a benchmark for future comparative studies involving this compound.

Table 1: Anti-inflammatory Effects of Geraniol in Animal Models

Disease ModelAnimalGeraniol DoseKey FindingsReference
Diet-Induced AtherogenesisHamster100 mg/kg b.w. p.o.Attenuated fibrosis, reduced NF-κB expression[4]
Spinal Cord InjuryRat250 mg/kg/daySuppressed serum TNF-α, IL-1β, and IL-6[5]
Mevalonate Kinase DeficiencyMouseNot specifiedDiminished levels of inflammatory markers[6]

Table 2: Neuroprotective Effects of Geraniol in Animal Models

Disease ModelAnimalGeraniol DoseKey FindingsReference
D-galactose-induced AgingMouse40 mg/kg b.w. twice weeklyImproved spatial learning and memory, activated PI3K/Akt pathway[7]
Chronic Unpredictable Mild StressMouse20 and 40 mg/kgAlleviated depression-related behaviors, reversed IL-1β elevation[10][11]

Table 3: Effects of Geraniol in Metabolic Disease Models

Disease ModelAnimalGeraniol ConcentrationKey FindingsReference
Type 1 Diabetes & Metabolic SyndromeRat10-300μM (in vitro)Alleviated exaggerated vasoconstriction in isolated aortae[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.

D-galactose-Induced Aging Model
  • Animals: Mice

  • Induction of Aging: D-galactose (150 mg/kg body weight) dissolved in normal saline was administered orally for 9 weeks.

  • Treatment: Geraniol (40 mg/kg body weight) was administered orally twice a week, four hours after D-galactose administration, from the second to the tenth week.

  • Assessments: Behavioral tests for spatial learning and memory, biochemical analysis of antioxidant levels (MDA, SOD, CAT, GPx), and protein expression analysis of PI3K/Akt, Nrf2, and HO-1 in the hippocampus.[7][8]

Chronic Unpredictable Mild Stress (CUMS) Model
  • Animals: Mice

  • Induction of Stress: Mice were exposed to a variety of mild stressors (e.g., food and water deprivation, cage tilt, damp bedding) in an unpredictable manner for 3 weeks.

  • Treatment: Geraniol (20 and 40 mg/kg) was administered for 3 weeks.

  • Assessments: Behavioral tests (sucrose preference test, forced swimming test, tail suspension test) and measurement of pro-inflammatory cytokines (IL-1β) and signaling proteins (NF-κB, NLRP3) in the prefrontal cortex.[10]

Diet-Induced Atherogenesis Model
  • Animals: Hamsters

  • Induction of Atherogenesis: Animals were fed an atherogenic diet (standard pellet diet + 10% coconut oil + 0.25% cholesterol).

  • Treatment: Geraniol (100 mg/kg b.w.) was administered orally.

  • Assessments: Analysis of lipid peroxidation markers, non-enzymatic antioxidants, and collagen distribution in the liver, heart, and aorta. Expression of NF-κB was also determined.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by geraniol and a typical experimental workflow for assessing its therapeutic effects.

G cluster_0 Geraniol's Anti-inflammatory & Neuroprotective Mechanisms Geraniol Geraniol PI3K_Akt PI3K/Akt Pathway Geraniol->PI3K_Akt activates NF_kappaB NF-κB Pathway Geraniol->NF_kappaB inhibits NLRP3 NLRP3 Inflammasome Geraniol->NLRP3 regulates p38_MAPK p38 MAPK Pathway Geraniol->p38_MAPK downregulates Nrf2_HO1 Nrf2/HO-1 PI3K_Akt->Nrf2_HO1 activates Antioxidant_Response Increased Antioxidant Response Nrf2_HO1->Antioxidant_Response Inflammatory_Cytokines Decreased Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kappaB->Inflammatory_Cytokines NLRP3->Inflammatory_Cytokines p38_MAPK->Inflammatory_Cytokines

Caption: Signaling pathways modulated by geraniol.

G cluster_1 Experimental Workflow for Animal Model Studies Animal_Model Disease Induction in Animal Model Treatment_Groups Treatment Groups (Vehicle, this compound/Geraniol, Positive Control) Animal_Model->Treatment_Groups Biochemical_Analysis Biochemical & Molecular Analysis (e.g., ELISA, Western Blot, PCR) Treatment_Groups->Biochemical_Analysis Histopathology Histopathological Examination Treatment_Groups->Histopathology Behavioral_Tests Behavioral Assessments Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Behavioral_Tests

Caption: Generalized experimental workflow.

Conclusion and Future Directions

While direct evidence for the therapeutic potential of this compound in animal models of disease is currently lacking, the extensive research on its isomer, geraniol, provides a strong rationale for its investigation. The anti-inflammatory, neuroprotective, and metabolic modulatory effects of geraniol suggest that this compound may possess a similar pharmacological profile. Future research should focus on directly evaluating the efficacy and safety of this compound in established animal models of inflammatory, neurodegenerative, and metabolic disorders. Comparative studies between this compound and geraniol will be crucial to elucidate any differences in their therapeutic potency and mechanisms of action. Such research is warranted to unlock the potential of this compound as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal Procedures for Isogeraniol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This document provides essential, immediate safety and logistical information for the proper disposal of isogeraniol, a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing risks to personnel and the environment, and for maintaining regulatory compliance.

This compound is classified as a skin irritant, a potential skin sensitizer, and can cause serious eye damage.[1] It is also recognized as being harmful to aquatic life.[2] Therefore, a conservative approach, treating it as a hazardous substance, is recommended to ensure maximum safety.

Hazard Identification and Safety Data

A thorough understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationCategoryGHS Hazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life[2]
Step-by-Step Disposal Protocol

The following procedures provide a clear, step-by-step guide for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE when handling this compound, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles and a face shield to protect against splashes.

    • A lab coat or chemical-resistant apron.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[2]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or with general laboratory waste.[2][4]

  • Establish a designated, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Segregate this compound waste into the following streams:

    • Liquid this compound Waste: Collect pure or concentrated this compound and solutions containing this compound in a dedicated, labeled waste container.

    • Contaminated Solid Waste: Dispose of items such as pipette tips, gloves, and absorbent materials that are contaminated with this compound in a separate, clearly labeled solid waste container.

3. Spill Management:

  • Minor Spills (less than 100 mL) within a fume hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous solid waste container.[5]

    • Decontaminate the spill area with a suitable laboratory detergent and water, and then wipe it dry.

  • Major Spills (greater than 100 mL) or spills outside of a fume hood:

    • Evacuate the area immediately and alert others.

    • If it is safe to do so, eliminate all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.

    • Do not attempt to clean up a major spill without proper training and equipment.

4. Final Disposal:

  • All this compound waste is considered hazardous waste.

  • Ensure that all waste containers are securely sealed, properly labeled with the contents ("Hazardous Waste: this compound"), and stored in a designated secondary containment area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for its proper disposal.

Isogeraniol_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_disposal Disposal prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep->setup experiment Conduct Experiment with this compound setup->experiment liquid_waste Liquid this compound Waste experiment->liquid_waste solid_waste Contaminated Solid Waste (Gloves, Pipettes, etc.) experiment->solid_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid ehs_disposal Dispose via Institutional EHS / Licensed Contractor collect_liquid->ehs_disposal collect_solid->ehs_disposal

Caption: Workflow for handling and segregating this compound waste.

Isogeraniol_Disposal_Decision_Tree start This compound Waste Generated waste_type What is the waste type? start->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste (Contaminated) waste_type->solid Solid spill Spill waste_type->spill Spill collect_liquid Collect in dedicated, labeled liquid waste container liquid->collect_liquid collect_solid Collect in dedicated, labeled solid waste container solid->collect_solid spill_size Spill Size? spill->spill_size minor_spill Minor Spill (<100mL) in Fume Hood spill_size->minor_spill Minor major_spill Major Spill (>100mL) or outside hood spill_size->major_spill Major absorb Absorb with inert material (e.g., vermiculite) minor_spill->absorb evacuate Evacuate Area major_spill->evacuate final_disposal Store securely for pickup by EHS or licensed contractor collect_liquid->final_disposal collect_solid->final_disposal collect_spill Collect absorbed material into solid waste container absorb->collect_spill collect_spill->final_disposal call_ehs Contact EHS/ Emergency Response evacuate->call_ehs call_ehs->final_disposal

Caption: Decision tree for the proper disposal of this compound waste.

References

Essential Safety and Handling of Isogeraniol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Isogeraniol in a laboratory environment. It outlines the necessary personal protective equipment (PPE), detailed operational protocols, and proper disposal methods to ensure the safety of all personnel.

Summary of Quantitative Data

The following table summarizes the key quantitative safety and physical properties of this compound and its close isomer, Geraniol. Due to the limited availability of specific data for this compound, information for Geraniol is provided as a close chemical equivalent.

PropertyValueSource(s)
Chemical Identity
IUPAC Name(3Z)-3,7-dimethylocta-3,6-dien-1-ol[1]
Molecular FormulaC10H18O[1]
Molecular Weight154.25 g/mol [1]
CAS Number5944-20-7[2]
Physical Properties
AppearanceColorless oily liquid[3]
Boiling Point229 - 230 °C[4][5][6]
Melting Point-15 °C[4]
Flash Point76 °C (168 °F)[4]
Density0.878 - 0.879 g/mL at 20 °C[4][6]
Vapor Pressure0.2 mmHg at 20 °C[4]
SolubilityInsoluble in water; soluble in alcohol and oils[3]
Safety and Hazards
GHS Hazard StatementsH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH402: Harmful to aquatic life[1][5][6][7]
Exposure Limits
Occupational Exposure Limit (OEL)No specific OEL has been established for this compound. For the related compound Geraniol, an ACGIH TLV of 50 ppm (TWA) has been suggested by some suppliers, though it is not universally established.[8][9][10][11][12]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in situations with a higher risk of splashing.Protects against splashes and vapors that can cause serious eye damage.[2][4][13][14]
Skin Protection - Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact. For extended contact or immersion, butyl rubber gloves are recommended. Always check the manufacturer's glove compatibility data.- Lab Coat: A long-sleeved, flame-retardant lab coat must be worn and kept fastened.- Clothing: Wear long pants and closed-toe shoes.Prevents skin contact, which can cause irritation and allergic reactions.[2][4][8][13] Contaminated clothing should be removed and washed before reuse.[4][8]
Respiratory Protection Not typically required when working in a well-ventilated area or a chemical fume hood.[4][8] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][14]This compound is a volatile organic compound (VOC), and inhalation of high concentrations of its vapor can cause respiratory irritation.[8][9][13]

Experimental Protocols

The following is a generalized, step-by-step protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

1. Preparation and Precautionary Measures

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2][4][5][6][7][8]

  • Work Area Preparation: Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[2][13] Confirm that the fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including this compound, solvents, glassware, and waste containers.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]

2. Handling and Use of this compound

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Dispensing: When transferring this compound, do so carefully to avoid splashing. Use a pipette or a graduated cylinder for accurate measurement.

  • Heating: If heating is required, use a heating mantle or a water bath. Avoid open flames due to the combustible nature of this compound.[4]

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][13]

3. Spills and Emergency Procedures

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4][14] Place the absorbed material into a sealed container for proper disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert laboratory personnel and safety officers.

  • Skin Contact: If this compound comes into contact with the skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][13] Remove contaminated clothing.

  • Eye Contact: If this compound enters the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.

  • Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Operational and Disposal Plans

Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[4]

Disposal

  • This compound and any materials contaminated with it should be disposed of as hazardous waste.[4][5]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain or in the regular trash.[2][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Visual Workflow for Safe Handling of this compound

Isogeraniol_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Procedures prep_sds Review SDS prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_dispense Dispense and Use prep_ppe->handle_dispense handle_storage Store Properly handle_dispense->handle_storage disp_collect Collect in Labeled Hazardous Waste Container handle_dispense->disp_collect em_spill Spill handle_dispense->em_spill em_exposure Personal Exposure handle_dispense->em_exposure disp_dispose Dispose via Institutional Waste Management disp_collect->disp_dispose spill_clean Contain and Clean Up with Absorbent em_spill->spill_clean exp_first_aid Administer First Aid (Eyewash/Shower) em_exposure->exp_first_aid spill_clean->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isogeraniol
Reactant of Route 2
Isogeraniol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.